molecular formula C12H27O3P B1683024 Tributyl phosphite CAS No. 102-85-2

Tributyl phosphite

Número de catálogo: B1683024
Número CAS: 102-85-2
Peso molecular: 250.31 g/mol
Clave InChI: ZKRVEQZEANCPNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tributyl phosphite is an alkylphosphite and is reported to inhibit carboxylesterase activity.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tributyl phosphite
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InChI

InChI=1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3
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InChI Key

XTTGYFREQJCEML-UHFFFAOYSA-N
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Canonical SMILES

CCCCOP(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H27O3P
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DSSTOX Substance ID

DTXSID7051474
Record name Tributyl phosphite
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Molecular Weight

250.31 g/mol
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Physical Description

Liquid, Clear colorless liquid with a mild odor; [Acros Organics MSDS]
Record name Phosphorous acid, tributyl ester
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CAS No.

102-85-2
Record name Tributyl phosphite
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Foundational & Exploratory

tributyl phosphite chemical properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributyl Phosphite (B83602): Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributyl phosphite (CAS No. 102-85-2), focusing on its core chemical properties and associated hazards. The information is structured to be a practical resource for professionals in research and development, providing quantitative data, experimental methodologies, and visual representations of key processes and relationships.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[1][2] It is an organophosphorus compound widely used as a stabilizer and antioxidant in polymers, a reagent in organic synthesis, and as a ligand in coordination chemistry.[3][4] It is soluble in most organic solvents but has limited solubility and is not miscible in water.[3][5][6] The compound is noted to be sensitive to moisture and air.[5][7][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₇O₃P[1][3][4]
Molecular Weight 250.31 g/mol [1]
Appearance Clear, colorless liquid[3][4][5]
Density 0.925 g/mL at 25 °C[5][6]
Melting Point -70 °C to -80 °C[3][4][6]
Boiling Point 265-267 °C (at atmospheric pressure)125 °C (at 7 mmHg)[3][4]
Flash Point 98 °C to 121 °C (208.4 °F to 249.8 °F)[7]
Refractive Index n20/D 1.431[6]
Water Solubility Not miscible or difficult to mix[5][6]
Vapor Pressure 3.2 Pa at 20 °C[6]

Hazards and Toxicological Data

This compound is a hazardous compound that requires careful handling. It is corrosive and can cause burns to the skin and eyes, with the potential for serious eye damage.[3][7] It is harmful if it comes into contact with the skin or is inhaled, causing irritation to the respiratory tract.[7][8]

Table 2: Toxicological and Hazard Data for this compound

Hazard TypeDataReferences
Acute Oral Toxicity LD50 (rat): 3000 mg/kg[7][8]
Acute Dermal Toxicity LD50 (rabbit): 2000 mg/kg[7][8]
Acute Inhalation Toxicity LC (rat): > 220 ppm/6hr[2]
Skin Corrosion/Irritation Causes skin irritation and burns.[1][7][9]
Eye Damage/Irritation Causes serious eye irritation; can lead to corneal damage or blindness.[7][9]
Respiratory Irritation Inhalation of vapor or mist may cause severe respiratory tract irritation.[7][8]
Flammability Combustible at high temperatures.[7]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation[10][11]
Environmental Hazard Potential for chronic aquatic toxicity.[1]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the reaction of a phosphorus trihalide with butanol. The following protocol is a generalized method based on the established synthesis of trialkyl phosphites, which uses a tertiary amine to neutralize the hydrogen halide byproduct.[12][13]

Objective: To synthesize this compound from phosphorus trichloride (B1173362) and n-butanol.

Materials:

  • n-Butanol (anhydrous)

  • Phosphorus trichloride (PCl₃, freshly distilled)

  • Tertiary amine (e.g., N,N-diethylaniline or triethylamine)

  • Anhydrous petroleum ether (or other suitable inert solvent)

  • 3L three-necked flask

  • Sealed mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus (Vigreux column)

Methodology:

  • Preparation: In a 3L three-necked flask, prepare a solution of 3 moles of anhydrous n-butanol and 3 moles of N,N-diethylaniline in 1 L of dry petroleum ether.

  • Reaction Setup: Equip the flask with a sealed stirrer, a reflux condenser, and a dropping funnel. Cool the flask in a cold-water bath.

  • Addition of PCl₃: Prepare a solution of 1 mole of phosphorus trichloride in 400 mL of dry petroleum ether and place it in the dropping funnel.

  • Reaction: With vigorous stirring, add the phosphorus trichloride solution to the butanol-amine mixture at a rate that maintains a gentle boil. This addition typically takes about 30 minutes.

  • Reflux: After the addition is complete, heat the mixture under gentle reflux for 1 hour, continuing to stir.

  • Isolation: Cool the reaction mixture and filter it to remove the precipitated diethylaniline hydrochloride salt. Wash the salt cake with several portions of dry petroleum ether.

  • Purification: Combine the filtrate and washings. Concentrate the solution by distilling off the petroleum ether. Transfer the residue to a smaller flask and perform a fractional distillation under vacuum. Collect the fraction boiling at the appropriate temperature for this compound (e.g., 125 °C at 7 mmHg).[4]

Caption: Workflow for the synthesis and purification of this compound.
Purification Protocol

If the synthesized this compound contains impurities, or for purification of a commercial grade, fractional distillation under reduced pressure is the standard method.[3][5]

Objective: To purify this compound by removing volatile impurities and decomposition products.

Methodology:

  • Apparatus: Assemble a fractional distillation apparatus with an efficient column (e.g., Vigreux or packed column).

  • Procedure: Place the crude this compound in the distillation flask.

  • Distillation: Apply a vacuum and gently heat the flask. Discard any initial low-boiling forerun.

  • Collection: Collect the main fraction at a constant boiling point and pressure (e.g., 125 °C / 7 mmHg).[4]

  • Storage: Store the purified product under an inert atmosphere (e.g., Nitrogen) and away from moisture, as it is air and moisture sensitive.[5]

Key Chemical Reactions and Mechanisms

Hydrolysis

This compound is stable but undergoes slow hydrolysis in the presence of water. This reaction is significant as it can affect the purity and properties of the material over time, especially if not stored under anhydrous conditions. The hydrolysis proceeds stepwise, cleaving the butoxy groups.

hydrolysis_pathway TBP This compound P(OBu)₃ DBP Dibutyl Phosphite HP(O)(OBu)₂ TBP->DBP + H₂O - BuOH MBP Monobutyl Phosphite H₂P(O)(OBu) DBP->MBP + H₂O - BuOH PA Phosphorous Acid H₃PO₃ MBP->PA + H₂O - BuOH

Caption: Stepwise hydrolysis pathway of this compound.
Action as a Polymer Stabilizer

In polymer manufacturing, this compound functions as an antioxidant and stabilizer. It protects the polymer by scavenging free radicals (R•) that are formed during processing or environmental exposure, which would otherwise lead to polymer degradation.

stabilizer_mechanism Polymer Polymer Chain Degradation Degradation (e.g., heat, UV) Polymer->Degradation Radical Free Radical (R•) Degradation->Radical Radical->Polymer Chain Scission (Degradation) TBP This compound P(OBu)₃ Radical->TBP Radical Scavenging OxidizedTBP Oxidized Phosphite (Tributyl Phosphate) O=P(OBu)₃ TBP->OxidizedTBP StablePolymer Stabilized Polymer

Caption: Logical diagram of this compound acting as a polymer stabilizer.

Safe Handling and Storage

Given its hazardous nature, strict safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

  • Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[7][9]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[7]

Handling and Storage:

  • Avoid contact with skin and eyes and avoid breathing vapor or mist.[3]

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

  • Store under an inert atmosphere (e.g., nitrogen) due to air and moisture sensitivity.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[7][8]

safety_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Assess Hazards (Review SDS) PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Transfer Transfer Chemical Ventilation->Transfer Reaction Perform Experiment Transfer->Reaction Waste Dispose of Waste (Follow Regulations) Reaction->Waste Store Store Securely (Cool, Dry, Inert Gas) Waste->Store Decontaminate Decontaminate Work Area & Remove PPE Store->Decontaminate

Caption: General workflow for safely handling this compound.

References

Synthesis of Tributyl Phosphite from Phosphorus Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tributyl phosphite (B83602) from phosphorus trichloride (B1173362) and n-butanol. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical sciences.

Introduction

Tributyl phosphite, an organophosphorus compound with the chemical formula P(OCH₂CH₂CH₂CH₃)₃, is a versatile intermediate and reagent in organic synthesis. It finds applications as a stabilizer in polymers, a lubricant additive, and a precursor in the synthesis of various pharmaceuticals and agrochemicals. The most common and efficient method for its preparation involves the reaction of phosphorus trichloride with n-butanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Overview and Mechanism

The overall reaction for the synthesis of this compound is the esterification of phosphorus trichloride with three equivalents of n-butanol:

PCl₃ + 3 CH₃(CH₂)₃OH → P(O(CH₂)₃CH₃)₃ + 3 HCl

The reaction proceeds through a stepwise nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of phosphorus trichloride. This is followed by the elimination of a chloride ion. This process is repeated three times to form the final triester product. The reaction generates three equivalents of hydrogen chloride (HCl), which is typically scavenged by a tertiary amine base, such as triethylamine (B128534) or pyridine, to drive the reaction to completion and prevent unwanted side reactions.

Reaction Pathway Diagram```dot

ReactionPathway PCl3 Phosphorus Trichloride (PCl₃) Intermediate1 Butoxydichlorophosphine PCl3->Intermediate1 + n-Butanol - HCl Butanol n-Butanol (3 equiv.) Butanol->Intermediate1 Base Tertiary Amine (e.g., Triethylamine) AmineSalt Amine Hydrochloride Salt Base->AmineSalt Intermediate2 Dibutoxychlorophosphine Intermediate1->Intermediate2 + n-Butanol - HCl TributylPhosphite This compound Intermediate2->TributylPhosphite + n-Butanol - HCl HCl Hydrogen Chloride (3 HCl) HCl->AmineSalt

Caption: Figure 2. Experimental Workflow for this compound Synthesis

Conclusion

The synthesis of this compound from phosphorus trichloride and n-butanol is a well-established and efficient process. The use of a tertiary amine base is the preferred method for achieving high yields and purity. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for a successful synthesis. The detailed protocols and data presented in this guide provide a solid foundation for the preparation of this compound in a laboratory setting.

tributyl phosphite CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of tributyl phosphite (B83602). The data and protocols are intended to support research and development activities in various scientific fields.

Core Chemical Data

Tributyl phosphite is an organophosphorus compound with significant applications as a stabilizer in polymers and as a reagent in organic synthesis. Below are its fundamental chemical identifiers.

PropertyValueCitation
CAS Number 102-85-2[1][2]
Molecular Weight 250.31 g/mol [1][2]
Molecular Formula C₁₂H₂₇O₃P[2]
Synonyms Phosphorous acid tributyl ester, Tri-n-butyl phosphite[3][4]

Experimental Protocols

General Synthesis of this compound via Esterification

This protocol outlines a generalized method for the synthesis of this compound based on the direct esterification of butanol with a phosphorus source, such as phosphorus trichloride (B1173362) or phosphorus oxychloride. This method is commonly cited in patent literature for its efficiency.

Materials:

  • n-Butanol

  • Phosphorus trichloride (or Phosphorus oxychloride)

  • An acid scavenger (e.g., a tertiary amine like triethylamine (B128534) or pyridine)

  • Anhydrous organic solvent (e.g., petroleum ether, benzene)

  • Sodium sulfate (B86663) (or magnesium sulfate), anhydrous

  • Water

  • Sodium bicarbonate solution (e.g., 10%)

  • Saturated sodium chloride solution

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Reflux condenser

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of n-butanol and an acid scavenger in an anhydrous organic solvent is prepared. The apparatus should be protected from atmospheric moisture, for example, by using calcium chloride tubes.

  • Reactant Addition: The flask is cooled in an ice-salt bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature (typically between 0°C and 10°C).

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a period, followed by gentle refluxing for several hours to ensure the reaction goes to completion.

  • Work-up: The mixture is cooled to room temperature. The precipitated hydrochloride salt of the acid scavenger is removed by filtration. The filtrate is then washed sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with a saturated sodium chloride solution.

  • Drying and Solvent Removal: The organic layer is separated and dried over an anhydrous drying agent like sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Antioxidant Mechanism of Phosphite Stabilizers

This compound and other organophosphites are widely used as secondary antioxidants in polymers. Their primary role is to decompose hydroperoxides, which are formed during the primary oxidation of the polymer, into non-radical, stable products. This action prevents chain scission and cross-linking, thus preserving the mechanical properties and color stability of the material. The general mechanism is a redox reaction where the phosphite is oxidized to a phosphate (B84403).

Antioxidant_Mechanism Polymer Polymer Matrix Oxidation Oxidation (Heat, Light, O₂) Polymer->Oxidation Hydroperoxides Polymer Hydroperoxides (ROOH) Oxidation->Hydroperoxides Degradation Polymer Degradation (Chain Scission, Cross-linking) Hydroperoxides->Degradation Decomposition Decomposition Hydroperoxides->Decomposition Tributyl_Phosphite This compound (P(OBu)₃) Tributyl_Phosphite->Decomposition Stable_Products Stable Products (Alcohols, Tributyl Phosphate) Decomposition->Stable_Products

Caption: Logical workflow of the antioxidant action of this compound in a polymer matrix.

References

A Technical Guide to the Solubility of Tributyl Phosphite in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Tributyl Phosphite (B83602)

Tributyl phosphite is a colorless to pale yellow liquid known for its excellent solubility in many common organic solvents, a property that contributes significantly to its utility in various chemical formulations.[1][2] Conversely, it is reported to be not miscible or difficult to mix with water.[3] A summary of its qualitative solubility in various solvent classes is presented below.

Table 1: Qualitative Solubility of this compound

Solvent Class Specific Solvent Solubility/Miscibility Reference
Alcohols Ethanol Soluble [2]
Methanol Soluble [2]
Ketones Acetone Soluble [2]

| Aqueous | Water | Not miscible or difficult to mix |[3] |

Note: The term "soluble" in this context generally implies miscibility, as both this compound and the listed solvents are liquids at standard conditions.

Experimental Protocol for Determining Thermodynamic Solubility

The following section details a generalized "shake-flask" method, a gold-standard approach for determining the equilibrium solubility of a liquid compound like this compound in an organic solvent. This protocol is designed to be adapted by researchers to fit specific laboratory conditions and analytical capabilities.

2.1 Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the solvent is saturated with the solute). After equilibration, the undissolved phase is separated, and the concentration of the solute in the saturated solvent phase is quantified using an appropriate analytical technique.

2.2 Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, toluene, ethyl acetate)

  • Analytical balance

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Centrifuge (for phase separation)

  • Calibrated pipettes and syringes

  • Analytical instrument for quantification (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)[4][5]

  • Volumetric flasks for standard preparation

2.3 Detailed Methodology

  • Preparation of the Mixture:

    • Add a known volume of the organic solvent to a series of glass vials.

    • Add this compound to each vial in an amount that is clearly in excess of its expected solubility, ensuring a separate, undissolved phase will be present at equilibrium. A typical starting point is a 1:1 volume ratio.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or on a stir plate. The temperature should be precisely controlled, as solubility is temperature-dependent.[4]

    • Agitate the mixtures for an extended period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for viscous solvents.[4]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the distinct liquid phases to separate.

    • To ensure complete separation, especially if an emulsion has formed, centrifuge the vials at a moderate speed.

  • Sampling and Dilution:

    • Carefully extract a precise aliquot from the clear, saturated solvent phase (the supernatant). Be extremely careful not to disturb the interface or withdraw any of the undissolved this compound phase.

    • Accurately dilute the aliquot with a known volume of fresh solvent to bring the concentration within the linear range of the chosen analytical instrument.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FPD, HPLC).[5]

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in g/L, mg/mL, or mol/L.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis start Add excess this compound to known volume of Solvent cap Seal Vials start->cap agitate Agitate at Constant Temperature (e.g., 24-72 hours) cap->agitate stand Let Phases Settle agitate->stand centrifuge Centrifuge (if necessary) stand->centrifuge sample Sample the Saturated Solvent Phase centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify using GC, HPLC, or NMR dilute->quantify calculate Calculate Solubility from Calibration Curve quantify->calculate end end calculate->end Report Result (g/L)

Caption: Workflow for determining the solubility of this compound.

G start Is the mixture a single, clear phase after agitation? node_yes Conclusion: Miscible (Fully Soluble in all proportions) start->node_yes Yes node_no Conclusion: Immiscible or Partially Soluble (Proceed with quantification) start->node_no No

Caption: Decision logic for qualitative solubility assessment.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tributyl phosphite (B83602), a compound of significant interest in various chemical and pharmaceutical research areas. This document presents detailed ¹H and ³¹P NMR data, experimental protocols for data acquisition, and a visual representation of the molecule's structural-spectral correlations.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ³¹P NMR spectral data for tributyl phosphite, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the four non-equivalent protons of the butyl chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-O-CH₂ -CH₂-CH₂-CH₃3.800Quartet of Doublets (qd)J(H-H) ≈ 6.7 Hz, J(P-H) ≈ 8.0 Hz
-O-CH₂-CH₂ -CH₂-CH₃1.599QuintetJ ≈ 7.0 Hz
-O-CH₂-CH₂-CH₂ -CH₃1.399SextetJ ≈ 7.4 Hz
-O-CH₂-CH₂-CH₂-CH₃ 0.928TripletJ ≈ 7.4 Hz
³¹P NMR Spectral Data

The ³¹P NMR spectrum of this compound shows a single resonance, characteristic of a trivalent phosphorus atom in a phosphite ester environment. The chemical shift is referenced to an external standard of 85% H₃PO₄.

Nucleus Chemical Shift (δ) in ppm Solvent
³¹P~138 - 141CDCl₃

Experimental Protocols

The following section outlines a general procedure for the acquisition of high-quality ¹H and ³¹P NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ³¹P NMR.

  • Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A spectral width of approximately 10-15 ppm.

  • ³¹P NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Spectral Width: A spectral width covering the expected chemical shift range for phosphites (e.g., 100 to 200 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR) or an external standard (85% H₃PO₄ at 0 ppm for ³¹P NMR).

Visualization of Spectral Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

Tributyl_Phosphite_NMR This compound: Structure-to-Spectrum Correlation cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Signals cluster_31P_NMR ³¹P NMR Signal P P O1 O P->O1 O2 O P->O2 O3 O P->O3 P_signal δ ≈ 139 ppm P->P_signal Phosphorus Nucleus C1 CH₂ (A) O1->C1 C5 CH₂ (A) O2->C5 C9 CH₂ (A) O3->C9 C2 CH₂ (B) C1->C2 H_A δ ≈ 3.80 ppm (qd) C1->H_A Protons A C3 CH₂ (C) C2->C3 H_B δ ≈ 1.60 ppm (quintet) C2->H_B Protons B C4 CH₃ (D) C3->C4 H_C δ ≈ 1.40 ppm (sextet) C3->H_C Protons C H_D δ ≈ 0.93 ppm (triplet) C4->H_D Protons D C6 CH₂ (B) C5->C6 C5->H_A C7 CH₂ (C) C6->C7 C6->H_B C8 CH₃ (D) C7->C8 C7->H_C C8->H_D C10 CH₂ (B) C9->C10 C9->H_A C11 CH₂ (C) C10->C11 C10->H_B C12 CH₃ (D) C11->C12 C11->H_C C12->H_D

Caption: Correlation of this compound Structure with NMR Signals.

An In-depth Technical Guide to the FTIR Spectroscopy of the Tributyl Phosphite P-O-C Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analysis of the P-O-C bond in tributyl phosphite (B83602) using Fourier-Transform Infrared (FTIR) spectroscopy. Tributyl phosphite, an important intermediate in chemical synthesis, possesses characteristic vibrational modes associated with its phosphate (B84403) ester structure. Understanding these spectral features is critical for quality control, reaction monitoring, and structural elucidation. This document details the theoretical basis for the P-O-C bond's infrared absorption, presents a summary of its characteristic vibrational frequencies, outlines a detailed experimental protocol for spectral acquisition, and provides a logical workflow for the analysis.

Introduction to FTIR Spectroscopy of Organophosphorus Compounds

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For organophosphorus compounds like this compound, the P-O-C linkage exhibits characteristic stretching and bending vibrations that serve as a unique spectral fingerprint.

The position, intensity, and shape of the absorption bands associated with the P-O-C bond are sensitive to the molecular environment, including the nature of the alkyl groups and the presence of any impurities or degradation products. Therefore, FTIR spectroscopy is an invaluable tool for the qualitative and quantitative analysis of this compound.

Vibrational Modes of the P-O-C Bond in this compound

The P-O-C linkage in this compound gives rise to several distinct vibrational modes, primarily stretching vibrations. These can be categorized as asymmetric and symmetric stretches. The exact frequencies of these vibrations can be influenced by the rotational isomers present in the sample. In similar organophosphorus compounds, such as dichlorvos, in-phase and out-of-phase P-O-C stretching vibrations have been identified at 852 cm⁻¹ and 995 cm⁻¹, respectively, with another P-O-C stretching vibration noted at 1035 cm⁻¹[1].

Quantitative Data: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the key infrared absorption bands observed in the spectrum of this compound, with a focus on the P-O-C bond and other prominent vibrational modes. This data is compiled from the National Institute of Standards and Technology (NIST) spectral database and comparative analysis of similar organophosphorus compounds.

Wavenumber (cm⁻¹)AssignmentIntensityReference
~1070 - 1020P-O-C Asymmetric StretchStrong[2]
~970 - 920P-O-C Symmetric StretchStrongInferred from spectral data
~770 - 730P-O-C Bend / O-P-O BendMediumInferred from spectral data
2960 - 2870C-H (alkyl) StretchStrongNIST IR Spectrum
1465 - 1450C-H (alkyl) BendMediumNIST IR Spectrum
1380 - 1370C-H (alkyl) BendMediumNIST IR Spectrum

Note: The precise peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol for FTIR Analysis of Liquid this compound

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid samples.

4.1. Instrumentation and Materials

  • FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer)

  • ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free laboratory wipes

  • Personal Protective Equipment (PPE): safety goggles, gloves

4.2. Sample Preparation

This compound is a liquid and can be analyzed neat (without dilution). Ensure the sample is homogeneous and free of any solid particulates.

4.3. Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Set the desired spectral acquisition parameters. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Scan Type: Transmittance or Absorbance

  • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal. The background is collected with no sample on the crystal.

4.4. Sample Analysis

  • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum using the same parameters as the background scan.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum of this compound.

4.5. Post-Analysis Cleaning

  • Carefully remove the this compound from the ATR crystal using a lint-free wipe.

  • Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a fresh lint-free wipe.

  • Verify the cleanliness of the crystal by collecting a new background spectrum and comparing it to the initial one.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the FTIR spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Sample This compound Sample Clean_ATR Clean ATR Crystal Background Collect Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Ratio Ratio Sample to Background Acquire_Spectrum->Ratio Baseline Baseline Correction (if needed) Ratio->Baseline Peak_Pick Peak Picking & Integration Baseline->Peak_Pick Assign_Bands Assign Vibrational Bands (P-O-C, C-H, etc.) Peak_Pick->Assign_Bands Compare Compare to Reference Spectra Assign_Bands->Compare Report Generate Report Compare->Report

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the analysis of this compound, with a particular strength in identifying the characteristic vibrations of the P-O-C bond. By following a standardized experimental protocol and a logical data analysis workflow, researchers can confidently identify this compound, assess its purity, and monitor its chemical transformations. The quantitative data and methodologies presented in this guide serve as a valuable resource for professionals in research, development, and quality assurance.

References

Tributyl Phosphite as a Reducing Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602) [(CH₃CH₂CH₂CH₂O)₃P], a trialkyl phosphite, is a versatile and widely utilized reagent in organic synthesis, primarily recognized for its role as a reducing agent and its application in various industrial processes. Its ability to chemoselectively reduce a range of functional groups makes it an invaluable tool in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the mechanisms, applications, and experimental protocols associated with the use of tributyl phosphite as a reducing agent.

Core Mechanism of Action

The fundamental mechanism of reduction by this compound involves the nucleophilic attack of the phosphorus atom on an electrophilic atom, typically oxygen, sulfur, or nitrogen, in the substrate. This process results in the oxidation of this compound to the thermodynamically stable tributyl phosphate (B84403) [(CH₃CH₂CH₂CH₂O)₃PO] and the concurrent reduction of the substrate. The reaction is generally considered to proceed via an ionic pathway, although radical mechanisms have been proposed and observed under specific conditions, particularly in the reduction of nitro compounds.

Reduction of Hydroperoxides

This compound is highly effective for the clean and quantitative reduction of organic hydroperoxides to their corresponding alcohols. This reaction is crucial in preventing unwanted side reactions and degradation of materials initiated by hydroperoxides.

Mechanism: The reaction proceeds through a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the hydroperoxide group.

G cluster_0 Reduction of Hydroperoxide ROOH R-O-O-H Intermediate [R-O-O⁻-P⁺(OBu)₃ H] ROOH->Intermediate + P(OBu)₃ P(OBu)3 P(OBu)₃ ROH R-OH Intermediate->ROH PO(OBu)3 O=P(OBu)₃ Intermediate->PO(OBu)3

Caption: Mechanism of hydroperoxide reduction by this compound.

Quantitative Data:

SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
tert-Butyl hydroperoxidetert-ButanolDichloromethane (B109758)251>95
Cumene hydroperoxideCumyl alcoholToluene251>95

Experimental Protocol: Reduction of tert-Butyl Hydroperoxide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl hydroperoxide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography on silica (B1680970) gel, eluting with a mixture of hexane (B92381) and ethyl acetate.

Reduction of Disulfides

This compound is an effective reagent for the reduction of disulfides to the corresponding thiols. This transformation is particularly important in peptide and protein chemistry for the cleavage of disulfide bridges.

Mechanism: The reaction involves a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the formation of a phosphorane intermediate which then collapses to the thiol and tributyl phosphorothioate.

G cluster_1 Reduction of Disulfide RSSR R-S-S-R' Intermediate [R-S-S⁻(R')-P⁺(OBu)₃] RSSR->Intermediate + P(OBu)₃ P(OBu)3 P(OBu)₃ RSH R-SH + R'-SH Intermediate->RSH + H₂O SPO(OBu)3 S=P(OBu)₃ Intermediate->SPO(OBu)3 G cluster_2 Staudinger Reduction of Azide RN3 R-N₃ Phosphazide R-N=N-N=P(OBu)₃ RN3->Phosphazide + P(OBu)₃ P(OBu)3 P(OBu)₃ Iminophosphorane R-N=P(OBu)₃ Phosphazide->Iminophosphorane - N₂ RNH2 R-NH₂ Iminophosphorane->RNH2 + H₂O PO(OBu)3 O=P(OBu)₃ Iminophosphorane->PO(OBu)3 + H₂O N2 N₂ G cluster_3 Reduction of Aromatic Nitro Compound ArNO2 Ar-NO₂ ArNO Ar-N=O ArNO2->ArNO + P(OBu)₃ - O=P(OBu)₃ P(OBu)3 P(OBu)₃ ArN [Ar-N:] (Nitrene) ArNO->ArN + P(OBu)₃ - O=P(OBu)₃ ArNH2 Ar-NH₂ ArN->ArNH2 + 2[H] (from solvent or H₂O) PO(OBu)3 O=P(OBu)₃ G cluster_4 Deoxygenation of Sulfoxide R2SO R₂S=O Intermediate [R₂S⁺-O⁻-P⁺(OBu)₃] R2SO->Intermediate + P(OBu)₃ P(OBu)3 P(OBu)₃ R2S R₂S Intermediate->R2S PO(OBu)3 O=P(OBu)₃ Intermediate->PO(OBu)3

Tributyl Phosphite in Organometallic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602), P(OBu)₃, is a versatile organophosphorus compound that has found significant application as a ligand in organometallic chemistry. Its unique combination of steric and electronic properties allows for the fine-tuning of metal centers, influencing the activity, selectivity, and stability of catalysts in a variety of organic transformations. This guide provides a comprehensive overview of the role of tributyl phosphite as a ligand, focusing on its properties, synthesis of its metal complexes, and its applications in key catalytic reactions.

Core Properties of this compound as a Ligand

Steric Properties: Cone Angle

The Tolman cone angle is a measure of the steric bulk of a ligand. For phosphite ligands, the cone angle is influenced by the size of the alkoxy groups. While a precise value for this compound is not documented, it is expected to have a moderate cone angle, larger than that of trimethyl phosphite (107°) and smaller than bulky phosphines like triphenylphosphine (B44618) (145°). This intermediate steric profile can be advantageous in providing sufficient stability to the metal center without completely blocking substrate access.

Electronic Properties: Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃L] complex.[1][2] A lower stretching frequency indicates a more electron-donating ligand. Phosphite ligands are generally considered more π-accepting than phosphines due to the presence of low-lying σ* orbitals on the P-O bonds. This π-acidity can help to stabilize electron-rich metal centers. The butoxy groups in this compound are electron-donating, which will increase the electron density on the phosphorus atom compared to a ligand like trimethyl phosphite, thus slightly increasing its σ-donating ability.

Table 1: Estimated and Comparative Ligand Properties

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν(CO) in cm⁻¹)Reference
P(OMe)₃1072079
P(OBu)₃ Est. 110-120Est. ~2075
PPh₃1452069
P(t-Bu)₃1822056[3]

Note: Values for P(OBu)₃ are estimated based on trends for other alkyl phosphites.

Synthesis of this compound Metal Complexes

This compound readily forms complexes with a variety of transition metals, most notably those from the later transition series such as rhodium and palladium. The synthesis of these complexes typically involves the displacement of a more labile ligand, such as a carbonyl, olefin, or another phosphine (B1218219) ligand, from a suitable metal precursor.

Workflow for the Synthesis of a Generic this compound Metal Complex

G Metal_Precursor Metal Precursor (e.g., [Rh(CO)2Cl]2, PdCl2(COD)) Reaction Reaction under Inert Atmosphere (N2 or Ar) Metal_Precursor->Reaction Tributyl_Phosphite This compound (P(OBu)3) Tributyl_Phosphite->Reaction Solvent Anhydrous, Degassed Solvent (e.g., Toluene (B28343), CH2Cl2) Solvent->Reaction Complex [M(P(OBu)3)nLx] Complex Reaction->Complex Purification Purification (e.g., Recrystallization, Chromatography) Complex->Purification Characterization Characterization (NMR, IR, X-ray) Purification->Characterization

Caption: General workflow for the synthesis of a this compound metal complex.

Applications in Homogeneous Catalysis

This compound has demonstrated utility as a ligand in several important catalytic reactions, including hydroformylation and palladium-catalyzed cross-coupling reactions.

Hydroformylation

Hydroformylation, or the "oxo process," is a key industrial process for the production of aldehydes from alkenes. Rhodium complexes are highly active catalysts for this transformation, and the choice of ligand is critical in controlling both the rate and the regioselectivity (linear vs. branched aldehyde). Phosphite ligands are known to promote high catalytic activity.

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

G Catalyst_Precursor [Rh(H)(CO)(P(OBu)3)2] Alkene_Coordination Alkene Coordination Catalyst_Precursor->Alkene_Coordination + Alkene Intermediate1 Rh-Alkyl Complex Alkene_Coordination->Intermediate1 Migratory_Insertion Migratory Insertion Intermediate2 Rh-Acyl Complex Migratory_Insertion->Intermediate2 CO_Coordination CO Coordination Reductive_Elimination Reductive Elimination CO_Coordination->Reductive_Elimination + H2 Reductive_Elimination->Catalyst_Precursor Regeneration Product Aldehyde Reductive_Elimination->Product Intermediate1->Migratory_Insertion Intermediate2->CO_Coordination + CO

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Protocol: Hydroformylation of 1-Octene (B94956) (Conceptual)

  • Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere, a rhodium precursor such as [Rh(acac)(CO)₂] is dissolved in a degassed solvent (e.g., toluene).

  • Ligand Addition: A solution of this compound (typically 2-10 equivalents per rhodium atom) in the same solvent is added to the rhodium precursor solution. The mixture is stirred to allow for ligand exchange and formation of the active catalyst species.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. The substrate, 1-octene, is then added.

  • Reaction: The autoclave is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-50 bar). The reaction is heated to the desired temperature (e.g., 80-120 °C) and stirred for a set period.

  • Work-up and Analysis: After cooling and depressurizing the autoclave, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.

Table 2: Representative Data for Rhodium-Catalyzed Hydroformylation of 1-Octene with Phosphite Ligands

LigandTemp (°C)Pressure (bar)L/B RatioTONTOF (h⁻¹)Reference
P(OPh)₃90202.5>1000>500
Bulky Phosphite80203039,800-[5]

Note: This table presents representative data for other phosphite ligands to illustrate typical performance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The choice of ligand is crucial for the efficiency of these reactions, as it influences the stability and reactivity of the palladium catalyst.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

G Start Start Add_Reagents Add Aryl Halide, Boronic Acid, Base, and Solvent Start->Add_Reagents Degas Degas the Reaction Mixture Add_Reagents->Degas Add_Catalyst Add Pd Precursor and This compound Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify Product (Chromatography) Workup->Purify End End Purify->End

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid (Conceptual)

Based on general procedures for Suzuki-Miyaura couplings:[6][7][8]

  • Reaction Setup: To an oven-dried Schlenk flask are added 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and a palladium precursor like Pd(OAc)₂ (0.01-0.05 mmol).

  • Ligand Addition: this compound (0.02-0.10 mmol) is added as the ligand.

  • Solvent Addition: A degassed solvent system, such as a mixture of toluene and water, is added.

  • Reaction: The reaction mixture is heated under an inert atmosphere (e.g., at 80-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.

Experimental Protocol: Heck Reaction of Iodobenzene (B50100) with Styrene (B11656) (Conceptual)

Based on general procedures for Heck reactions:[9][10]

  • Reaction Setup: A mixture of iodobenzene (1.0 mmol), styrene (1.2 mmol), a base such as triethylamine (B128534) (1.5 mmol), and a palladium source like Pd(OAc)₂ (0.01-0.05 mmol) is placed in a Schlenk tube.

  • Ligand Addition: this compound (0.02-0.10 mmol) is added.

  • Solvent Addition: A polar aprotic solvent such as DMF or NMP is added.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., at 100-140 °C) until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, stilbene, is purified by recrystallization or column chromatography.

Table 3: Representative Catalytic Performance in Cross-Coupling Reactions

ReactionAryl HalideCoupling PartnerLigandYield (%)Reference
Suzuki-Miyaura4-BromotoluenePhenylboronic acidP(t-Bu)₃98[11]
HeckIodobenzeneStyrenePPh₃95[9]

Note: This table provides data for other phosphine ligands to give an indication of typical yields in these reactions.

Spectroscopic and Structural Data

Characterization of organometallic complexes containing this compound is crucial for understanding their structure and bonding.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. The free this compound ligand typically shows a resonance around +138 ppm. Upon coordination to a metal center, this chemical shift will change, and coupling to other NMR-active nuclei (e.g., ¹⁰³Rh, ¹⁹⁵Pt) can often be observed, providing valuable structural information. For instance, in a hypothetical trans-[RhCl(CO)(P(OBu)₃)₂] complex, one would expect to see a doublet in the ³¹P NMR spectrum due to coupling to the rhodium nucleus.[12][13]

Infrared (IR) Spectroscopy

For metal carbonyl complexes, IR spectroscopy is instrumental in probing the electronic properties of the coordinated ligands. The C-O stretching frequency is a sensitive indicator of the extent of π-backbonding from the metal to the carbonyl ligands. As a π-accepting ligand, this compound would compete with CO for π-electron density from the metal. In a hypothetical [Rh(CO)Cl(P(OBu)₃)₂] complex, the ν(CO) would be expected to be at a higher frequency compared to a complex with a more strongly σ-donating and less π-accepting phosphine ligand.[14][15]

Table 4: Spectroscopic Data for this compound and Representative Complexes

Compound / Complex³¹P NMR (δ, ppm)¹J(Rh-P) (Hz)IR (ν(CO), cm⁻¹)Reference
P(OBu)₃~ +138--[16]
Hypothetical [Rh(H)(CO)(P(OBu)₃)₂]Doublet~150-200~1950-2050
Hypothetical [PdCl₂(P(OBu)₃)₂]Singlet--

Note: Data for complexes are hypothetical and based on trends observed for similar phosphite complexes.

Conclusion

This compound is a valuable ligand in organometallic chemistry, offering a moderate steric profile and tunable electronic properties. Its ability to act as a π-acceptor makes it particularly useful in stabilizing electron-rich, low-valent metal centers, which are often key intermediates in catalytic cycles. While detailed quantitative data and specific high-yielding protocols for this compound itself are somewhat sparse in the readily accessible literature, the principles outlined in this guide, along with data from closely related phosphite ligands, provide a strong foundation for its application in catalysis. Further research into the specific catalytic performance of this compound in a wider range of reactions would be a valuable contribution to the field.

References

Navigating the Labyrinth: An In-depth Technical Guide to Tributyl Phosphite Hydrolysis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis pathways of tributyl phosphite (B83602), a compound of significant interest in various chemical and pharmaceutical contexts. Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of formulations and reaction mixtures. This document delves into the core mechanisms of hydrolysis under different conditions, outlines experimental protocols for its study, and presents available data in a structured format.

Introduction to Tributyl Phosphite and its Hydrolysis

This compound [(C₄H₉O)₃P] is a trialkyl phosphite ester recognized for its utility as a stabilizer, antioxidant, and intermediate in organic synthesis. However, its susceptibility to hydrolysis, the chemical breakdown in the presence of water, can significantly impact its performance and the integrity of systems in which it is used. The hydrolysis of this compound proceeds through the sequential cleavage of its P-O bonds, leading to the formation of dibutyl phosphite, monobutyl phosphite, and ultimately phosphorous acid, with the concurrent release of butanol.

The rate and mechanism of this degradation are highly dependent on the reaction conditions, particularly the pH. Both acid and base catalysis can significantly accelerate the hydrolysis process.

Hydrolysis Pathways of this compound

The hydrolysis of this compound can proceed via neutral, acid-catalyzed, and base-catalyzed pathways. Each of these pathways involves a nucleophilic attack on the phosphorus atom, leading to the displacement of a butoxy group.

Neutral Hydrolysis

Under neutral conditions, the hydrolysis of this compound is generally slow. The reaction is initiated by the nucleophilic attack of a water molecule on the phosphorus center. While the lone pair of electrons on the phosphorus atom can be protonated by water, this pathway is generally less favorable than catalyzed reactions.

Acid-Catalyzed Hydrolysis

In the presence of an acid, the hydrolysis of this compound is significantly accelerated. The reaction is initiated by the protonation of one of the oxygen atoms of the phosphite ester, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. Computational studies on general alkyl and aryl phosphites suggest that acid-catalyzed pathways are thermodynamically more favorable than neutral hydrolysis.[1]

The proposed mechanism involves the following steps:

  • Protonation of a butoxy oxygen atom by a hydronium ion.

  • Nucleophilic attack by a water molecule on the phosphorus atom.

  • Departure of a butanol molecule.

  • Deprotonation to yield dibutyl phosphite and regenerate the hydronium ion.

This process can then continue to hydrolyze the remaining ester linkages.

Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis TBP This compound (RO)₃P ProtonatedTBP Protonated this compound (RO)₃PH⁺ TBP->ProtonatedTBP + H₃O⁺ - H₂O H3O H₃O⁺ Intermediate1 Intermediate ProtonatedTBP->Intermediate1 + H₂O H2O H₂O DBP Dibutyl Phosphite (RO)₂POH Intermediate1->DBP - ROH - H₃O⁺ BuOH Butanol ROH H3O_regen H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is also a significant degradation pathway for this compound. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This pathway is generally considered to be very favorable for phosphite esters.[1]

The proposed mechanism involves:

  • Nucleophilic attack of a hydroxide ion on the phosphorus atom, forming a pentacoordinate intermediate.

  • Departure of a butoxide ion.

  • Protonation of the butoxide ion by water to form butanol and regenerate the hydroxide ion.

This process is repeated for the subsequent ester groups.

Base-Catalyzed Hydrolysis Pathway

BaseHydrolysis TBP This compound (RO)₃P Intermediate Pentacoordinate Intermediate [(RO)₃P(OH)]⁻ TBP->Intermediate + OH⁻ OH OH⁻ DBP_anion Dibutyl Phosphite Anion (RO)₂PO⁻ Intermediate->DBP_anion - RO⁻ BuO Butoxide RO⁻ BuOH Butanol ROH BuO->BuOH + H₂O - OH⁻ H2O H₂O OH_regen OH⁻

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data on this compound Hydrolysis

General trends observed for the hydrolysis of other phosphite esters suggest that both electron-withdrawing and bulky substituents can influence the rate of hydrolysis.[3]

Experimental Protocols for Studying this compound Hydrolysis

A variety of analytical techniques can be employed to monitor the hydrolysis of this compound and quantify its degradation products.

Experimental Workflow

A general workflow for studying the hydrolysis of this compound is as follows:

Experimental Workflow for Hydrolysis Studies

ExperimentalWorkflow Start Prepare this compound Solution in Aqueous Buffer (pH controlled) Incubate Incubate at Controlled Temperature Start->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (e.g., neutralization, dilution) Sample->Quench Analysis Analyze Samples Quench->Analysis NMR ³¹P NMR Spectroscopy Analysis->NMR GCMS GC-MS Analysis Analysis->GCMS IC Ion Chromatography Analysis->IC Data Data Analysis: - Determine concentrations - Calculate rate constants NMR->Data GCMS->Data IC->Data

Caption: General experimental workflow for studying this compound hydrolysis.

Detailed Methodologies

4.2.1 ³¹P NMR Spectroscopy

  • Principle: ³¹P NMR is a powerful technique for monitoring the hydrolysis of organophosphorus compounds as the phosphorus nucleus in different chemical environments gives distinct signals. This allows for the simultaneous quantification of the parent compound and its phosphorylated hydrolysis products.

  • Sample Preparation: An aliquot of the reaction mixture is transferred to an NMR tube. A known concentration of an internal standard (e.g., triphenyl phosphate) can be added for accurate quantification.

  • Instrumentation: A high-field NMR spectrometer equipped with a phosphorus probe.

  • Data Acquisition: A standard one-pulse ³¹P NMR experiment is typically sufficient. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of all phosphorus species for accurate integration.

  • Data Analysis: The concentration of each species is determined by integrating the corresponding peaks in the ³¹P NMR spectrum and comparing them to the integral of the internal standard. This technique has been successfully used to monitor the degradation of tributyl phosphate (B84403).[4][5]

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds. It can be used to quantify the remaining this compound and the butanol formed during hydrolysis. Analysis of the less volatile phosphite hydrolysis products may require derivatization to increase their volatility.

  • Sample Preparation: The aqueous sample is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic extract is then dried and may be concentrated before injection. For the analysis of dibutyl and monobutyl phosphite, derivatization with an agent like diazomethane (B1218177) or a silylating agent may be necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) should be used.

  • Data Acquisition: The instrument is operated in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Data Analysis: The concentration of each analyte is determined by creating a calibration curve using standards of known concentrations. GC-MS has been used for the analysis of this compound and its degradation products in various matrices.[6][7]

4.2.3 Ion Chromatography (IC)

  • Principle: Ion chromatography is an excellent technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of the anionic hydrolysis products: dibutyl phosphite, monobutyl phosphite, and phosphorous acid.

  • Sample Preparation: The aqueous sample is typically diluted and filtered before injection.

  • Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

  • Data Acquisition: A gradient elution with an appropriate eluent (e.g., a carbonate/bicarbonate buffer) is often used to achieve good separation of the analytes.

  • Data Analysis: Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards. This method has been successfully applied to the determination of tributyl phosphate degradation products.[8][9]

Summary of Quantitative Data

As previously stated, specific quantitative data for the hydrolysis of this compound is scarce in the literature. The following table summarizes the types of data that would be generated from the experimental protocols described above.

ParameterAcid-CatalyzedBase-CatalyzedNeutralAnalytical Technique
Rate Constant (k) Expected to be significantExpected to be significantExpected to be slow³¹P NMR, GC-MS
Reaction Order Likely first-order in phosphiteLikely second-order (first in phosphite, first in hydroxide)Likely first-order in phosphite³¹P NMR, GC-MS
Activation Energy (Ea) Not reportedNot reportedNot reportedTemperature-dependent kinetic studies
Products Dibutyl phosphite, Monobutyl phosphite, Phosphorous acid, ButanolDibutyl phosphite, Monobutyl phosphite, Phosphorous acid, ButanolDibutyl phosphite, Monobutyl phosphite, Phosphorous acid, Butanol³¹P NMR, GC-MS, IC

Conclusion

The hydrolysis of this compound is a critical degradation pathway that proceeds via neutral, acid-, and base-catalyzed mechanisms. While the general principles of phosphite hydrolysis are understood, there is a notable lack of specific quantitative data for this compound in the scientific literature. The experimental protocols outlined in this guide, utilizing techniques such as ³¹P NMR, GC-MS, and Ion Chromatography, provide a robust framework for researchers to investigate the kinetics and mechanisms of this compound hydrolysis in their specific systems. A thorough understanding of these pathways is essential for controlling the stability of this versatile compound in research, development, and industrial applications.

References

thermal stability and decomposition of tributyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tributyl Phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite, a trialkyl phosphite, serves various roles in industrial applications, including as a stabilizer and an intermediate in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting product shelf life, and controlling reaction byproducts. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition products and the mechanisms involved. Due to a scarcity of publicly available quantitative data for this compound, this guide also includes data for the closely related compound, tributyl phosphate (B84403) (TBP), to provide a comparative context for understanding the thermal properties of organophosphorus esters.

Thermal Decomposition of this compound

The thermal decomposition of this compound is influenced by factors such as temperature, the presence of oxygen, and impurities. While specific quantitative thermal analysis data for this compound is not widely published, the decomposition behavior of trialkyl phosphites is generally understood to proceed through a non-radical, intramolecular rearrangement.

Decomposition Products

The primary hazardous decomposition products of this compound under thermal stress include phosphine, carbon monoxide, oxides of phosphorus, and carbon dioxide. The non-hazardous organic products are expected to be butene and dibutyl phosphite, arising from the intramolecular rearrangement mechanism.

In contrast, the thermal decomposition of tributyl phosphate (TBP), its oxidized counterpart, is well-documented and primarily yields dibutyl phosphate (DBP) and monobutyl phosphate (MBP) through hydrolysis, or butene and DBP via a dealkylation reaction.

Quantitative Thermal Analysis

Quantitative data on the thermal decomposition of this compound is limited in the available literature. However, data for tributyl phosphate (TBP) is more readily available and is presented here for comparative purposes. These values were determined using techniques such as Thermogravimetric Analysis (TGA) and Accelerating Rate Calorimetry (ARC).

ParameterTributyl Phosphate (TBP)Reference
Decomposition Onset Temperature (Tonset) 250 °C (under adiabatic conditions)[1]
Activation Energy (Ea) 40 kcal/mol (for DBP formation)[1]
Activation Energy (Ea) of Nitrated TBP 47.39 ± 0.25 kJ·mol⁻¹[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal stability of organophosphorus compounds like this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Methodology:

    • A sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature to approximately 600 °C at a controlled linear heating rate (e.g., 10 °C/min).

    • The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the temperature of exothermic or endothermic events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

    • The differential heat flow between the sample and the reference is measured as a function of temperature.

    • Exothermic or endothermic peaks in the DSC thermogram indicate thermal events such as decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
  • Objective: To identify the volatile and semi-volatile products of this compound decomposition.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer. A pyrolysis unit can be integrated for controlled thermal decomposition (Py-GC-MS).

  • Methodology:

    • A sample of this compound is heated in a controlled environment (e.g., a sealed vial or a pyrolyzer).

    • The headspace gas or the pyrolyzed sample is injected into the GC.

    • The components are separated on a capillary column (e.g., a DB-5ms column).

    • The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed intramolecular rearrangement pathway for the thermal decomposition of this compound.

G Proposed Decomposition of this compound TBP This compound P(OCH2CH2CH2CH3)3 TS Transition State (Intramolecular Rearrangement) TBP->TS Heat DBP Dibutyl Phosphite (HO)P(O)(OCH2CH2CH2CH3)2 TS->DBP Butene 1-Butene CH2=CHCH2CH3 TS->Butene

Proposed intramolecular rearrangement of this compound.
Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for the thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_0 Thermal Analysis cluster_1 Decomposition Product Identification TGA Thermogravimetric Analysis (TGA) Determine mass loss vs. temperature Data_Analysis Data Analysis & Interpretation - Determine Tonset - Identify Decomposition Products - Propose Mechanism TGA->Data_Analysis Obtain TGA Curve DSC Differential Scanning Calorimetry (DSC) Measure heat flow vs. temperature DSC->Data_Analysis Obtain DSC Thermogram GCMS Pyrolysis-GC-MS Identify volatile & semi-volatile products GCMS->Data_Analysis Obtain Mass Spectra Sample This compound Sample Sample->TGA Sample->DSC Sample->GCMS

A typical workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application. While direct quantitative data for this compound is scarce, understanding the decomposition mechanisms of related trialkyl phosphites and comparing with the extensive data available for tributyl phosphate provides valuable insights. The primary decomposition pathway is likely an intramolecular rearrangement leading to dibutyl phosphite and butene. Further research employing the detailed experimental protocols outlined in this guide is necessary to establish a comprehensive quantitative profile of the thermal decomposition of this compound.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributyl phosphite (B83602) is a versatile organophosphorus compound widely utilized as a stabilizer for polymers, an additive in lubricants, and an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Its synthesis is a fundamental procedure in organophosphorus chemistry. This application note provides a detailed laboratory protocol for the synthesis of tributyl phosphite via the reaction of phosphorus trichloride (B1173362) with n-butanol in the presence of a tertiary amine base. This method is an adaptation of the well-established procedure for the synthesis of other trialkyl phosphites.

Reaction Principle

The synthesis of this compound proceeds through the nucleophilic attack of n-butanol on phosphorus trichloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a tertiary amine base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion and prevent unwanted side reactions. The overall reaction is as follows:

PCl₃ + 3 CH₃(CH₂)₃OH + 3 R₃N → P(O(CH₂)₃CH₃)₃ + 3 R₃N·HCl

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Phosphorus trichloride (PCl₃), freshly distilled

    • n-Butanol (CH₃(CH₂)₃OH), anhydrous

    • Pyridine or Triethylamine (R₃N), anhydrous

    • Anhydrous diethyl ether or petroleum ether (solvent)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Procedure
  • Reaction Setup:

    • A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. A drying tube is placed on top of the condenser to protect the reaction from atmospheric moisture.

    • The flask is charged with 111.2 g (1.5 mol) of anhydrous n-butanol and 118.7 g (1.5 mol) of anhydrous pyridine, along with 250 mL of anhydrous diethyl ether.

  • Reaction Execution:

    • The flask is cooled in an ice bath to 0-5 °C with continuous stirring.

    • A solution of 68.6 g (0.5 mol) of freshly distilled phosphorus trichloride in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

    • The phosphorus trichloride solution is added dropwise to the stirred butanol-pyridine mixture over a period of 2-3 hours. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours at room temperature.

  • Work-up and Purification:

    • The reaction mixture, containing a precipitate of pyridinium (B92312) hydrochloride, is filtered, and the solid is washed with two 50 mL portions of anhydrous diethyl ether.

    • The combined filtrate and washings are transferred to a separatory funnel and washed successively with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

    • The organic layer is separated and dried over anhydrous sodium sulfate.

    • The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

    • The crude this compound is then purified by vacuum distillation. The fraction boiling at 118-120 °C at 10 mmHg is collected.

Data Presentation

ParameterValue
Reactants
n-Butanol111.2 g (1.5 mol)
Phosphorus Trichloride68.6 g (0.5 mol)
Pyridine118.7 g (1.5 mol)
Reaction Conditions
Temperature0-10 °C (addition), Room Temp (stir)
Reaction Time2-3 hours (addition), 2 hours (stir)
Product
Product NameThis compound
Theoretical Yield125.15 g
Boiling Point118-120 °C @ 10 mmHg

Mandatory Visualization

Synthesis_Workflow A 1. Reaction Setup - Assemble glassware - Charge with n-butanol, pyridine, and solvent B 2. Cooled Addition - Cool flask to 0-5 °C - Add PCl₃ solution dropwise A->B Cool C 3. Reaction - Stir at room temperature for 2 hours B->C Warm to RT D 4. Filtration - Remove pyridinium hydrochloride precipitate C->D E 5. Aqueous Work-up - Wash with NaHCO₃, water, and brine D->E F 6. Drying & Concentration - Dry with Na₂SO₄ - Remove solvent via rotary evaporation E->F G 7. Purification - Purify by vacuum distillation F->G H Final Product This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Purification of Tributyl Phosphite by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of tributyl phosphite (B83602) via fractional distillation. The protocols outlined below are intended to yield high-purity tributyl phosphite suitable for use in sensitive applications, including pharmaceutical and fine chemical synthesis.

Introduction

This compound (C₁₂H₂₇O₃P) is a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and intermediate in various chemical syntheses. For applications in drug development and research, high purity is paramount, as impurities can lead to undesirable side reactions and affect product stability. Fractional distillation under reduced pressure is the preferred method for purifying this compound due to its high boiling point and susceptibility to decomposition at atmospheric pressure. This method effectively separates this compound from lower-boiling impurities, such as unreacted starting materials, and higher-boiling byproducts.

Pre-Distillation Workup

Prior to distillation, it is crucial to remove any acidic impurities and water from the crude this compound. A typical workup procedure involves washing the crude product with a mild base followed by water, and then drying.

Experimental Protocol: Pre-distillation Wash
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution and gently shake. Caution: Vent the separatory funnel frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate and discard the aqueous layer.

  • Repeat the water wash until the aqueous layer is neutral (pH 7).

  • Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Allow the mixture to stand for at least 30 minutes with occasional swirling.

  • Filter the dried this compound to remove the drying agent.

Fractional Distillation

Fractional distillation of this compound must be performed under vacuum to prevent thermal decomposition. The efficiency of the separation is highly dependent on the type of distillation column used. A Vigreux column is a common and effective choice for this purpose.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).

    • A 50-75 cm Vigreux column is recommended for efficient separation.[1]

    • Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.

    • Place a stir bar in the distillation flask for smooth boiling.

    • Connect the distillation apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Distillation Procedure:

    • Charge the dried, crude this compound into the distillation flask.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Increase the temperature gradually to initiate boiling.

    • Observe the reflux line as it slowly ascends the Vigreux column.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature either begins to drop or rise significantly, indicating that the main product has been collected.

    • Stop the heating and allow the system to cool down to room temperature before carefully venting the apparatus to atmospheric pressure.

Data Presentation

The following table summarizes the key physical properties and expected distillation parameters for this compound.

ParameterValueReference
Molecular Formula C₁₂H₂₇O₃P[2]
Molecular Weight 250.32 g/mol [2]
Appearance Colorless clear liquid[2]
Boiling Point 125 °C at 7 mmHg[2]
138-140 °C at 6 mmHg
Density 0.92 g/mL[2]
Initial Purity (Typical) ≥ 93% (GC)[2]
Expected Final Purity > 98% (GC)
Expected Yield 80-90%

Common Impurities

The primary impurities in crude this compound often include unreacted starting materials and byproducts from the synthesis. The boiling points of these impurities will dictate the efficiency of the fractional distillation.

ImpurityPotential Boiling PointNotes
n-Butanol 117.7 °C (atm)Lower boiling, will be removed in the forerun.
Dibutyl phosphite Higher boiling than this compoundMay remain in the distillation residue.
Tri-n-butyl phosphate 289 °C (atm, decomposes)A potential oxidation product, higher boiling.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Fractional_Distillation_Workflow Workflow for this compound Purification cluster_prep Pre-Distillation Workup cluster_distillation Fractional Distillation cluster_analysis Analysis crude_tbp Crude this compound wash_bicarb Wash with NaHCO₃ solution crude_tbp->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water dry Dry with Anhydrous MgSO₄ wash_water->dry filter Filter dry->filter distill_setup Assemble Fractional Distillation Apparatus filter->distill_setup Charge Distillation Flask evacuate Evacuate System distill_setup->evacuate heat Gradual Heating evacuate->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main gc_analysis Purity Analysis (GC/HPLC) collect_main->gc_analysis characterization Characterization (NMR, IR) gc_analysis->characterization

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is harmful if swallowed or in contact with skin and can cause eye irritation.[3]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Vacuum distillation poses an implosion risk. Ensure all glassware is free of cracks and imperfections. It is advisable to use a blast shield.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols: Tributyl Phosphite as a Polymer Stabilizer in PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyl phosphite (B83602) as a secondary stabilizer in Polyvinyl Chloride (PVC) formulations. This document details its mechanism of action, synergistic effects with primary stabilizers, and includes detailed protocols for evaluating its performance.

Introduction to PVC Stabilization and the Role of Tributyl Phosphite

Polyvinyl Chloride (PVC) is a widely used thermoplastic known for its versatility. However, it is thermally unstable at processing temperatures, leading to degradation via dehydrochlorination. This process results in discoloration, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. To counter this, heat stabilizers are incorporated into PVC formulations.

Primary stabilizers, such as Calcium/Zinc (Ca/Zn) stearates, are the first line of defense, neutralizing the liberated HCl. Secondary stabilizers, a category that includes organophosphites like this compound, provide synergistic effects. This compound, a colorless liquid, is an effective antioxidant and chelating agent in PVC. It is particularly valued for its ability to improve both the initial color and long-term heat stability of PVC products when used in conjunction with primary metallic soap stabilizers.[1]

Mechanism of Action

The thermal degradation of PVC is a chain reaction initiated by the loss of HCl, which creates unsaturated polyene sequences responsible for discoloration. The released HCl can then catalyze further degradation. Primary stabilizers, like Ca/Zn stearates, neutralize HCl. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can accelerate degradation, a phenomenon known as "zinc burning".

This compound, as a secondary stabilizer, functions in several ways:

  • Hydroperoxide Decomposition: During processing and exposure to heat and oxygen, hydroperoxides form on the PVC backbone. This compound reacts with and decomposes these hydroperoxides, preventing polymer chain scission and discoloration.[1]

  • Chelation of Metal Chlorides: It can chelate metal ions like ZnCl₂, preventing them from catalyzing further dehydrochlorination.[2][3]

  • HCl Scavenging: Alkyl phosphites can react with HCl through the Michaelis-Arbuzov reaction, further reducing the autocatalytic degradation of PVC.

  • Synergistic Effects: When used with primary stabilizers like Ca/Zn stearates, this compound enhances the overall stability of the PVC formulation, improving initial color and long-term heat stability.

Data Presentation

While specific quantitative performance data for this compound in PVC is not extensively available in public literature, the following tables provide representative data for common PVC stabilizer systems. This information, compiled from various studies, serves as a benchmark for evaluating the effectiveness of stabilizer packages. The inclusion of this compound as a co-stabilizer is expected to further enhance the performance metrics shown for the Ca/Zn stearate (B1226849) systems.

Table 1: Representative Thermal Stability of PVC Formulations with Different Stabilizer Systems

Stabilizer SystemConcentration (phr*)Thermal Stability Time (minutes) at 180°COnset of Degradation Temperature (°C)Observations
Unstabilized PVC0< 10~150Rapid discoloration and degradation.[2]
Ca/Zn Stearate (1:1)2.060~165Good initial color hold, but can exhibit "zinc burning" (sudden blackening).[2]
Lead-based Stabilizer2.0> 90~175Excellent long-term stability but facing regulatory restrictions due to toxicity.[2]

*phr: parts per hundred resin

Table 2: Representative Color Stability of PVC Formulations (Yellowness Index)

Stabilizer SystemConcentration (phr)Initial Yellowness Index (YI)Yellowness Index after 60 min at 180°C
Unstabilized PVC0LowVery High
Ca/Zn Stearate (1:1)2.0LowModerate
Ca/Zn Stearate (1:1) + this compound (0.5-1.5)2.0 + (0.5-1.5)Very LowLow (Expected)

*A lower Yellowness Index indicates better color stability.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a PVC stabilizer.

Protocol 1: Sample Preparation

Objective: To prepare PVC compound samples for thermal stability and color stability testing.

Materials:

  • PVC resin

  • Primary stabilizer (e.g., Ca/Zn stearate)

  • This compound

  • Plasticizer (e.g., DOP, if preparing flexible PVC)

  • Other additives as required (e.g., lubricants, fillers)

Equipment:

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press

  • Molds for sample plaques

Procedure:

  • Pre-mix the PVC resin and primary stabilizers in a high-speed mixer.

  • Add this compound and any other liquid additives, such as plasticizers.

  • Increase the mixer speed and continue mixing until the temperature reaches approximately 110-120°C due to frictional heat.[1]

  • Transfer the hot compound to a two-roll mill preheated to 160-170°C.[1]

  • Mill the compound for 3-5 minutes until a uniform sheet is formed.[1]

  • Press the milled sheet into plaques of a specified thickness (e.g., 1 mm) using a hydraulic press at a temperature of 170-180°C, followed by cooling under pressure.[1]

Protocol 2: Static Thermal Stability (Congo Red Test)

Objective: To determine the static thermal stability time of a PVC formulation.

Standard: Based on ISO 182-1:1990

Equipment:

  • Thermostatically controlled oil bath or heating block set to 180 ± 1°C.

  • Test tubes.

  • Congo Red indicator paper.

  • Timer.

Procedure:

  • Place a weighed amount (e.g., 2.0 g) of the PVC compound into a clean, dry test tube.

  • Compact the material gently at the bottom of the tube.

  • Insert a strip of Congo Red indicator paper into the test tube, with the lower edge of the paper at a specified distance above the PVC sample.

  • Place the test tube in the heating block or oil bath.

  • Start the timer.

  • Record the time taken for the Congo Red paper to turn from red to blue. This is the thermal stability time.

Protocol 3: Color Measurement (Yellowness Index)

Objective: To quantify the discoloration of PVC samples after thermal aging.

Standard: Based on ASTM E313

Equipment:

  • Forced-air oven set to 180 ± 1°C.

  • Colorimeter or spectrophotometer.

  • PVC sample plaques.

Procedure:

  • Measure the initial color of the PVC sample plaques using a colorimeter to determine the initial Yellowness Index (YI).

  • Place the samples in the oven.

  • Remove samples at regular intervals (e.g., every 10 or 15 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the YI of the aged samples.

  • Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.

Protocol 4: Dynamic Thermal Stability (Torque Rheometer Test)

Objective: To evaluate the thermal stability of a PVC formulation under processing conditions.

Equipment:

  • Torque rheometer with a mixing chamber.

Procedure:

  • Set the mixing chamber temperature (e.g., 180°C) and rotor speed.

  • Add the PVC compound to the mixing chamber.

  • Record the torque as a function of time.

  • The time from the start of the test until a sharp increase in torque (indicating degradation and cross-linking) is the dynamic stability time.

Visualizations

The following diagrams illustrate the chemical pathways of PVC degradation and stabilization, as well as the experimental workflows.

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Pathway PVC PVC Chain Labile_Cl Labile Chlorine Sites PVC->Labile_Cl HCl_release Dehydrochlorination (-HCl) Labile_Cl->HCl_release Heat Heat Heat Heat->HCl_release Polyene Polyene Formation (Color) HCl_release->Polyene HCl_catalysis HCl (autocatalysis) HCl_release->HCl_catalysis HCl_catalysis->HCl_release Neutralization HCl Neutralization HCl_catalysis->Neutralization Primary_Stabilizer Primary Stabilizer (e.g., Ca/Zn Stearate) ZnCl2 ZnCl2 (Lewis Acid) Primary_Stabilizer->ZnCl2 forms Primary_Stabilizer->Neutralization Tributyl_Phosphite This compound (Secondary Stabilizer) Chelation Chelation Tributyl_Phosphite->Chelation Hydroperoxide_Decomposition Hydroperoxide Decomposition Tributyl_Phosphite->Hydroperoxide_Decomposition ZnCl2->Chelation

Caption: PVC degradation and stabilization mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis Mixing 1. High-Speed Mixing of PVC Resin, Stabilizers, and Additives Milling 2. Two-Roll Milling Mixing->Milling Pressing 3. Hydraulic Pressing into Plaques Milling->Pressing Static_Test Static Thermal Stability (Congo Red Test) Pressing->Static_Test Color_Test Color Stability (Yellowness Index) Pressing->Color_Test Dynamic_Test Dynamic Thermal Stability (Torque Rheometer) Pressing->Dynamic_Test Thermal_Time Thermal Stability Time (min) Static_Test->Thermal_Time YI_Plot Yellowness Index vs. Time Color_Test->YI_Plot Dynamic_Time Dynamic Stability Time (min) Dynamic_Test->Dynamic_Time

References

Application of Tributyl Phosphite in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributyl phosphite (B83602) [(CH₃CH₂CH₂CH₂O)₃P] is a versatile and widely utilized organophosphorus reagent in organic synthesis. Its utility stems from the nucleophilic nature of the phosphorus atom, its ability to act as a reducing agent, and its role in the formation of carbon-phosphorus bonds, which are integral to many biologically active molecules and synthetic intermediates. This document provides detailed application notes and experimental protocols for the use of tributyl phosphite in key organic transformations, including the Michaelis-Arbuzov and Perkow reactions, phosphorylation, and reduction reactions.

Michaelis-Arbuzov Reaction: Synthesis of Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, which are crucial precursors for reagents like those used in the Horner-Wadsworth-Emmons olefination. The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[1][2]

The reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation by the halide ion yields the thermodynamically stable phosphonate.[3]

Diagram of the Michaelis-Arbuzov Reaction Mechanism

Michaelis_Arbuzov TBP This compound (BuO)₃P Int Int TBP->Int Sɴ2 attack RX Alkyl Halide R-X RX->Int Phosphonate Dibutyl Alkylphosphonate (BuO)₂P(=O)R BuX Butyl Halide Bu-X Int->Phosphonate Dealkylation Int->BuX

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Zinc-Catalyzed Michaelis-Arbuzov Reaction of Alcohols

A milder, zinc-catalyzed variation of the Michaelis-Arbuzov reaction allows for the conversion of alcohols to phosphonates, avoiding the need for the corresponding alkyl halides. This one-pot procedure is particularly effective for benzylic and allylic alcohols.[4]

Table 1: Zinc-Catalyzed Synthesis of Phosphonates from Alcohols and Triethyl Phosphite

EntryAlcohol SubstrateProductSolventTemp (°C)Time (h)Yield (%)
1Benzyl (B1604629) alcoholDiethyl benzylphosphonateTHF661685
24-Methoxybenzyl alcoholDiethyl (4-methoxybenzyl)phosphonateTHF661690
3Cinnamyl alcoholDiethyl cinnamylphosphonateTHF661688

Data adapted from a procedure using triethyl phosphite, which is expected to have similar reactivity to this compound under these conditions.[4]

Experimental Protocol: Zinc-Catalyzed Synthesis of Diethyl Benzylphosphonate

Materials:

  • Zinc iodide (ZnI₂)

  • Triethyl phosphite

  • Benzyl alcohol

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add zinc iodide (1.5 equivalents).

  • Add anhydrous THF via syringe.

  • Add triethyl phosphite (1.5 equivalents) to the suspension.

  • Add benzyl alcohol (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C) for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure diethyl benzylphosphonate.[4]

The Perkow Reaction: Synthesis of Vinyl Phosphates

The Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction when α-haloketones are used as substrates. Instead of forming a β-ketophosphonate, the Perkow reaction yields a dialkyl vinyl phosphate (B84403).[5][6] The reaction pathway is influenced by the substitution pattern of the α-haloketone and the reaction conditions. Generally, attack at the carbonyl carbon is favored, leading to the Perkow product.[7]

Diagram of the Perkow Reaction vs. Michaelis-Arbuzov Reaction

Perkow_vs_Arbuzov cluster_perkow Perkow Pathway cluster_arbuzov Michaelis-Arbuzov Pathway TBP This compound (BuO)₃P Perkow_Int Zwitterionic Intermediate (attack at C=O) TBP->Perkow_Int Arbuzov_Int Phosphonium Salt (attack at C-X) TBP->Arbuzov_Int HaloKetone α-Haloketone HaloKetone->Perkow_Int HaloKetone->Arbuzov_Int Vinyl_Phosphate Vinyl Phosphate Perkow_Int->Vinyl_Phosphate Keto_Phosphonate β-Ketophosphonate Arbuzov_Int->Keto_Phosphonate

Caption: Competing pathways of the Perkow and Michaelis-Arbuzov reactions.

Experimental Protocol: Reaction of this compound with an α-Haloketone (General Procedure)

Materials:

  • This compound

  • α-Haloketone (e.g., chloroacetone)

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1.0 equivalent) in the anhydrous solvent.

  • Add this compound (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of the Perkow and Michaelis-Arbuzov products, can be purified and separated by vacuum distillation or column chromatography.

Phosphorylation of Alcohols and Phenols

This compound can be used as a phosphorylating agent for alcohols and phenols, typically after activation. A common method involves in situ generation of a more reactive phosphorylating species.

Experimental Protocol: Phosphorylation of an Alcohol (General Procedure)

This protocol is adapted from a method using triallyl phosphite and is expected to be applicable to this compound with potential optimization.[8]

Materials:

Procedure:

  • Dissolve the alcohol or phenol (1.0 equivalent) and pyridine (2.0 equivalents) in the anhydrous solvent in a flask under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.2 equivalents) in the anhydrous solvent.

  • To the this compound solution, add a solution of iodine (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • After the iodine color disappears, add this activated phosphite solution to the alcohol/pyridine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of Functional Groups

This compound can act as a mild and selective reducing agent for various functional groups. A notable application is the reductive cyclization of nitro compounds.

Reductive Cyclization of o-Nitrobenzalaniline

Trialkyl phosphites are effective reagents for the reductive cyclization of appropriately substituted nitroarenes to form heterocyclic compounds.[9]

Table 2: Reductive Cyclization of o-Nitrobenzalaniline using Triethyl Phosphite

SubstrateProductReagentTemp (°C)Time (h)Yield (%)
o-Nitrobenzalaniline2-PhenylindazoleTriethyl phosphite150875-80

Data adapted from a procedure using triethyl phosphite.[9]

Experimental Protocol: Synthesis of 2-Phenylindazole

Materials:

  • o-Nitrobenzalaniline

  • Triethyl phosphite (can be substituted with this compound with potential optimization of reaction time and temperature)

Procedure:

  • In a round-bottom flask fitted with a condenser, mix o-nitrobenzalaniline (1.0 equivalent) and triethyl phosphite (3.0 equivalents).

  • Flush the apparatus with an inert gas (e.g., nitrogen) and maintain a positive pressure throughout the reaction.

  • Heat the mixture in an oil bath at 150 °C for 8 hours.

  • After cooling, remove the excess triethyl phosphite and the triethyl phosphate byproduct by vacuum distillation.

  • The solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-phenylindazole.[9]

Radical Deoxygenation of Alcohols

This compound can be employed in radical deoxygenation reactions, such as the Barton-McCombie deoxygenation of xanthates derived from alcohols. This method provides a tin-free alternative for the reduction of hydroxyl groups.

Diagram of the Radical Deoxygenation Workflow

Radical_Deoxygenation Alcohol Alcohol R-OH Xanthate Xanthate Formation Alcohol->Xanthate Xanthate_Intermediate Xanthate Intermediate Xanthate->Xanthate_Intermediate Radical_Initiation Radical Initiation (AIBN, heat) Xanthate_Intermediate->Radical_Initiation Radical_Chain Radical Chain Reaction with This compound Radical_Initiation->Radical_Chain Alkane Alkane R-H Radical_Chain->Alkane

References

Application Notes and Protocols for Tributyl Phosphite as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602) (TBP) is an organophosphorus compound with the chemical formula P(OC₄H₉)₃. While extensively used as an intermediate in chemical synthesis, a stabilizer in polymers, and a corrosion inhibitor, its role as an antioxidant is primarily attributed to its function as a secondary antioxidant.[1] Unlike primary antioxidants that directly scavenge free radicals, secondary antioxidants like tributyl phosphite operate by decomposing hydroperoxides (ROOH) into non-radical, stable products.[2][3] This action prevents the propagation of oxidative chain reactions, which is crucial in preserving the integrity of materials and formulations susceptible to oxidative degradation.

Phosphite esters, as a class, are recognized for their ability to reduce hydroperoxides to alcohols, in which the phosphite is oxidized to a phosphate (B84403) ester.[4] The antioxidant efficiency among phosphites varies, with alkyl phosphites like this compound generally being more reactive in hydroperoxide decomposition compared to aryl phosphites.[4][5] These application notes provide a comprehensive guide to the experimental setup for evaluating the antioxidant properties of this compound.

Mechanism of Action: Hydroperoxide Decomposition

The primary antioxidant mechanism of this compound involves the reduction of hydroperoxides. This process is crucial as hydroperoxides are often initial products of autoxidation that can decompose into highly reactive radicals, such as alkoxy (RO•) and hydroxyl (•OH) radicals, which further propagate degradation.

The generalized reaction is as follows:

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

In this reaction, the phosphite ester reduces the hydroperoxide to a stable alcohol, and in the process, is itself oxidized to a phosphate ester.[4] This mechanism is particularly effective in synergy with primary antioxidants (e.g., hindered phenols), which trap initial free radicals, while the phosphite decomposes the resulting hydroperoxides.[6][7]

G cluster_0 Oxidative Cycle cluster_1 Intervention by this compound cluster_2 Radical Propagation (Inhibited) R R• (Alkyl Radical) O2 O₂ (Oxygen) R->O2 + O₂ ROO ROO• (Peroxyl Radical) O2->ROO RH RH (Organic Substrate) ROO->RH + RH ROOH ROOH (Hydroperoxide) ROO->ROOH RH->R ROOH_cluster ROOH (Hydroperoxide) TBP This compound (P(OBu)₃) TBP_O Tributyl Phosphate (O=P(OBu)₃) TBP->TBP_O ROH ROH (Stable Alcohol) TBP->ROH ROOH_cluster->TBP Decomposition by RO_OH RO• + •OH (Alkoxy and Hydroxyl Radicals) Degradation Further Degradation RO_OH->Degradation ROOH_main->RO_OH Breaks down into

Figure 1. Mechanism of this compound as a secondary antioxidant.

Data Presentation

Antioxidant AssayParameterThis compoundComparative Antioxidant (e.g., BHT)Comparative Antioxidant (e.g., Trolox)
DPPH Radical Scavenging IC₅₀ (µg/mL)To be determined~18.2~4.5
ABTS Radical Scavenging TEAC (Trolox Equivalents)To be determinedVariable1.0
Oxygen Induction Time (OIT) Time (minutes)To be determinedMatrix DependentMatrix Dependent
Hydrolytic Stability % Remaining after 14 daysTo be determinedNot ApplicableNot Applicable

Note: The comparative values are illustrative and can vary based on experimental conditions. The performance of this compound is expected to be more pronounced in assays measuring hydroperoxide decomposition rather than direct radical scavenging.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant potential of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. While this compound's primary mechanism is not radical scavenging, this test can provide insights into any potential direct radical quenching activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and cuvettes

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Reaction:

    • To 3 mL of the DPPH solution, add 1 mL of the this compound solution at each concentration.

    • Prepare a blank by adding 1 mL of methanol to 3 mL of the DPPH solution.

    • Prepare a control for each sample concentration by adding 1 mL of the sample solution to 3 mL of methanol (to account for any absorbance from the sample itself).

  • Incubation: Shake the mixtures vigorously and incubate them in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank = Absorbance of the DPPH solution without the sample.

    • A_sample = Absorbance of the DPPH solution with the sample.

    • A_control = Absorbance of the sample in methanol without DPPH.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from this plot.[8]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. It is applicable to both hydrophilic and lipophilic compounds.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol or phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • Trolox (for standard curve)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a series of concentrations of this compound in ethanol.

    • Prepare a series of standard solutions of Trolox in ethanol.

  • Reaction:

    • Add 10 µL of each this compound solution or Trolox standard to 1.0 mL of the ABTS•+ working solution.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition for each sample and standard concentration.

    • Plot a standard curve of percentage inhibition versus Trolox concentration.

    • The antioxidant activity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the sample to that of the standard curve.[9][10]

Protocol 3: Oxygen Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

OIT is a measure of a material's resistance to thermo-oxidative degradation. This method is particularly relevant for assessing the efficacy of stabilizers like this compound in a given matrix, including liquids.[11][12]

Materials:

  • This compound

  • Substrate to be stabilized (e.g., an oil, a drug formulation base)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans (open or with pierced lids for liquids)

  • Nitrogen and Oxygen gas supplies

Procedure:

  • Sample Preparation: Place a small, known weight of the liquid sample (e.g., 5-10 mg) into an open aluminum DSC pan. Ensure the sample covers the bottom of the pan.[11]

  • Heating under Inert Atmosphere: Place the pan in the DSC cell. Heat the sample to the desired isothermal test temperature (e.g., 150-200°C) under a nitrogen atmosphere at a constant flow rate.[12]

  • Isothermal Stabilization: Once the test temperature is reached, allow the sample to stabilize for a few minutes.

  • Switch to Oxidizing Atmosphere: Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t₀).[11]

  • Data Recording: Record the heat flow as a function of time.

  • OIT Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.[11]

G start Start prepare_sample Prepare Sample in DSC Pan start->prepare_sample heat_n2 Heat to Isothermal Temp under Nitrogen prepare_sample->heat_n2 stabilize Stabilize at Temp heat_n2->stabilize switch_o2 Switch Gas to Oxygen (Start Timer t₀) stabilize->switch_o2 monitor Monitor Heat Flow switch_o2->monitor detect_onset Detect Onset of Exothermic Peak (t_onset) monitor->detect_onset calculate_oit Calculate OIT (t_onset - t₀) detect_onset->calculate_oit end End calculate_oit->end

Figure 2. Experimental workflow for Oxygen Induction Time (OIT) measurement.
Protocol 4: Hydrolytic Stability Testing

Phosphite antioxidants can be susceptible to hydrolysis, which can diminish their effectiveness. This protocol assesses the stability of this compound in the presence of moisture.

Materials:

  • This compound

  • Deionized water

  • 1,4-Dioxane (B91453) (or other suitable solvent)

  • Humidity chamber

  • Analytical instrument for quantification (e.g., GC-MS or ³¹P-NMR)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in 1,4-dioxane (e.g., 0.05 M).

  • Initiation of Hydrolysis: Add a defined amount of deoxygenated water to the solution (e.g., 100 equivalents).

  • Incubation: Place the solution in a sealed container within a humidity chamber set to a specific temperature and relative humidity (e.g., 50°C and 80% RH).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot of the sample.

  • Analysis: Analyze the sample using a suitable technique like ³¹P-NMR or GC-MS to quantify the amount of remaining unhydrolyzed this compound.

  • Data Reporting: The hydrolytic stability is reported as the percentage of this compound remaining over time. A half-life can also be calculated if pseudo-first-order kinetics are observed.

Conclusion

This compound functions as an effective secondary antioxidant through the mechanism of hydroperoxide decomposition. The experimental protocols provided herein offer a framework for the comprehensive evaluation of its antioxidant activity, thermal stability, and hydrolytic stability. While direct radical scavenging may not be its primary role, the provided assays will allow for a thorough characterization of its antioxidant profile. For applications in drug development and other sensitive formulations, it is crucial to assess not only its efficacy but also the potential toxicological profiles of its oxidized products and hydrolytic byproducts.

References

Application Notes and Protocols: The Use of Tributyl Phosphite in the Synthesis of Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602) is a versatile and widely utilized organophosphorus reagent in organic synthesis. Its primary application lies in the formation of carbon-phosphorus (C-P) bonds, which are central to the synthesis of phosphonates. Phosphonates are a critical class of compounds in medicinal chemistry and drug development due to their structural analogy to phosphates, rendering them effective enzyme inhibitors.[1][2] They are also key intermediates in the synthesis of various organic molecules. The two predominant methods for synthesizing phosphonates using tributyl phosphite are the Michaelis-Arbuzov reaction and the Hirao reaction.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite, such as this compound, with an alkyl halide to produce a dialkyl phosphonate.[3][4][5] This reaction is a cornerstone of organophosphorus chemistry, valued for its reliability and broad substrate scope. The Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide, provides a powerful method for the synthesis of aryl- and vinylphosphonates.[6][7][8]

These application notes provide detailed protocols and quantitative data for the synthesis of phosphonates using this compound and its close analog, triethyl phosphite. The reactivity of this compound in these reactions is analogous to that of triethyl phosphite, with adjustments in reaction conditions primarily related to their different boiling points.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phosphonates via the Michaelis-Arbuzov and Hirao reactions. While specific examples using this compound are less common in the literature, the data presented for triethyl phosphite serves as a reliable guide for reaction optimization.

Table 1: Michaelis-Arbuzov Reaction Conditions and Yields for the Synthesis of Dialkyl Benzylphosphonates

Alkyl HalidePhosphiteReaction Temperature (°C)Reaction Time (h)Yield (%)
Benzyl (B1604629) bromideTriethyl phosphite150-1602-4High
Benzyl chlorideTriethyl phosphiteReflux6-8Good to Excellent
4-Nitrobenzyl bromideTriethyl phosphite120395
2-(3-bromopropyl)benzyl bromideTriethyl phosphite100-110283[9]

Table 2: Hirao Reaction Conditions and Yields for the Synthesis of Diethyl Arylphosphonates

Aryl HalideCatalystLigandBaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Bromobenzene (B47551)Pd(OAc)₂-Et₃NNone (Neat)1500.08 (MW)93[10]
IodobenzenePd(PPh₃)₄PPh₃Et₃NTolueneReflux2485
4-BromoacetophenonePd(OAc)₂-Et₃NNone (Neat)1750.08 (MW)High[10]
2-ChloropyrazinePd(OAc)₂dppfEt₃NCH₃CNReflux2467[6]

Experimental Protocols

Protocol 1: Synthesis of Dibutyl Benzylphosphonate via the Michaelis-Arbuzov Reaction

This protocol describes the synthesis of dibutyl benzylphosphonate from benzyl bromide and this compound.

Materials:

  • Benzyl bromide

  • This compound

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

  • Add this compound (1.1-1.2 equivalents) to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture to 150-170°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation to remove the butyl bromide byproduct and any unreacted starting materials. The desired dibutyl benzylphosphonate is typically a colorless oil.

Protocol 2: Synthesis of Diethyl Phenylphosphonate via a Modified Hirao Reaction

This protocol describes a microwave-assisted, solvent-free synthesis of diethyl phenylphosphonate.

Materials:

  • Bromobenzene

  • Diethyl phosphite (can be substituted with dibutyl phosphite)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • Microwave reactor vial

  • Magnetic stir bar

  • Scientific microwave reactor

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, add bromobenzene (1.0 equivalent), diethyl phosphite (1.5 equivalents), and triethylamine (1.5 equivalents).

  • Add palladium(II) acetate (5 mol%) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 5-10 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be directly purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford the pure diethyl phenylphosphonate.

Mandatory Visualization

Reaction Mechanism and Biological Pathway

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tributyl_Phosphite This compound (BuO)₃P Phosphonium_Salt Phosphonium Salt [(BuO)₃P⁺-R]X⁻ Tributyl_Phosphite->Phosphonium_Salt SN2 Attack Alkyl_Halide Alkyl Halide R-X Alkyl_Halide->Phosphonium_Salt Dibutyl_Alkylphosphonate Dibutyl Alkylphosphonate (BuO)₂P(O)R Phosphonium_Salt->Dibutyl_Alkylphosphonate Dealkylation (SN2) Butyl_Halide Butyl Halide Bu-X Phosphonium_Salt->Butyl_Halide

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Isoprenoid_Biosynthesis_Inhibition cluster_pathway Isoprenoid Biosynthesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GPP->FPPS Squalene Squalene, Sterols, Ubiquinone, etc. FPP->Squalene FPPS->FPP Phosphonate Phosphonate Analogs (e.g., Bisphosphonates) Phosphonate->FPPS Inhibition

Caption: Inhibition of Farnesyl Pyrophosphate Synthase in the Isoprenoid Pathway.

References

Application Notes and Protocols for Tributyl Phosphite as a Corrosion Inhibitor Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tributyl phosphite (B83602) as a corrosion inhibitor, detailing its mechanism of action, formulation considerations, and methods for performance evaluation. The included protocols offer step-by-step guidance for key experimental procedures.

Application Notes

Introduction to Tributyl Phosphite as a Corrosion Inhibitor

This compound (C₁₂H₂₇O₃P) is an organophosphorus compound recognized for its utility as a corrosion inhibitor, particularly in lubricant and metalworking fluid formulations.[1] Beyond corrosion inhibition, it often functions as an anti-wear agent and an antioxidant, contributing to the overall stability and performance of the lubricant.[1] Its effectiveness stems from its ability to interact with metal surfaces, forming a protective film that mitigates corrosive attack.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves its decomposition and subsequent reaction with the metal oxide surface. On ferrous metals, such as steel, this compound interacts with the iron oxide layer. This interaction leads to the formation of a durable, glassy polyphosphate film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The process involves the cleavage of P-O bonds in the this compound molecule and the subsequent formation of a complex phosphate (B84403) layer.

G cluster_0 Corrosive Environment cluster_1 Metal Surface cluster_2 Inhibitor Action Corrosive_Species Corrosive Species (e.g., O₂, H₂O, Acids) Metal_Oxide Metal Oxide Layer (e.g., Fe₂O₃) Corrosive_Species->Metal_Oxide Attacks Metal_Substrate Metal Substrate (e.g., Iron) Metal_Substrate->Metal_Oxide Forms TBP This compound (Adsorption) TBP->Metal_Oxide Adsorbs onto Decomposition Decomposition of This compound TBP->Decomposition Undergoes Film_Formation Formation of Polyphosphate Film Decomposition->Film_Formation Leads to Film_Formation->Metal_Oxide Protects

Formulation of Metalworking Fluids

This compound is a common additive in the formulation of metalworking fluids, which are essential for lubrication and cooling in machining processes. A basic soluble oil metalworking fluid formulation includes a base oil, emulsifiers, corrosion inhibitors, and other performance-enhancing additives.[2] Phosphate esters, including this compound, are incorporated to provide corrosion resistance for both ferrous and non-ferrous metals.[3]

Typical Components of a Soluble Oil Metalworking Fluid:

ComponentPercentageFunction
Base Oil50-70%Primary lubricant
Emulsifiers5-15%Disperse oil in water
Corrosion Inhibitors 2-5% Prevent rust and corrosion
Extreme Pressure (EP) Additives1-5%Reduce friction and wear
Biocides0.1-1%Prevent microbial growth
Compatibility and Applications

This compound is generally soluble in organic solvents and is often used in oil-based systems.[1] It is effective in protecting a range of metals, with a notable application in the protection of ferrous alloys. While its primary use is in lubricants and metalworking fluids, its properties may be beneficial in other systems where corrosion protection of metals is required. It is also used in the protection of yellow metals like copper and its alloys in certain lubricant formulations.[2][4]

Data Presentation

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Test Method
Alkylphosphonic AcidsCopper0.1 M H₂SO₄1-30 mMUp to 95%Electrochemical Impedance Spectroscopy
P,P'-Bis(triphenylphosphonio)methyl benzophenone (B1666685) dibromideMild Steel1.0 M HCl2 x 10⁻⁵ M~98%Weight Loss
Quaternary Phosphonium-Based Ionic LiquidMild Steel1 M HCl0.07 mM99.1%Electrochemical Impedance Spectroscopy
Butyl Triphenyl Phosphonium BromideMild Steel0.5 M H₂SO₄10⁻² M~99%Galvanostatic Polarization
PhosphiteMild Steel1 M HCl-Increased with concentrationWeight Loss & Electrochemical Methods

Experimental Protocols

The following are detailed protocols for common methods used to evaluate the performance of corrosion inhibitors.

Weight Loss Method (Based on ASTM G31)

This method determines the corrosion rate of a metal in a specific environment with and without a corrosion inhibitor.[5][6]

1.1. Materials and Equipment:

  • Metal coupons of known surface area (e.g., mild steel, aluminum, copper)

  • Corrosive solution (e.g., 3.5% NaCl, 1 M HCl)

  • Inhibitor formulation (this compound at various concentrations)

  • Analytical balance (±0.1 mg)

  • Glass beakers or flasks

  • Water bath or incubator for temperature control

  • Cleaning solution (e.g., inhibited acid, as per ASTM G1)

  • Nylon thread or glass hooks for suspending coupons

1.2. Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with progressively finer grades of abrasive paper, then wash with distilled water and degrease with acetone.

    • Dry the coupons thoroughly and weigh them to the nearest 0.1 mg (Initial Weight, Wᵢ).

    • Measure the dimensions of the coupons to calculate the total surface area (A).

  • Test Solution Preparation:

    • Prepare the corrosive solution.

    • Prepare a series of test solutions containing different concentrations of this compound.

    • Prepare a blank solution without the inhibitor.

  • Immersion:

    • Suspend a coupon in each test solution and the blank solution using a nylon thread or glass hook, ensuring the coupon is fully immersed.[5]

    • Place the beakers in a water bath to maintain a constant temperature for the duration of the test (e.g., 24, 48, or 72 hours).

  • Post-Immersion:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 standards to remove corrosion products.

    • Rinse with distilled water, dry with acetone, and reweigh (Final Weight, Wf).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Wᵢ - Wf

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

G Start Start Prepare_Coupons Prepare & Weigh Metal Coupons Start->Prepare_Coupons Prepare_Solutions Prepare Corrosive Solutions (with & without inhibitor) Prepare_Coupons->Prepare_Solutions Immerse_Coupons Immerse Coupons in Test Solutions Prepare_Solutions->Immerse_Coupons Incubate Incubate at Constant Temperature Immerse_Coupons->Incubate Clean_Coupons Clean & Dry Coupons Incubate->Clean_Coupons Weigh_Coupons Reweigh Coupons Clean_Coupons->Weigh_Coupons Calculate Calculate Corrosion Rate & Inhibition Efficiency Weigh_Coupons->Calculate End End Calculate->End

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the corrosion mechanism and the properties of the inhibitor film.[7]

2.1. Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Working electrode (metal specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Test solutions (as in the weight loss method)

2.2. Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing and cleaning as described for the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • EIS Measurement:

    • Apply a small amplitude AC potential (e.g., 10 mV) at the OCP.

    • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[7]

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist (Z'' vs. Z') and Bode (log |Z| vs. log f and phase angle vs. log f) plots.

    • Fit the data to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Polarization Resistance (Rp) Measurement

This is a rapid electrochemical technique to determine the corrosion rate.

3.1. Materials and Equipment:

  • Same as for EIS.

3.2. Procedure:

  • Electrode and Cell Setup: Same as for EIS.

  • Stabilization: Allow the OCP to stabilize.

  • Polarization Scan:

    • Apply a potential scan over a small range around the OCP (e.g., -20 mV to +20 mV vs. OCP).

    • Use a slow scan rate (e.g., 0.167 mV/s).

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Plot the potential versus current density.

    • The polarization resistance (Rp) is the slope of the potential-current curve at the corrosion potential (OCP).

    • Corrosion Current (icorr): Calculate the corrosion current using the Stern-Geary equation: icorr = B / Rp, where B is the Stern-Geary constant (related to the Tafel slopes).

    • The corrosion rate is directly proportional to icorr.

    • Inhibition Efficiency (IE%): IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] × 100

G cluster_0 Formulation Development cluster_1 Performance Testing cluster_2 Analysis & Optimization Define_Objectives Define Performance Objectives Select_Components Select Base Oil, Emulsifiers, Additives Define_Objectives->Select_Components Prepare_Formulations Prepare Trial Formulations Select_Components->Prepare_Formulations Weight_Loss Weight Loss (ASTM G31) Prepare_Formulations->Weight_Loss EIS Electrochemical Impedance Spectroscopy Prepare_Formulations->EIS Polarization_Resistance Polarization Resistance Prepare_Formulations->Polarization_Resistance Analyze_Data Analyze Corrosion Rate & Inhibition Efficiency Weight_Loss->Analyze_Data EIS->Analyze_Data Polarization_Resistance->Analyze_Data Optimize_Formulation Optimize Component Concentrations Analyze_Data->Optimize_Formulation Optimize_Formulation->Prepare_Formulations Iterate Final_Formulation Finalize Formulation Optimize_Formulation->Final_Formulation

References

Application Notes and Protocols: Tributyl Phosphite as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyl phosphite (B83602) as a versatile additive in lubricating oils. Tributyl phosphite is utilized for its effective anti-wear and antioxidant properties, which contribute to the longevity and performance of lubricants in various applications.

Mechanism of Action

This compound functions as a lubricant additive through two primary mechanisms: anti-wear film formation and antioxidant activity.

Anti-Wear Properties

Under boundary lubrication conditions, where direct metal-to-metal contact can occur, this compound thermally decomposes and reacts with the metal surface, typically iron or its oxides, to form a protective tribochemical film. This film is primarily composed of a durable polyphosphate glass.[1] This glassy layer physically separates the contacting surfaces, thereby reducing friction and preventing wear. The process involves the cleavage of both P-O and C-O bonds in the this compound molecule, leading to the formation of various intermediates that ultimately contribute to the formation of the protective phosphate-based film.[1][2]

Antioxidant Properties

As a secondary antioxidant, this compound inhibits the oxidation of lubricating oils by decomposing hydroperoxides (ROOH), which are primary products of lubricant degradation.[3][4] The reaction involves the phosphite being oxidized to a phosphate (B84403), while the hydroperoxide is reduced to a non-radical alcohol (ROH).[3] This process prevents the propagation of radical chain reactions that lead to oil thickening, sludge formation, and the generation of corrosive acids.

Data Presentation

The following tables summarize the typical performance improvements observed when phosphite esters, such as this compound, are incorporated into lubricating base oils. The data presented is representative of the performance enhancements achievable with this class of additives.

Table 1: Anti-Wear and Extreme Pressure Performance of a Phosphite Ester Additive in Rapeseed Oil [2]

PropertyBase Oil (Rapeseed Oil)Base Oil + Phosphite Ester AdditivePercentage Improvement
Maximum Non-Seizure Load (P_B value, N)5201323154.42%
Weld Point (P_D value, N)12363089149.92%
Wear Scar Diameter (WSD, mm)0.560.39-30.36%

Note: The data presented is for a synthesized phosphate ester containing nitrogen, which demonstrates the significant anti-wear and extreme pressure capabilities imparted by phosphate-based additives.

Table 2: Frictional Performance of Lubricants with Phosphorus-Based Additives [5]

Lubricant SystemApplied Load (N)Coefficient of Friction
Rape Seed Oil (RSO)200~0.095
RSO + 1% Additive A (Phosphate Ester)200~0.080
RSO + 1% Additive B (Phosphate Ester)200~0.075
RSO + 1% Additive C (Phosphate Ester)200~0.070
RSO400~0.085
RSO + 1% Additive A (Phosphate Ester)400~0.070
RSO + 1% Additive B (Phosphate Ester)400~0.065
RSO + 1% Additive C (Phosphate Ester)400~0.060

Table 3: Oxidative Stability of Lubricating Oils with Antioxidant Additives [6]

Base EsterAntioxidant AdditiveOxidation Induction Time (minutes)
Trimethylolpropane Trioleate (TMPTO)None16
TMPTO2,6-di-tert-butyl phenol (B47542) (DTBP) - min amount~50
TMPTODTBP - max amount99
TMPTODTBP (max) + BNPA (min)154

Note: This table illustrates the significant improvement in oxidation stability with the addition of antioxidants. While not this compound specifically, it demonstrates the typical performance of secondary antioxidants in synergy with primary antioxidants.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound as a lubricant additive.

Evaluation of Anti-Wear Properties (ASTM D4172)

This method, known as the Four-Ball Wear Test, is used to determine the wear preventive characteristics of a lubricating fluid.[7]

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)[8]

  • Microscope for measuring wear scars

Procedure:

  • Thoroughly clean the four steel balls and the test cup.

  • Clamp three of the steel balls securely in the test cup.

  • Pour the lubricant sample (base oil with and without this compound) into the test cup to a level that covers the three stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup into the machine and apply the specified load (e.g., 40 kgf).[9]

  • Set the test temperature (e.g., 75 °C) and rotational speed (e.g., 1200 rpm).[9]

  • Start the machine and run the test for a specified duration (e.g., 60 minutes).[9]

  • After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars on each ball using the microscope.

  • Calculate and report the average wear scar diameter. A smaller diameter indicates better anti-wear performance.[7]

Evaluation of Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test method evaluates the oxidation stability of inhibited steam turbine oils, and can be adapted for other lubricating oils.

Apparatus:

  • Rotating Pressure Vessel (Bomb)

  • Oxygen supply

  • Pressure gauge

  • Temperature-controlled bath

Procedure:

  • Place a specified amount of the lubricant sample, distilled water, and a copper catalyst coil into the sample container within the pressure vessel.

  • Seal the vessel and charge it with oxygen to a pressure of 90 psi at room temperature.

  • Place the sealed vessel in a heating bath maintained at 150 °C and begin rotating it at 100 rpm.

  • Monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up and then will begin to drop as the oil oxidates and consumes oxygen.

  • The oxidation induction time is the time elapsed from the start of the test until a specified pressure drop (e.g., 25 psi from the maximum pressure) occurs. A longer induction time indicates better oxidation stability.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the use of this compound as a lubricant additive.

anti_wear_mechanism cluster_surface Metal Surface (Iron/Iron Oxide) Metal_Surface Fe / FeO_x TBP This compound P(O-Bu)₃ Decomposition Decomposition on Metal Surface TBP->Decomposition Adsorption Thermal_Stress Heat & Pressure (Boundary Lubrication) Thermal_Stress->Decomposition Intermediates Butyl & Butoxy Species, Alkenes, Alcohols Decomposition->Intermediates P-O & C-O scission Reaction Tribochemical Reaction Intermediates->Reaction Film Polyphosphate Glass Film Reaction->Film Polymerization Protection Reduced Friction & Wear Film->Protection

Caption: Anti-Wear Mechanism of this compound.

antioxidant_mechanism cluster_lubricant Lubricant Oxidation Cycle Hydrocarbon Lubricant (RH) Radical Alkyl Radical (R•) Hydrocarbon->Radical + O₂ Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Degradation Sludge, Varnish, Acids Hydroperoxide->Degradation Further Reactions Reaction Decomposition of Hydroperoxide Hydroperoxide->Reaction TBP This compound P(OR)₃ TBP->Reaction Products Tributyl Phosphate O=P(OR)₃ + Alcohol (ROH) Reaction->Products Inhibition of Oxidation

Caption: Antioxidant Mechanism of this compound.

experimental_workflow Start Start Sample_Prep Prepare Lubricant Samples: - Base Oil (Control) - Base Oil + this compound Start->Sample_Prep AntiWear_Test Perform Anti-Wear Test (ASTM D4172) Sample_Prep->AntiWear_Test Oxidation_Test Perform Oxidation Stability Test (ASTM D2272) Sample_Prep->Oxidation_Test Measure_Wear Measure Wear Scar Diameter AntiWear_Test->Measure_Wear Data_Analysis Analyze and Compare Data Measure_Wear->Data_Analysis Measure_OIT Determine Oxidation Induction Time Oxidation_Test->Measure_OIT Measure_OIT->Data_Analysis Conclusion Evaluate Performance of This compound Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental Workflow for Evaluation.

References

Application Notes and Protocols for the Quantification of Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602) (TBP) is an organophosphorus compound utilized as a stabilizer in plastics, an antioxidant in food packaging, and an intermediate in the synthesis of various chemicals, including flame retardants and pharmaceuticals. Its presence as a potential extractable or leachable from materials used in drug manufacturing and storage processes necessitates robust and sensitive analytical methods for its quantification to ensure product quality and safety. This document provides detailed application notes and protocols for the determination of tributyl phosphite using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The primary methods for the quantification of this compound and related organophosphorus compounds are GC and HPLC. Gas chromatography, particularly with phosphorus-specific detectors such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), offers high sensitivity and selectivity. High-performance liquid chromatography provides a viable alternative, especially for samples in aqueous matrices.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for analytical methods used for organophosphorus compounds, which can be considered indicative for this compound analysis. Method validation for this compound specifically is essential.

ParameterGC-FID[1][2]GC-FPD (NIOSH 5034 for Tributyl Phosphate)[3][4]HPLC-RP[5]
Analyte Tributyl Phosphate (B84403)Tributyl PhosphateThis compound
Limit of Detection (LOD) 0.2 µg/mL[1][2]0.01 µg per sample[3]Not Reported
Limit of Quantitation (LOQ) 0.7 µg/mL[1][2]Not ReportedNot Reported
Linearity Range 50 - 150 µg/mL[1]0.06 to 15 mg/m³ for a 100 L air sample[3]Not Reported
Recovery Not Reported100.4% (from spiked filters)[4]Not Reported
Relative Standard Deviation (RSD) 0.9% (Method Precision)[1][2]7.6% (Overall Precision)[4]Not Reported

Experimental Protocols

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from a validated method for the closely related compound, tributyl phosphate, and is suitable for the quantification of this compound in organic solutions and extracts.[1][2]

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness) or equivalent polar capillary column.[1]

2. Reagents and Standards:

  • Solvents: HPLC-grade or equivalent purity hexane (B92381), acetone (B3395972), and diethyl ether.

  • This compound Standard: Certified reference material of known purity.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve in and dilute to 100 mL with hexane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (Solid-Phase Extraction - adapted from EPA Method 8141B): [6][7]

  • For Aqueous Samples:

    • Condition a C18 SPE cartridge by washing with 5 mL of dichloromethane, followed by 5 mL of methanol, and then 5 mL of deionized water.

    • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound from the cartridge with two 5 mL portions of acetone or diethyl ether.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • The sample is ready for GC-FID analysis.

4. GC-FID Operating Conditions:

  • Injector Temperature: 210°C[1]

  • Detector Temperature: 210°C[1]

  • Oven Temperature Program: Isothermal at 210°C[1]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min[1]

  • Injection Volume: 3 µL[1]

  • Split Ratio: 18:1[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a method for the separation of this compound using a reverse-phase column.[5] A UV detector is proposed here as a common detector for HPLC analysis.

1. Instrumentation and Columns:

  • HPLC System: Standard HPLC or UPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or equivalent.[5]

2. Reagents and Standards:

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small addition of phosphoric acid (e.g., 0.1%). For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[5] The exact ratio of MeCN to water should be optimized for best separation.

  • This compound Standard: Certified reference material of known purity.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve in and dilute to 100 mL with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.

3. Sample Preparation:

  • For Liquid Samples: Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. HPLC Operating Conditions:

  • Mobile Phase Flow Rate: 1.0 mL/min (to be optimized).

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 200-220 nm for compounds with limited chromophores).

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards versus their concentrations.

  • Determine the concentration of this compound in the prepared samples from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix using a chromatographic method.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography GC or HPLC Separation Concentration->Chromatography Detection Detection (FID, FPD, UV) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Metabolic and Toxicological Pathway

This diagram illustrates the potential metabolic fate and toxicological effects of this compound, based on data from related organophosphorus compounds.

cluster_metabolism Metabolism cluster_toxicity Toxicological Effects TBP This compound Metabolite1 Dibutyl Hydrogen Phosphate TBP->Metabolite1 Dealkylation Metabolite2 Butyl Dihydrogen Phosphate TBP->Metabolite2 Dealkylation Metabolite3 Hydroxylated Butyl Moieties TBP->Metabolite3 Hydroxylation Effect3 Alteration of Lipid Metabolism TBP->Effect3 Effect1 Urinary Bladder Hyperplasia Metabolite1->Effect1 Metabolite2->Effect1 Effect2 Papillomas & Carcinomas (non-genotoxic mechanism) Effect1->Effect2

Caption: Potential metabolic and toxicological pathways.

References

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of tributyl phosphite (B83602) during storage.

Frequently Asked Questions (FAQs)

Q1: What is tributyl phosphite and why is its stability important?

A1: this compound, P(OCH₂CH₂CH₂CH₃)₃, is an organophosphorus compound widely used as a stabilizer, antioxidant, and intermediate in chemical synthesis. Its stability is critical because degradation can lead to the formation of impurities that may compromise experimental results, reduce product yield, and introduce safety hazards.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two main degradation pathways for this compound are oxidation and hydrolysis.[1]

  • Oxidation: In the presence of air, this compound can be oxidized to tributyl phosphate (B84403). This is an autoxidation process that can be initiated by radicals.

  • Hydrolysis: Reaction with water or moisture leads to the cleavage of the phosphorus-oxygen bonds, forming dibutyl hydrogen phosphite and butanol.[2] This reaction can be catalyzed by both acids and bases.[3]

Q3: How can I visually inspect my this compound for signs of degradation?

A3: While a definitive assessment requires analytical testing, visual inspection can provide initial clues:

  • Appearance: Pure this compound is a clear, colorless liquid.[4] Any discoloration, such as a yellow tint, may indicate oxidation.

  • Clarity: The liquid should be free of any particulate matter or cloudiness, which could suggest hydrolysis products or other impurities.

  • Odor: A change in the characteristic odor of the compound might signal the presence of volatile degradation byproducts.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under controlled conditions. The key is to protect it from air and moisture.[4]

Troubleshooting Guides

Issue 1: My this compound has turned yellow.

Potential Cause Troubleshooting Action
Exposure to Air (Oxidation) 1. Immediately purge the container headspace with an inert gas (e.g., argon or nitrogen) before resealing tightly. 2. For long-term storage, transfer the this compound to a new, dry container under an inert atmosphere. 3. Consider adding a radical scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 50-100 ppm) to inhibit further oxidation.[5]
Elevated Storage Temperature 1. Move the container to a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[6] 2. For sensitive applications, consider storing the material in a refrigerator.

Issue 2: The purity of my this compound has decreased, and I suspect hydrolysis.

Potential Cause Troubleshooting Action
Exposure to Moisture 1. Ensure the container is tightly sealed. Use containers with high-quality seals. 2. Store in a desiccator or a dry box to minimize contact with atmospheric moisture.[1]
Contaminated Glassware/Container 1. Use only thoroughly dried glassware for handling and storage. 2. If transferring to a new container, ensure it is clean and dry.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, dry place (ideally refrigerated at 2-8 °C)[1]Slows down the rate of both oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)[4]Prevents contact with oxygen, thus inhibiting oxidation.
Container Tightly sealed, opaque glass or other inert materialPrevents exposure to air, moisture, and light.[1]
Additives Consider adding a radical scavenger (e.g., BHT)Inhibits the autoxidation chain reaction.[5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general method for determining the purity of this compound and detecting the presence of its primary oxidation product, tributyl phosphate.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column is suitable, such as a DB-5 or DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., anhydrous acetone (B3395972) or ethyl acetate) at a concentration of approximately 1000 µg/mL.

  • Prepare a sample solution by diluting the this compound being tested in the same solvent to a similar concentration.

3. Analysis:

  • Inject the standard solution to determine the retention time of pure this compound and to calibrate the detector response.

  • Inject the sample solution. The major peak should correspond to this compound. The presence of tributyl phosphate will be indicated by a later-eluting peak.

  • Calculate the purity by area normalization, assuming all components have a similar response factor, or by using a calibration curve if quantitative analysis of impurities is required.

Protocol 2: Analysis of this compound Oxidation by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for directly observing the phosphorus-containing species in a sample.

1. Instrumentation and Parameters:

  • NMR Spectrometer: A multinuclear NMR spectrometer with a phosphorus probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for quantitative analysis.[9]

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

2. Sample Preparation:

  • Prepare the sample by dissolving approximately 50-100 mg of the this compound in ~0.6 mL of the deuterated solvent in an NMR tube.

3. Analysis:

  • Acquire the ³¹P NMR spectrum.

  • This compound will typically show a singlet in the region of δ = +140 ppm.

  • The oxidation product, tributyl phosphate, will appear as a singlet at a significantly different chemical shift, typically around δ = 0 ppm.

  • The relative integration of these peaks can be used to quantify the extent of oxidation.

Mandatory Visualizations

TBP This compound P(OR)₃ Oxidation Oxidation TBP->Oxidation + O₂ (Air) Hydrolysis Hydrolysis TBP->Hydrolysis + H₂O (Moisture) TBPO Tributyl Phosphate O=P(OR)₃ Oxidation->TBPO DBHP Dibutyl Hydrogen Phosphite HP(O)(OR)₂ Hydrolysis->DBHP Butanol Butanol ROH Hydrolysis->Butanol

Caption: Degradation pathways of this compound.

start Degradation Suspected visual Visual Inspection (Color, Clarity) start->visual yellow Yellow Discoloration? visual->yellow Check Color analytical Analytical Testing (GC, ³¹P NMR) impure Purity Below Spec? analytical->impure yellow->analytical No/Uncertain oxidation Probable Oxidation yellow->oxidation Yes hydrolysis Probable Hydrolysis impure->hydrolysis Yes, with hydrolysis products ok Material OK impure->ok No remediate_ox Remediation: - Purge with Inert Gas - Store Cool & Dark - Consider Stabilizer oxidation->remediate_ox remediate_hy Remediation: - Use Dry Glassware - Store in Desiccator - Check Seal Integrity hydrolysis->remediate_hy

Caption: Troubleshooting workflow for this compound degradation.

References

troubleshooting low yield in tributyl phosphite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of tributyl phosphite (B83602), particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing tributyl phosphite?

The standard and most widely used method for synthesizing this compound is the reaction of phosphorus trichloride (B1173362) (PCl₃) with n-butanol. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[1][2][3] The overall reaction is: PCl₃ + 3 C₄H₉OH + 3 R₃N → P(OC₄H₉)₃ + 3 R₃NH⁺Cl⁻.

Q2: My this compound synthesis has a very low yield. What are the primary causes?

Low yields in this synthesis are most commonly attributed to three main factors:

  • Presence of Moisture: Phosphorus trichloride reacts aggressively with water, decomposing into phosphorous acid and HCl.[4][5] This side reaction consumes your starting material. It is critical to use anhydrous solvents and oven-dried glassware.[2]

  • Inadequate HCl Removal: The HCl generated during the reaction can catalyze undesirable side reactions, including the degradation of the this compound product into dibutyl hydrogen phosphite and butyl chloride.[3][6] Inefficient removal or neutralization of HCl is a major cause of reduced yield.

  • Oxidation: this compound is susceptible to oxidation, which converts it to tributyl phosphate (B84403), especially during workup or if exposed to air for extended periods.[7][8]

Q3: How does the stoichiometry of reactants affect the final yield?

The molar ratio of reactants is critical. While the theoretical stoichiometry is 3 moles of n-butanol to 1 mole of phosphorus trichloride, using only this ratio can result in yields as low as 60%.[9] This is because some butanol may be lost to side reactions with HCl, forming butyl chloride.[10] Employing a larger excess of butanol (e.g., 6 to 10 molar equivalents) can significantly increase the product yield to over 95% by ensuring the complete consumption of the limiting PCl₃ reagent.[9]

Q4: Can reaction temperature impact my yield?

Absolutely. The reaction between phosphorus trichloride and n-butanol is highly exothermic. Without proper temperature control, side reactions can accelerate. It is standard practice to add the phosphorus trichloride dropwise to the butanol solution while cooling the reaction vessel in an ice bath, maintaining a temperature at or below 10°C.[1] After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[1]

Q5: I suspect side products are forming. What are the most common ones?

The most common byproducts in this compound synthesis include:

  • Dibutyl Hydrogen Phosphite: Formed from the reaction of this compound with HCl.[6]

  • Butyl Chloride: Formed from the reaction of n-butanol with HCl.[11]

  • Tributyl Phosphate: Formed if the this compound product is oxidized.[7]

  • Alkyl Phosphorodichloridites and Dialkyl Phosphorochloridites: These are intermediate species that may remain if the reaction does not go to completion.[3]

Q6: What is the best way to purify crude this compound?

The standard purification method is vacuum distillation.[12] This is crucial because this compound can decompose at higher temperatures. Before distillation, a thorough aqueous workup is necessary. This typically involves washing the crude product with a mild base solution (like sodium bicarbonate) to remove any residual acid, followed by washing with water and then brine to remove water-soluble impurities.[1][13] The organic layer must then be dried completely with an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distillation.

Experimental Protocols & Data

Standard Experimental Protocol for this compound Synthesis

This protocol is a representative method utilizing an acid scavenger.

Materials:

  • n-Butanol (anhydrous)

  • Phosphorus trichloride (freshly distilled recommended)

  • Triethylamine (or Pyridine, anhydrous)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.

  • In the flask, combine 3.0 molar equivalents of anhydrous n-butanol and 3.0 molar equivalents of anhydrous triethylamine in an anhydrous solvent like diethyl ether.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Add 1.0 molar equivalent of phosphorus trichloride to the dropping funnel.

  • Add the phosphorus trichloride dropwise to the stirred butanol-triethylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether and combine the filtrates.

  • Transfer the filtrate to a separatory funnel and wash sequentially with cold, saturated sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Table of Reaction Conditions
ParameterMethod 1 (Base-Free)[6]Method 2 (Amine Base)[1]Method 3 (Sodium Acetate)[10]
Primary Reagents PCl₃, n-ButanolPCl₃, Benzyl Alcohol, TriethylaminePOCl₃, Butanol, Sodium Acetate
Stoichiometry 1 : 3 (PCl₃ : Alcohol)1 : 3 : 3 (PCl₃ : Alcohol : Base)1 : 3.1-3.2 (POCl₃ : Butanol)
Temperature Not specified, typically low≤10°C (addition), 20-30°C (reaction)10-30°C
Reaction Time Not specified10-20 hours15-60 minutes post-addition
Key Outcome High yield of dibutyl phosphonateHigh yield of tribenzyl phosphiteHigh yield of tributyl phosphate
Notes Illustrates byproduct formation without a base.A general method applicable to butanol.An alternative synthesis route.

Note: The table includes data from related phosphite/phosphate syntheses to illustrate the range of conditions and their impact. The principles are directly transferable to this compound synthesis.

Visualizations

Reaction Pathway

ReactionPathway PCl3 Phosphorus Trichloride (PCl₃) Product This compound PCl3->Product Butanol n-Butanol (3 equiv.) Butanol->Product Base Base (e.g., Triethylamine) Byproduct Amine Hydrochloride Salt Base->Byproduct

Caption: Main reaction pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagents & Glassware start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Use Anhydrous Reagents Oven-Dry All Glassware check_reagents->sol_reagents Moisture Suspected check_workup Analyze Workup & Purification check_conditions->check_workup Conditions OK sol_temp Ensure Low Temp (<10°C) During PCl₃ Addition check_conditions->sol_temp Exotherm? sol_stir Confirm Vigorous Stirring check_conditions->sol_stir Poor Mixing? sol_base Use Sufficient Anhydrous Base or Other HCl Removal Method check_conditions->sol_base Acidic pH? sol_atmosphere Run Under Inert Atmosphere (N₂/Ar) check_workup->sol_atmosphere Product Darkening? (Oxidation) sol_purification Use Vacuum Distillation Avoid High Temperatures check_workup->sol_purification Decomposition During Distillation?

Caption: Troubleshooting workflow for diagnosing low yield issues.

Key Side Reactions and Causes

SideReactions Moisture Moisture (H₂O) PCl3 PCl₃ Moisture->PCl3 decomposes HCl Excess HCl Butanol n-Butanol HCl->Butanol reacts with TBP This compound (Product) HCl->TBP degrades Oxygen Oxygen (O₂) Oxygen->TBP oxidizes PhosphorousAcid Phosphorous Acid PCl3->PhosphorousAcid ButylChloride Butyl Chloride Butanol->ButylChloride DBHP Dibutyl Hydrogen Phosphite TBP->DBHP TBPhosphate Tributyl Phosphate TBP->TBPhosphate

Caption: Relationship between causes and common side products.

References

Technical Support Center: Managing Tributyl Phosphite Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the hydrolysis of tributyl phosphite (B83602) in reaction mixtures. Uncontrolled hydrolysis can lead to the formation of undesirable byproducts, impacting reaction yield, purity, and overall process efficiency. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you mitigate these challenges.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving tributyl phosphite, with a focus on problems arising from hydrolysis.

Issue Potential Cause Recommended Action
Low reaction yield or incomplete conversion Hydrolysis of this compound: The reagent is consumed by reaction with water instead of the intended substrate.1. Rigorously dry all solvents and reagents: Use anhydrous solvents and dry reagents thoroughly before use. Consider using molecular sieves. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. 3. Temperature control: Lowering the reaction temperature can slow down the rate of hydrolysis.
Formation of unexpected byproducts Reaction with hydrolysis products: Dibutyl phosphite and monobutyl phosphite, the primary hydrolysis products, can participate in side reactions. The acidic nature of these byproducts can also catalyze undesired pathways.1. Monitor for hydrolysis: Use analytical techniques like ³¹P NMR or GC-MS to detect the presence of hydrolysis products. 2. pH control: If compatible with your reaction, consider adding a non-nucleophilic base to neutralize acidic byproducts as they form. 3. Stoichiometry adjustment: A slight excess of this compound might be necessary to compensate for minor hydrolysis.
Inconsistent reaction outcomes Variable water content: Trace amounts of water in starting materials or from the environment can lead to varying degrees of hydrolysis between batches.1. Standardize drying procedures: Implement and adhere to strict protocols for drying solvents, reagents, and glassware. 2. Quantify water content: Use Karl Fischer titration to determine the water content of your starting materials for better control.
Catalyst deactivation Interaction with hydrolysis byproducts: The acidic hydrolysis products can poison or deactivate sensitive catalysts.1. Use of scavengers: Incorporate acid scavengers that do not interfere with the primary reaction. 2. Ligand modification: In catalysis, consider using more sterically hindered phosphite ligands that are less prone to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound hydrolysis is a chemical reaction where this compound reacts with water to form dibutyl phosphite and butanol. This initial product can further hydrolyze to monobutyl phosphite and ultimately phosphoric acid. This is a significant concern in organic synthesis because it consumes the reagent, introduces impurities that can be difficult to separate, and generates acidic byproducts that can catalyze unwanted side reactions or deactivate sensitive catalysts.

Q2: What are the main factors that influence the rate of this compound hydrolysis?

A2: The primary factors influencing the hydrolysis rate are:

  • Water Concentration: The rate of hydrolysis is directly dependent on the amount of water present in the reaction mixture.

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • pH: Hydrolysis is catalyzed by both acids and bases. The reaction is generally slowest at a neutral pH. The hydrolysis process is often autocatalytic, as the acidic byproducts formed can accelerate further degradation.

Q3: How can I detect and quantify the hydrolysis of this compound in my reaction?

A3: Several analytical techniques can be employed:

  • ³¹P NMR Spectroscopy: This is a powerful tool for monitoring the consumption of this compound and the formation of its phosphorus-containing hydrolysis products (dibutyl phosphite and monobutyl phosphite), as they have distinct chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify this compound and its hydrolysis byproducts. This method is highly sensitive and can quantify the extent of degradation.

Q4: What are the best practices for storing and handling this compound to prevent hydrolysis?

A4: To minimize hydrolysis during storage and handling:

  • Store under an inert atmosphere: Keep this compound in a tightly sealed container under a blanket of nitrogen or argon.

  • Use a dry location: Store the container in a desiccator or a dry cabinet.

  • Handle with care: When dispensing the reagent, use dry syringes or cannulas and minimize exposure to the atmosphere.

Q5: Can I use "wet" solvents if my reaction is fast?

A5: It is generally not recommended. Even for fast reactions, the presence of water can lead to the formation of impurities that may complicate purification and reduce the overall yield and purity of your desired product. The autocatalytic nature of the hydrolysis means that even small amounts of water can have a significant impact over time.

Data Presentation

While specific kinetic data for this compound hydrolysis is not extensively published, the following table, based on data for a related compound, trilauryl phosphite, illustrates the significant impact of pH and temperature on hydrolysis rates. This data can be used as a general guide to understand the stability of alkyl phosphites under different conditions.

pH Range Relative Hydrolysis Rate Notes
< 4Very FastStrong acids catalyze rapid decomposition.
4 - 6ModerateMildly acidic environments still pose a risk.
6 - 8SlowOptimal range for stability.
> 8Very FastAlkaline conditions accelerate breakdown.

Table 1: Influence of pH on the Hydrolysis Rate of a Trialkyl Phosphite.[1]

Temperature (°C) Illustrative Half-Life in Water Notes
25> 1 yearStable at room temperature.
50~6 monthsSlight degradation observed.
70~3 monthsSignificant loss of activity.
100< 1 monthRapid decomposition.

Table 2: Influence of Temperature on the Hydrolysis Rate of a Trialkyl Phosphite.[1]

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis using ³¹P NMR Spectroscopy

Objective: To quantitatively monitor the hydrolysis of this compound over time.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Deionized water

  • NMR tubes

  • Internal standard (e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Add a known amount of the internal standard to the stock solution.

    • In an NMR tube, add a measured volume of the stock solution.

    • To initiate hydrolysis, add a specific amount of deionized water to the NMR tube. The amount of water can be varied to study its effect on the hydrolysis rate.

  • NMR Acquisition:

    • Immediately acquire a ³¹P NMR spectrum (time = 0).

    • Continue to acquire spectra at regular intervals (e.g., every 30 minutes or as needed based on the expected reaction rate).

    • Use a sufficient relaxation delay to ensure quantitative integration of the signals.

  • Data Analysis:

    • Identify the signals corresponding to this compound (around 140 ppm) and its hydrolysis products, dibutyl phosphite (around 8 ppm) and monobutyl phosphite (around 1-4 ppm). Chemical shifts can vary slightly depending on the solvent.

    • Integrate the peaks corresponding to the starting material, products, and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Protocol 2: Analysis of this compound and its Hydrolysis Products by GC-MS

Objective: To separate and quantify this compound, dibutyl phosphite, and monobutyl phosphite in a reaction mixture.

Materials:

  • Reaction mixture aliquot

  • Anhydrous extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC vials

  • Internal standard (e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Add a known amount of the internal standard.

    • Perform a liquid-liquid extraction with the chosen organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Transfer the dried solution to a GC vial.

  • GC-MS Analysis:

    • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, dibutyl phosphite, monobutyl phosphite, and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve for each analyte using standards of known concentrations.

    • Quantify the amount of each component in the sample by comparing their peak areas to the calibration curve.

Visualizations

Hydrolysis_Pathway TBP This compound P(OBu)₃ DBP Dibutyl Phosphite (BuO)₂P(O)H TBP->DBP + H₂O - BuOH H2O1 H₂O MBP Monobutyl Phosphite (BuO)P(O)(OH)H DBP->MBP + H₂O - BuOH BuOH1 Butanol BuOH H2O2 H₂O BuOH2 Butanol BuOH

Caption: Stepwise hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis analyze Analyze Reaction Mixture (³¹P NMR, GC-MS) check_hydrolysis->analyze hydrolysis_detected Hydrolysis Products Detected? analyze->hydrolysis_detected implement_prevention Implement Preventative Measures: - Dry Solvents/Reagents - Inert Atmosphere - Lower Temperature hydrolysis_detected->implement_prevention Yes other_issue Investigate Other Potential Issues hydrolysis_detected->other_issue No optimize_conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Add Non-nucleophilic Base implement_prevention->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for hydrolysis-related issues.

Influencing_Factors hydrolysis_rate Hydrolysis Rate autocatalysis Autocatalysis (Acidic Byproducts) hydrolysis_rate->autocatalysis Produces water Water Concentration water->hydrolysis_rate Increases temperature Temperature temperature->hydrolysis_rate Increases ph pH (Acidic/Basic) ph->hydrolysis_rate Increases autocatalysis->hydrolysis_rate Accelerates

References

Technical Support Center: Removal of Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the effective removal of tributyl phosphite (B83602) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing tributyl phosphite?

A1: The primary methods for removing this compound and related phosphorus impurities involve converting the phosphite into a more easily separable species. Common strategies include oxidation, hydrolysis, extraction, and chromatography. The choice of method depends on the stability of your desired product and the scale of the reaction.

Q2: My desired compound is sensitive to acid. What removal methods are suitable?

A2: If your compound is acid-sensitive, you should avoid acidic hydrolysis or acidic washes. Alkaline hydrolysis, oxidation under neutral or basic conditions, or chromatography are excellent alternatives.[1][2] For instance, oxidation with iodine in the presence of a mild base like pyridine (B92270) or sodium carbonate can convert the phosphite to a phosphate (B84403) salt, which can then be removed with an aqueous wash.[2]

Q3: I performed a standard aqueous workup, but NMR analysis still shows this compound contamination. Why?

A3: this compound has limited solubility in water and is highly soluble in many common organic solvents, making it difficult to remove with simple water washes alone.[3] To improve removal, the phosphite must be chemically modified—typically by oxidation or hydrolysis—to a more polar, water-soluble species (dibutyl phosphate or tributyl phosphate) before extraction.

Q4: How can I remove the tributyl phosphate that forms from the oxidation of this compound?

A4: Tributyl phosphate (TBP) and its hydrolysis products, dibutyl phosphate (DBP) and monobutyl phosphate (MBP), are common byproducts.[4] These can be removed by:

  • Alkaline Washes: Washing with dilute aqueous solutions of NaOH or Na2CO3 can deprotonate DBP and MBP, rendering them water-soluble.[5][6]

  • Chromatography: Flash chromatography is often effective at separating these polar phosphate byproducts from less polar desired compounds.[1]

  • Distillation: If your product is thermally stable and has a significantly different boiling point, vacuum distillation can be used to separate it from TBP.[7][8]

Q5: Is it possible to remove this compound without chemical modification?

A5: While challenging, it is possible. Flash chromatography on silica (B1680970) gel can be effective, especially if there is a significant polarity difference between your product and the phosphite.[1] Reverse-phase HPLC is another option for analytical or small-scale preparative separations.[9] For large-scale operations where the product is non-volatile, vacuum distillation may also be a viable physical separation method.

Troubleshooting Guides

Issue 1: Incomplete Removal After Oxidative Workup

Problem: You have treated the reaction mixture with an oxidant (e.g., H₂O₂, KMnO₄, I₂), but the impurity persists.

Workflow for Troubleshooting Incomplete Oxidation

Caption: Troubleshooting workflow for incomplete phosphite removal.

Possible Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry may be inadequate. Increase the equivalents of the oxidizing agent.

  • Poor Mixing: If the reaction is biphasic, vigorous stirring is essential for the oxidant to react with the phosphite.

  • Suboptimal pH: The efficiency of some oxidants is highly pH-dependent. For example, oxidation with potassium permanganate (B83412) is effective at a pH of 9.[10]

  • Low Temperature: Some oxidations, like those using Fenton's reagent, are more effective at elevated temperatures (e.g., 95 °C).[11][12]

Issue 2: Product Degradation During Removal

Problem: The chosen removal method is causing degradation or loss of the desired compound.

Decision Pathway for Method Selection

G A Crude Reaction Mixture (Contains this compound) B Assess Product Stability A->B C Stable to Acid? B->C D Stable to Base? C->D No F Use Acidic Wash (e.g., dilute HCl) C->F Yes E Stable to Oxidants? D->E No G Use Alkaline Hydrolysis (e.g., dilute NaOH) D->G Yes H Use Oxidative Quench (e.g., I2/Base or H2O2) E->H Yes I Use Chromatography or Vacuum Distillation E->I No J Purified Product F->J G->J H->J I->J

Caption: Decision tree for selecting a compatible removal method.

Solutions:

  • Switch to a Milder Method: If acidic or basic hydrolysis is degrading your product, switch to a milder oxidative method. Oxidation with iodine and a non-nucleophilic base is often very gentle.[2]

  • Use a Non-Chemical Method: If all chemical treatments affect your product's integrity, physical separation is the best approach. Use flash column chromatography or, if applicable, distillation.[1][7]

  • Optimize Conditions: Reduce the temperature of the workup procedure. Perform extractions quickly and at lower temperatures (e.g., in an ice bath) to minimize exposure time to harsh reagents.

Data on Removal Methods

The efficiency of this compound removal is highly dependent on the chosen method and reaction conditions.

Removal MethodReagents & ConditionsTypical EfficiencyReference
Alkaline Hydrolysis 12.5 M NaOH, >353 K, 3 hours>99.5% conversion of TBP[6]
Fenton Oxidation 0.2 M Fe(II), 30% H₂O₂, pH 2, 95 °CUp to 99.3% COD removal[11][13]
Permanganate Oxidation 0.1 N KMnO₄, pH 9, 100 °C, 6 hours~98-100% degradation[10]
Base-Mediated Extraction tBuOK, Water, Ethyl AcetateComplete removal from organic phase[2]
Acidic Extraction Dilute HCl, WaterEffective for related phosphines[1]

Key Experimental Protocols

Protocol 1: Oxidative Quench and Aqueous Extraction

This protocol converts this compound to tributyl phosphate or its water-soluble hydrolysis products, which are then removed by extraction.

Workflow Diagram

G A 1. Start with Crude Reaction Mixture in an Organic Solvent B 2. Cool mixture to 0 °C in an ice bath A->B C 3. Slowly add 1.5 eq. of 30% H2O2 solution B->C D 4. Stir vigorously for 1-2 hours, allowing to warm to RT C->D E 5. Transfer to a separatory funnel D->E F 6. Wash with 1 M NaOH (aq) (2 times) E->F G 7. Wash with Brine (1 time) F->G H 8. Dry organic layer over Na2SO4 or MgSO4 G->H I 9. Filter and concentrate to yield purified product H->I

Caption: Experimental workflow for oxidative removal of phosphite.

Methodology:

  • Cool the reaction mixture, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of an oxidizing agent (e.g., 30% aqueous hydrogen peroxide) dropwise while stirring vigorously.

  • Allow the mixture to stir for 1-2 hours, warming to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M aqueous NaOH (twice) to remove acidic phosphate byproducts.

    • Saturated aqueous NaCl (brine) (once) to remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

  • Confirm the removal of phosphite-related impurities by an appropriate analytical method (e.g., ¹H or ³¹P NMR).

Protocol 2: Basic Hydrolysis and Extraction

This protocol is suitable for base-stable compounds and uses a strong base to hydrolyze the phosphite to water-soluble salts.

Methodology:

  • To the reaction mixture, add an equal volume of 10% aqueous NaOH solution.

  • Heat the biphasic mixture to 80-100 °C and stir vigorously for 4-6 hours. Monitor the disappearance of this compound by TLC or GC-MS.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with the reaction solvent (e.g., toluene) one additional time to recover any dissolved product.

  • Combine the organic layers and wash with water until the pH of the aqueous layer is neutral.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

References

Technical Support Center: Tributyl Phosphite in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the side reactions of tributyl phosphite (B83602) when used as a ligand in catalytic cycles.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during catalytic reactions involving tributyl phosphite, their potential causes, and recommended solutions.

Problem 1: Decreased Catalytic Activity or Complete Catalyst Deactivation

You observe a significant drop in the reaction rate over time, or the reaction fails to proceed to completion.

Possible Causes:

  • Hydrolysis of this compound: Trace amounts of water in the reaction mixture can lead to the hydrolysis of this compound into dibutyl hydrogen phosphite (DBHP) and subsequently monobutyl phosphite. These species can act as catalyst poisons or alter the electronic properties of the active catalytic species.

  • Oxidation of this compound: this compound is susceptible to oxidation to tributyl phosphate (B84403), especially in the presence of trace oxygen or oxidizing agents. Tributyl phosphate is a poor ligand for many transition metals and its formation can lead to catalyst deactivation.

  • Arbuzov Reaction: If your reaction involves alkyl halides (as substrates, intermediates, or impurities), the Arbuzov reaction can occur, converting this compound into a dibutyl butylphosphonate. This change in the ligand structure can negatively impact catalytic performance.

  • P-C Bond Cleavage: Under certain conditions, cleavage of the phosphorus-carbon bond of the phosphite ligand can occur, leading to the formation of inactive or less active catalyst species.

Troubleshooting Workflow:

start Decreased Catalytic Activity Observed check_purity Analyze Reaction Mixture by 31P NMR start->check_purity hydrolysis Hydrolysis Detected? (Signal for DBHP) check_purity->hydrolysis check_gcms Analyze Reaction Mixture by GC-MS reassess Re-run Reaction and Monitor Performance check_gcms->reassess Confirm identity of byproducts oxidation Oxidation Detected? (Signal for Tributyl Phosphate) hydrolysis->oxidation No mitigate_water Implement Rigorous Anhydrous Techniques: - Dry solvents and reagents - Use inert atmosphere (N2 or Ar) hydrolysis->mitigate_water Yes arbuzov Arbuzov Reaction Detected? (Signal for Phosphonate) oxidation->arbuzov No mitigate_oxygen Implement Rigorous Degassing: - Freeze-pump-thaw of solvents - Sparging with inert gas oxidation->mitigate_oxygen Yes arbuzov->check_gcms No mitigate_arbuzov Purify Reagents to Remove Alkyl Halides Consider alternative halide-free precursors arbuzov->mitigate_arbuzov Yes mitigate_water->reassess mitigate_oxygen->reassess mitigate_arbuzov->reassess

Caption: Troubleshooting workflow for decreased catalytic activity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound in a catalytic cycle?

A1: The most prevalent side reactions are hydrolysis, oxidation, and the Arbuzov reaction. P-C bond cleavage can also occur but is generally less common under typical catalytic conditions. These reactions lead to the degradation of the this compound ligand, which can result in catalyst deactivation or a change in selectivity.[1]

Q2: How can I detect the degradation of this compound in my reaction?

A2: The most direct method for detecting the degradation of this compound and identifying the byproducts is through ³¹P NMR spectroscopy . Each phosphorus-containing species will have a characteristic chemical shift. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify this compound and its degradation products.

Q3: What are the typical ³¹P NMR chemical shifts for this compound and its main degradation products?

A3: The chemical shifts can vary slightly depending on the solvent and other components in the reaction mixture. However, the following table provides approximate chemical shifts in CDCl₃, referenced to 85% H₃PO₄.

CompoundStructureType of Side ReactionApproximate ³¹P NMR Chemical Shift (ppm) in CDCl₃
This compound P(OBu)₃-~139
Dibutyl Hydrogen Phosphite HP(O)(OBu)₂Hydrolysis~7-8 (with ¹JP-H ≈ 700 Hz)[2][3]
Tributyl Phosphate O=P(OBu)₃Oxidation~ -1 to 2
Dibutyl Butylphosphonate Bu-P(O)(OBu)₂Arbuzov Reaction~30-32[4]

Q4: My reaction is sensitive to water. How can I minimize the hydrolysis of this compound?

A4: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes:

  • Drying solvents: Use freshly distilled solvents from an appropriate drying agent or purchase anhydrous grade solvents packaged under an inert atmosphere.

  • Drying reagents: Ensure all solid reagents are thoroughly dried under vacuum, and liquid reagents are free of water.

  • Inert atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

Q5: I suspect my this compound is oxidizing. What precautions should I take?

A5: To prevent oxidation, you must rigorously exclude oxygen from your reaction system.

  • Degassing solvents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen from solvents.

  • Inert atmosphere: As with preventing hydrolysis, working under a nitrogen or argon atmosphere is essential.

  • Purification of starting materials: Ensure that your starting materials, particularly olefins, are free from peroxide impurities, which can promote oxidation.

Q6: Can the Arbuzov reaction be a problem in palladium-catalyzed cross-coupling reactions?

A6: Yes, if you are using an aryl or vinyl halide as a substrate and this compound as a ligand, the Arbuzov reaction is a potential side reaction, especially at elevated temperatures. While phosphites are known ligands for some Suzuki-Miyaura couplings, the reaction with the alkyl group of the phosphite can compete with the desired cross-coupling pathway.[5][6] This can lead to the formation of a phosphonate (B1237965) and a decrease in the concentration of the active catalyst. If you suspect this is an issue, consider using a phosphine (B1218219) ligand or a phosphite with bulkier alkyl groups that are less susceptible to nucleophilic attack.

Section 3: Experimental Protocols

Protocol 1: Monitoring this compound Degradation by ³¹P NMR Spectroscopy

Objective: To identify and quantify the degradation of this compound in a catalytic reaction mixture.

Methodology:

  • Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot (approximately 0.5 mL) from your reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).

  • Transfer the aliquot to a clean, dry NMR tube. If the sample is concentrated, dilute it with a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Add a sealed capillary containing a known concentration of a reference standard (e.g., triphenyl phosphate in CDCl₃, δ ≈ -17 ppm) for quantification.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5-10 seconds) to allow for accurate integration, especially for quantitative analysis.

  • Data Analysis:

    • Reference the spectrum to the external standard or an internal standard if used.

    • Identify the signals corresponding to this compound and its degradation products based on their chemical shifts (refer to the table in the FAQ section).

    • Integrate the respective signals to determine the relative concentrations of each species.

start Start sample Withdraw Aliquot from Reaction start->sample prepare Prepare NMR Sample (add deuterated solvent and reference) sample->prepare acquire Acquire 31P NMR Spectrum prepare->acquire process Process Spectrum (phasing, baseline correction, referencing) acquire->process identify Identify Signals (this compound, Degradation Products) process->identify integrate Integrate Signals identify->integrate quantify Quantify Relative Concentrations integrate->quantify end End quantify->end

Caption: Workflow for monitoring this compound degradation by ³¹P NMR.

Protocol 2: General GC-MS Method for Analysis of this compound and its Degradation Products

Objective: To separate and identify this compound and its potential degradation products (tributyl phosphate, dibutyl hydrogen phosphite, and dibutyl butylphosphonate).

Note: Dibutyl hydrogen phosphite is less volatile and may require derivatization for optimal GC analysis. A common method is methylation with diazomethane, but due to its hazards, other derivatization agents like trimethylsilyldiazomethane (B103560) or BSTFA can be considered. The following is a general method for the more volatile components.

Methodology:

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks based on their retention times and mass spectra. Compare the mass spectra with a library (e.g., NIST) and with the spectra of authentic standards if available.

    • Expected molecular ions or characteristic fragments:

      • This compound: [M]+ at m/z 250.

      • Tributyl phosphate: [M]+ at m/z 266.[7]

      • Dibutyl butylphosphonate: [M]+ at m/z 250.

start Start sample Dilute and Filter Reaction Aliquot start->sample inject Inject Sample into GC-MS sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Analyze Data (Retention Times, Mass Spectra) detect->analyze identify Identify Compounds (Library Search, Standard Comparison) analyze->identify end End identify->end

Caption: General workflow for GC-MS analysis of this compound and its byproducts.

References

Technical Support Center: Optimizing Tributyl Phosphite for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing tributyl phosphite (B83602) as a secondary stabilizer in polymer formulations. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the formulation and processing of polymers stabilized with tributyl phosphite.

Q1: What is the primary function of this compound in a polymer system?

A: this compound functions as a secondary antioxidant, also known as a hydroperoxide decomposer.[1][2] During high-temperature processing, polymers can form unstable hydroperoxides (ROOH), which lead to degradation, discoloration, and loss of mechanical properties.[2][3] this compound scavenges these hydroperoxides by converting them into stable, non-radical alcohols, while the phosphite itself is oxidized to a phosphate (B84403).[2][4][5] This action is particularly crucial for protecting the polymer during melt processing stages like extrusion and injection molding.[3][6]

Q2: My polymer is exhibiting significant yellowing or discoloration during melt processing, even with this compound. What could be the cause?

A: Discoloration during processing can stem from several factors:

  • Insufficient Concentration: The concentration of this compound may be too low to handle the level of hydroperoxides being generated at the processing temperature.

  • Lack of a Primary Antioxidant: this compound is most effective when used in synergy with a primary antioxidant, such as a hindered phenol.[1][4][7] Primary antioxidants scavenge initial free radicals, reducing the overall oxidative load and preventing the formation of chromophores (color bodies) that phosphites alone may not inhibit.[1][8]

  • Phosphite Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture and acidic conditions.[9][10][11] Hydrolyzed phosphites can lead to the formation of black specks and may have reduced stabilizing efficiency.[9]

  • High Processing Temperature: Excessively high temperatures can accelerate degradation beyond the capacity of the stabilization package.

Q3: I am observing "black specks" in my final polymer product. Is the this compound responsible?

A: Yes, this is a common issue. Black specks are often attributed to the hydrolysis of phosphite stabilizers.[9] When this compound reacts with water, it can degrade into dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[12][13][14] These degradation products, along with potential reactions with equipment metal, can form non-melting particles that appear as black specks in the final product. Ensuring raw materials are dry and minimizing moisture exposure during shipping, handling, and extrusion is critical.[9]

Q4: What are "blooming" and "plate-out," and how can I prevent them?

A: "Blooming" refers to the migration of an additive to the surface of the polymer after it has cooled, often appearing as a white, powdery film. "Plate-out" is the deposition of additives onto processing equipment, such as extruder screws or molds.[9] These issues are typically caused by:

  • Poor Compatibility: The additive and the polymer are not fully compatible, often due to differences in polarity.[9]

  • Over-concentration: The concentration of this compound exceeds its solubility limit within the polymer matrix.

  • Low Molecular Weight: Lower molecular weight additives like this compound can be more volatile and prone to migration.

To prevent this, ensure the concentration is optimized and consider using a phosphite with a higher molecular weight or different organic groups to improve compatibility with the specific polymer.[9]

Q5: How do I determine the optimal concentration of this compound?

A: The optimal concentration depends on the polymer type, processing conditions, and the presence of other additives. A typical approach involves a ladder study where formulations with varying concentrations are tested. Key properties to monitor are the Melt Flow Index (MFI) for processing stability and the Yellowness Index (YI) for color stability after multiple processing passes. The optimal concentration will provide the best balance of property retention and cost-effectiveness.

Data Presentation: Recommended Concentrations and Ratios

The following table summarizes typical starting concentrations and synergistic ratios for phosphite stabilizers. These are general guidelines and should be optimized for each specific application.

Polymer TypePrimary Antioxidant (e.g., Hindered Phenol)Secondary Antioxidant (this compound)Typical Synergistic Ratio (Primary:Secondary)
Polypropylene (PP)0.05 - 0.15%0.05 - 0.20%1:1 to 1:2
High-Density Polyethylene (HDPE)0.02 - 0.10%0.05 - 0.15%1:2 to 1:4
Linear Low-Density Polyethylene (LLDPE)0.05 - 0.15%0.10 - 0.25%1:4 is often optimal[8]
Polyvinyl Chloride (PVC)Heat Stabilizers (e.g., Ca/Zn)0.20 - 1.0%Varies with heat stabilizer package

Note: Concentrations are by weight.

Visualizations and Diagrams

Polymer Stabilization Mechanism

The diagram below illustrates the polymer autoxidation cycle and the intervention points for primary and secondary antioxidants.

G cluster_oxidation Polymer Autoxidation Cycle cluster_stabilization Stabilization Intervention Polymer Polymer (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Initiation (Heat, Shear) PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Hydroperoxide->PeroxyRadical Decomposition Degradation Degradation Products (Chain Scission, Crosslinking, Discoloration) Hydroperoxide->Degradation StableAlcohol Stable Alcohol (ROH) Hydroperoxide->StableAlcohol PrimaryAO Primary Antioxidant (e.g., Hindered Phenol) PrimaryAO->PeroxyRadical Scavenges SecondaryAO Secondary Antioxidant (this compound) SecondaryAO->Hydroperoxide Decomposes Phosphate Phosphate (Stable Product) SecondaryAO->Phosphate

Caption: Mechanism of polymer autoxidation and stabilization.

Experimental Workflow for Optimization

This flowchart outlines the process for determining the optimal concentration of this compound.

G start Start: Define Polymer & Processing Conditions prep Prepare Formulations (Ladder study with varying [this compound]) start->prep compound Melt Compounding (e.g., Twin-Screw Extruder) prep->compound process Reprocessing Simulation (Multiple Extrusion Passes, e.g., 1, 3, 5) compound->process collect Collect Samples After Each Pass process->collect mfi Measure Melt Flow Index (MFI) (ASTM D1238) collect->mfi color Measure Yellowness Index (YI) (ASTM E313) collect->color analyze Analyze Data: Plot MFI & YI vs. Concentration and Pass Number mfi->analyze color->analyze end Determine Optimal Concentration (Best property retention vs. cost) analyze->end

Caption: Workflow for optimizing stabilizer concentration.

Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing common issues encountered when using this compound.

G rect_node rect_node start_node Observed Issue? q_issue_type What is the issue? start_node->q_issue_type Start Troubleshooting q_color Is a primary antioxidant used? q_issue_type->q_color Discoloration/ Yellowing q_specks Is there a moisture source? q_issue_type->q_specks Black Specks q_bloom Is concentration high? q_issue_type->q_bloom Blooming/ Plate-out r_add_primary Action: Add a hindered phenol. Phosphites work synergistically. q_color->r_add_primary No q_conc Is concentration optimized? q_color->q_conc Yes r_increase_conc Action: Increase phosphite concentration. Perform a ladder study. q_conc->r_increase_conc No r_check_temp Consider: Processing temperature may be too high. q_conc->r_check_temp Yes r_dry Action: Dry polymer and additives. Check for leaks in processing line. (Root cause is likely hydrolysis) q_specks->r_dry Yes r_check_compat Consider: Contamination or incompatibility with other additives. q_specks->r_check_compat No r_reduce_conc Action: Reduce phosphite concentration. It may be above its solubility limit. q_bloom->r_reduce_conc Yes r_check_mw Consider: Using a higher molecular weight phosphite for better compatibility. q_bloom->r_check_mw No

References

Technical Support Center: Improving the Hydrolytic Stability of Phosphite Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the hydrolytic stability of phosphite (B83602) stabilizers. Below you will find troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to assist in your experiments.

Troubleshooting and FAQs

This section addresses specific issues you might encounter with phosphite stabilizer hydrolysis.

Q1: My phosphite stabilizer has become sticky and difficult to handle. What is causing this?

A: This is a classic sign of hydrolysis.[1][2] Phosphite esters can react with ambient moisture, breaking down into acidic species and phenols or alcohols. This change in chemical composition often results in a sticky or lumpy physical state, creating handling and processing challenges.[1][2]

Q2: I suspect my phosphite stabilizer is degrading in storage. How can I prevent this?

A: Proper storage is critical. To minimize hydrolysis, store phosphite stabilizers in tightly sealed containers in a cool, dry environment. Avoid exposure to high humidity and elevated temperatures. For particularly sensitive phosphites, storing under an inert atmosphere (e.g., nitrogen) and using desiccants within the storage container can significantly extend shelf life.[3]

Q3: My polymer formulation is showing unexpected yellowing during processing. Could this be related to phosphite hydrolysis?

A: Yes, this is possible. While phosphites are excellent processing stabilizers that prevent discoloration, their hydrolysis can lead to two issues: a loss of antioxidant performance and the formation of byproducts.[1] If the phosphite degrades, it cannot effectively scavenge hydroperoxides, leading to thermo-oxidative degradation of the polymer, which often manifests as yellowing.[4]

Q4: Does hydrolysis always mean a loss of stabilizing performance?

A: Not necessarily. In some high-temperature applications, the controlled hydrolysis of certain sterically hindered aryl phosphites can release phenolic compounds.[1] These hydrolysis byproducts can themselves act as primary antioxidants, sometimes leading to an unexpected enhancement of processing stability.[1][2] However, this is not a controlled or reliable mechanism and generally, hydrolysis is considered detrimental.

Q5: How can I improve the hydrolytic stability of the phosphite within my formulation?

A: There are several effective strategies:

  • Structural Selection: Choose phosphites with bulky, sterically hindering groups, such as tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168). The steric hindrance protects the central phosphorus atom from nucleophilic attack by water.[5] Generally, hindered aryl phosphites are more stable than alkyl phosphites.[5]

  • Co-additives: Incorporating acid scavengers or basic compounds into your formulation can neutralize acidic byproducts that catalyze the hydrolysis reaction.[6] Tertiary amines, such as triisopropanolamine (B86542) (TiPA), or hydrotalcite-like compounds are often used for this purpose.[6][7]

  • Physical Form: The physical form of the additive package can influence the rate of hydrolysis. Granular or non-dusting forms may offer better stability than fine powders by reducing the surface area exposed to moisture.[1][2]

Q6: Which phosphite stabilizers are known for high hydrolytic stability?

A: High molecular weight and sterically hindered phosphites are generally superior. Commercially available examples known for good to excellent hydrolytic stability include:

  • Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168, Alkanox 240): Considered an industry standard with high resistance to hydrolysis.[4][8][9][10][11]

  • Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (e.g., Ultranox 626): A high-performance solid phosphite with excellent stability.[12][13]

  • Bis(2,4-dicumylphenyl) pentaerythritol (B129877) diphosphite (e.g., Doverphos S-9228): Noted for its exceptional high-temperature and hydrolytic stability.[4][14][15]

  • Liquid phosphites with stabilizing additives , such as certain grades of Tris(nonylphenyl)phosphite (TNPP) formulated with amines.[7]

Quantitative Data: Comparative Hydrolytic Stability

The hydrolytic stability of a phosphite is not an absolute value and depends heavily on the experimental conditions (temperature, humidity, pH). The following table provides a comparative summary of commonly used phosphite stabilizers.

Stabilizer TypeCommon Trade Name(s)Chemical StructureRelative Hydrolytic StabilityQuantitative Notes & Conditions
Triaryl PhosphiteIrgafos® 168, Alkanox™ 240Tris(2,4-di-tert-butylphenyl)phosphiteHighGenerally recognized as particularly resistant to hydrolysis due to steric hindrance.[8][9][10][11]
Pentaerythritol DiphosphiteUltranox™ 626Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphiteHighHigh-performance solid phosphite with excellent stability.[12][13]
Pentaerythritol DiphosphiteDoverphos® S-9228Bis(2,4-dicumylphenyl) pentaerythritol diphosphiteExcellentExhibits superior resistance to hydrolysis, making it suitable for demanding, high-humidity conditions.[4][14][15]
Liquid Aryl PhosphiteWeston™ 705Bis(2,4-di-tert-butyl-6-methylphenyl) Ethyl PhosphiteGoodA nonylphenol-free liquid option with good hydrolytic stability.[4]
Liquid Aryl PhosphiteTNPPTris(nonylphenyl)phosphiteLow to ModerateStandard grades are susceptible to hydrolysis.[16][17] Stability is significantly improved with the addition of ~0.75% triisopropanolamine (TiPA).[7]

Experimental Protocols

Protocol 1: Monitoring Phosphite Hydrolysis via ³¹P NMR Spectroscopy

This method allows for the direct, quantitative analysis of phosphite degradation and the formation of hydrolysis products.[18]

Objective: To quantify the rate of hydrolysis of a phosphite stabilizer under controlled conditions.

Materials & Apparatus:

  • Phosphite stabilizer sample

  • Solvent (e.g., 1,4-dioxane, THF, or a deuterated solvent like CDCl₃ if monitoring byproducts)

  • Deionized water

  • NMR tubes and caps

  • External reference standard (optional, for precise quantification): e.g., a sealed capillary containing tris(n-octyl)phosphine oxide (TOPO) in a deuterated solvent.[18]

  • NMR Spectrometer with a ³¹P probe

Methodology:

  • Sample Preparation:

    • Accurately prepare a solution of the phosphite stabilizer in the chosen solvent at a known concentration (e.g., 0.05 M).

    • If using an external standard, place the sealed capillary into the NMR tube.

    • Add the prepared phosphite solution to the NMR tube.

  • Initiation of Hydrolysis:

    • Add a defined excess of deionized water to the NMR tube (e.g., 100 equivalents relative to the phosphite).

    • Securely cap the NMR tube and shake vigorously to ensure mixing.

  • NMR Data Acquisition:

    • Acquire an initial ³¹P NMR spectrum immediately after mixing (Time = 0). Trivalent phosphites typically resonate in the range of 120-150 ppm, while their hydrolysis products (tetravalent phosphates/phosphoric acids) appear near 0 ppm.[18]

    • Store the NMR tube at a constant, controlled temperature (e.g., room temperature, or an elevated temperature like 90°C to accelerate the reaction).

    • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected stability).

  • Data Analysis:

    • Integrate the signal corresponding to the parent phosphite at each time point.

    • Normalize the integral against the reference standard (if used) or assume the total phosphorus integral remains constant.

    • Plot the concentration or normalized integral of the parent phosphite against time.

    • From this plot, you can determine the rate of hydrolysis and the half-life (t½) of the stabilizer under the tested conditions.

Visualizations

Hydrolysis Pathway

Hydrolysis_Pathway Phosphite Triaryl Phosphite P(OAr)₃ Intermediate Hydrolysis Intermediate Phosphite->Intermediate + H₂O Water H₂O Phenol Phenol ArOH Intermediate->Phenol DiarylPhosphite Diaryl Hydrogen Phosphite (ArO)₂P(O)H Intermediate->DiarylPhosphite PhosphorousAcid Phosphorous Acid H₃PO₃ DiarylPhosphite->PhosphorousAcid + 2 H₂O (further hydrolysis)

Caption: General hydrolysis pathway of a triaryl phosphite stabilizer.

Troubleshooting Workflow

Troubleshooting_Workflow Start Issue Observed: Stabilizer is sticky or polymer performance is poor. CheckStorage 1. Review Storage Conditions - Sealed container? - Cool & dry location? Start->CheckStorage StorageOK Storage Conditions OK CheckStorage->StorageOK Yes StorageBad Improve Storage & Use New Lot CheckStorage->StorageBad No CheckFormulation 2. Examine Formulation - Any acidic components? - High moisture content? StorageOK->CheckFormulation FormulationOK Formulation OK CheckFormulation->FormulationOK No FormulationBad Add Acid Scavenger (e.g., TiPA, Hydrotalcite) or Dry Components CheckFormulation->FormulationBad Yes Analyze 3. Analyze Stabilizer - Perform ³¹P NMR on current & new lot. - Compare hydrolysis level. FormulationOK->Analyze StabilizerOK Current Lot is OK Analyze->StabilizerOK Not Degraded StabilizerBad Current Lot is Degraded. Discard and Use New Lot. Analyze->StabilizerBad Degraded Modify 4. Modify Stabilizer Choice - Is a more robust phosphite needed? StabilizerOK->Modify ModifyYes Select more sterically hindered or higher MW phosphite (e.g., Doverphos S-9228) Modify->ModifyYes Yes ModifyNo Problem Likely Elsewhere. Re-evaluate other variables. Modify->ModifyNo No

Caption: Troubleshooting workflow for phosphite stabilizer hydrolysis issues.

References

Technical Support Center: Tributyl Phosphite Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyl phosphite (B83602). The information is designed to help identify and quantify the byproducts of tributyl phosphite degradation that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through three main pathways:

  • Hydrolysis: Reaction with water, which can be catalyzed by both acids and bases, leads to the stepwise cleavage of the butyl groups.[1][2]

  • Oxidation: Reaction with oxygen or other oxidizing agents converts the phosphorus(III) center to a phosphorus(V) center, forming tributyl phosphate (B84403), which can then undergo further degradation.

  • Thermal Degradation: At elevated temperatures, this compound can decompose, leading to the formation of various byproducts.

Q2: What are the main byproducts I should expect to see from this compound degradation?

A2: The primary degradation products of this compound include:

  • Dibutyl phosphate (DBP): Formed from the hydrolysis of one butyl group.[3][4]

  • Monobutyl phosphate (MBP): Formed from the hydrolysis of two butyl groups.[3][4]

  • n-Butanol: A common byproduct of hydrolysis.[1][5]

  • Butanal: Can be formed from the decomposition of butoxy species at elevated temperatures.[5]

  • Tributyl phosphate (TBP): The initial product of oxidation.

Under more extreme conditions, further degradation can lead to the formation of butene, water, and various carboxylic acids.[5]

Q3: How can I minimize the degradation of this compound during storage and in my experiments?

A3: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and moisture.[6] Using an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. For experiments, it is crucial to use dry solvents and reagents and to control the temperature, especially for prolonged reactions.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analyzing your sample for the presence of the expected byproducts (DBP, MBP, n-butanol, etc.) using analytical techniques such as ion chromatography, HPLC, GC-MS, or FTIR spectroscopy. A change in the physical appearance of the this compound, such as discoloration or a change in viscosity, may also indicate degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its degradation byproducts.

Issue 1: Inconsistent or non-reproducible results in chromatographic analysis.

Possible Cause Solution
Sample Degradation After Collection Analyze samples as quickly as possible after collection. If storage is necessary, store them at a low temperature (e.g., 4°C) and protect them from light and air.
Incomplete Derivatization (for GC analysis) Ensure the derivatization reagent (e.g., BSTFA) is fresh and the reaction is allowed to proceed to completion. Optimize reaction time and temperature.
Matrix Effects Perform a matrix spike and recovery experiment to assess the impact of the sample matrix. If significant matrix effects are observed, consider a more rigorous sample cleanup procedure or use a matrix-matched calibration curve.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.

Issue 2: Poor peak shape (tailing or fronting) in HPLC or Ion Chromatography.

Possible Cause Solution
Secondary Interactions with the Stationary Phase For acidic analytes like DBP and MBP, adding a small amount of a competing acid (e.g., phosphoric acid) to the mobile phase can improve peak shape.
Column Overload Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can lead to distorted peaks.

Issue 3: Difficulty in detecting low levels of degradation byproducts.

| Possible Cause | Solution | | Insufficient Sensitivity of the Detector | For ion chromatography, ensure the suppressor is functioning correctly. For HPLC-UV, choose a wavelength where the analytes have maximum absorbance. For GC-MS, operate in selected ion monitoring (SIM) mode for higher sensitivity. | | Low Analyte Concentration | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction. | | Interference from the Parent Compound | Optimize the chromatographic method to achieve better separation between the this compound peak and the byproduct peaks. |

Data Presentation

Table 1: Common Degradation Byproducts of this compound and Their Method of Detection

Degradation ByproductCommon Analytical Method(s)Typical Retention Time/Spectral Feature
Dibutyl Phosphate (DBP)Ion Chromatography, HPLC, GC-MS (after derivatization)Varies with column and mobile phase.
Monobutyl Phosphate (MBP)Ion Chromatography, HPLC, GC-MS (after derivatization)Typically elutes earlier than DBP in reversed-phase HPLC.
n-ButanolGC-MS, HPLC with RI detectorCharacteristic mass spectrum and retention time.
ButanalGC-MSCharacteristic mass spectrum and retention time.
Tributyl Phosphate (TBP)GC-MS, HPLC, FTIRCharacteristic mass spectrum, retention time, or IR absorption bands.

Experimental Protocols

Protocol 1: Analysis of Dibutyl Phosphate (DBP) and Monobutyl Phosphate (MBP) by Ion Chromatography

This protocol provides a general method for the analysis of DBP and MBP. Optimization may be required for specific sample matrices.

  • Instrumentation:

    • Ion chromatograph equipped with a conductivity detector and an anion self-regenerating suppressor.

    • Anion-exchange column (e.g., Dionex IonPac™ AS11 or AS5A).[4]

    • Autosampler.

  • Reagents:

    • Deionized water (18.2 MΩ·cm).

    • Sodium hydroxide (B78521) (NaOH) solution (50% w/w).

    • DBP and MBP analytical standards.

  • Procedure:

    • Eluent Preparation: Prepare a suitable NaOH eluent gradient. For example, a gradient from 1 mM to 60 mM NaOH over 30 minutes can be effective for separating MBP and DBP from other anions.

    • Standard Preparation: Prepare a stock solution of DBP and MBP in deionized water. From the stock solution, prepare a series of calibration standards.

    • Sample Preparation: Dilute the sample in deionized water to a concentration within the calibration range. If the sample is in an organic solvent, an extraction into an aqueous phase may be necessary.

    • Chromatographic Conditions (Example):

      • Column: Dionex IonPac™ AS11.

      • Eluent: Gradient of NaOH.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 25 µL.

      • Detection: Suppressed conductivity.

    • Data Analysis: Identify and quantify DBP and MBP in the samples by comparing their retention times and peak areas to those of the calibration standards.

Protocol 2: Monitoring this compound Degradation by FTIR-ATR

This protocol is a semi-quantitative method for rapidly monitoring the degradation of this compound.

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Collection: Collect a background spectrum of the clean, dry ATR crystal.

    • Sample Analysis: Apply a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

    • Spectrum Acquisition: Collect the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Data Analysis: Monitor the changes in the infrared spectrum over time. Key spectral regions to observe include:

      • The P-O-C stretching region (~1020-1030 cm⁻¹).

      • The P=O stretching region (~1250-1280 cm⁻¹), which will appear and grow as this compound oxidizes to tributyl phosphate.

      • The O-H stretching region (~3200-3600 cm⁻¹), which will indicate the formation of alcohol and acidic byproducts.

Mandatory Visualizations

degradation_pathway Tributyl_Phosphite This compound P(OCH2CH2CH2CH3)3 Tributyl_Phosphate Tributyl Phosphate O=P(OCH2CH2CH2CH3)3 Tributyl_Phosphite->Tributyl_Phosphate Oxidation DBP Dibutyl Phosphate (DBP) (HO)P(O)(OC4H9)2 Tributyl_Phosphite->DBP Hydrolysis Butanol n-Butanol CH3(CH2)3OH Tributyl_Phosphite->Butanol Hydrolysis Tributyl_Phosphate->DBP Hydrolysis MBP Monobutyl Phosphate (MBP) (HO)2P(O)(OC4H9) DBP->MBP Hydrolysis DBP->Butanol Hydrolysis MBP->Butanol Hydrolysis

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis Sample_Collection Sample Collection Dilution Dilution Sample_Collection->Dilution FTIR FTIR-ATR Sample_Collection->FTIR Extraction Liquid-Liquid Extraction (if necessary) Dilution->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization IC Ion Chromatography Extraction->IC HPLC HPLC Extraction->HPLC GCMS GC-MS Derivatization->GCMS Identification Byproduct Identification IC->Identification HPLC->Identification GCMS->Identification FTIR->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for byproduct analysis.

References

Technical Support Center: Purification of Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tributyl phosphite (B83602).

Frequently Asked Questions (FAQs)

Q1: What is tributyl phosphite and what are its key properties?

This compound (C₁₂H₂₇O₃P) is a colorless organophosphorus liquid commonly used as a stabilizer, plasticizer, and reagent in organic synthesis.[1] It is sensitive to moisture and air, which can lead to its degradation.[2] Proper handling and storage are crucial to maintain its purity.

Q2: How should I properly store this compound?

To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen.[2] It should be kept in a cool, dry, and well-ventilated area away from moisture, strong oxidizing agents, and direct sunlight.[2][3][4]

Q3: What are the most common impurities found in this compound?

Common impurities stem from its synthesis and degradation:

  • Hydrolysis Products: Exposure to moisture leads to the formation of dibutyl phosphite and subsequently monobutyl phosphite. These acidic impurities can interfere with reactions.

  • Oxidation Product: Contact with air can oxidize this compound to tributyl phosphate (B84403).[5][6]

  • Residual Reactants: Incomplete reaction or purification can leave residual n-butanol.

Q4: Why is my this compound cloudy or discolored?

Cloudiness or a yellowish tint is often a sign of degradation. The most common cause is hydrolysis due to exposure to atmospheric moisture, forming less soluble dibutyl phosphite. Discoloration can also indicate the presence of other impurities or decomposition products.

Troubleshooting Guide

Q1: My distilled this compound has a low purity. How can I identify the contaminant and improve the separation?

Answer: Low purity is typically due to co-distillation with impurities having similar boiling points. The most effective purification method is fractional vacuum distillation.[2][7] To troubleshoot, compare the boiling point of your main fraction against the literature values at your distillation pressure.

Common Contaminants & Solutions:

  • n-Butanol: A low-boiling impurity. Ensure your distillation setup can efficiently remove a "fore-run" fraction before collecting the main product.

  • Dibutyl Phosphite: A high-boiling impurity from hydrolysis.[8][9][10][11] Its boiling point is significantly higher at atmospheric pressure but can be closer under vacuum. Improve the efficiency of your fractional distillation column (e.g., use a longer packed column) to achieve better separation. Pre-treating the crude material can also help (see Q3).

  • Tributyl Phosphate: A high-boiling impurity from oxidation.[2][3][4][12][13] Similar to dibutyl phosphite, enhancing the fractional distillation efficiency is key. Preventing air exposure during storage and handling is the best preventative measure.

Data Presentation: Boiling Points

The table below summarizes the boiling points of this compound and its common impurities, which is critical for planning an effective distillation.

CompoundFormulaBoiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure
n-ButanolC₄H₁₀O117.7~35 °C @ 20 mmHg
This compound C₁₂H₂₇O₃P ~265 (decomposes) 120-122 °C @ 10 mmHg
Dibutyl PhosphiteC₈H₁₉O₃P248[8]118-119 °C @ 11 mmHg[9][11]
Tributyl PhosphateC₁₂H₂₇O₄P289[2][3][12]180-183 °C @ 22 mmHg[4]

Q2: The yield from my vacuum distillation is very low. What are the potential causes?

Answer: Low yield can result from several factors:

  • Decomposition: Although vacuum distillation lowers the boiling point, prolonged heating can still cause decomposition. Ensure the heating mantle is set to the minimum temperature required for a steady distillation rate.

  • System Leaks: A poor vacuum will require higher temperatures to achieve boiling, increasing the risk of decomposition. Ensure all glass joints are properly sealed and greased.

  • Inefficient Condensation: If your condenser is not adequately cooled, the product vapor will pass through to the vacuum trap instead of condensing in the receiving flask. Check that the cooling water flow is sufficient.

  • Product Holdup: A significant amount of product can be lost as a coating on the distillation column and head. This is especially problematic for small-scale distillations.

Q3: How can I remove acidic impurities like dibutyl phosphite before distillation?

Answer: You can perform a liquid-liquid extraction (work-up) to remove acidic impurities.[14][15] A wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, can neutralize and extract the acidic phosphites into the aqueous layer.[16][17][18] This should be followed by a wash with brine (saturated NaCl solution) to remove residual water and break up any emulsions. It is critical to thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation to prevent re-hydrolysis.

Visualizations

Degradation Pathways

TBP This compound P(OBu)₃ DBP Dibutyl Phosphite HP(O)(OBu)₂ TBP->DBP + H₂O (Hydrolysis) TBP_O Tributyl Phosphate P(O)(OBu)₃ TBP->TBP_O + [O] (Oxidation) MBP Monobutyl Phosphite H₂P(O)(OBu) DBP->MBP + H₂O (Hydrolysis)

Caption: Degradation of this compound via hydrolysis and oxidation.

Experimental Workflow: Purification Protocol

cluster_wash Pre-Treatment (Optional) wash Wash with 5% NaHCO₃ brine Wash with Brine wash->brine dry Dry (e.g., MgSO₄) brine->dry distill Fractional Vacuum Distillation dry->distill crude Crude This compound crude->wash If acidic crude->distill If not acidic pure Pure This compound distill->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Distillation

cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Purity Distillate cause1 Poor Column Efficiency start->cause1 cause2 Incorrect Pressure/ Temperature start->cause2 cause3 System Leak start->cause3 cause4 Bumping/Uneven Boiling start->cause4 sol1 Increase column length/ packing cause1->sol1 sol2 Check boiling points; adjust vacuum/heat cause2->sol2 sol3 Check/re-grease all joints cause3->sol3 sol4 Use stir bar; ensure smooth heating cause4->sol4

Caption: Decision tree for troubleshooting low purity in distillation.

Experimental Protocols

Protocol: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing residual starting materials and degradation products.

Materials:

  • Crude this compound

  • 5% Sodium bicarbonate (NaHCO₃) solution (optional)

  • Saturated sodium chloride (brine) solution (optional)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, Claisen adapter, short-path distillation head, condenser, receiving flasks

  • Vacuum pump or water aspirator with a manometer and cold trap[19]

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Pre-Treatment (Work-up):

    • If the crude material is suspected to contain acidic impurities, transfer it to a separatory funnel.

    • Add an equal volume of 5% NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release CO₂ gas.[14][15]

    • Allow the layers to separate, then drain and discard the lower aqueous layer.

    • Add an equal volume of brine, shake, and again discard the aqueous layer. This helps remove residual water.

    • Transfer the organic layer to a dry flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps, indicating the solution is dry.

    • Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in standard laboratory guides. Use a Claisen adapter to minimize bumping.

    • Ensure all ground-glass joints are lightly greased with vacuum grease to prevent leaks.

    • Place a magnetic stir bar in the distillation flask. Do not use boiling stones , as they are ineffective under vacuum.[20]

    • Attach the apparatus to a vacuum trap and a vacuum source. The trap should be cooled (e.g., with dry ice/acetone) to protect the pump.[21]

  • Distillation:

    • Begin stirring the liquid.

    • Slowly apply vacuum to the system. The liquid may bubble as dissolved gases and highly volatile impurities are removed.

    • Once a stable, low pressure is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask with the heating mantle.

    • Collect any low-boiling "fore-run" in the first receiving flask and discard it.

    • When the temperature at the distillation head stabilizes near the expected boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.

    • Distill at a slow, steady rate (1-2 drops per second) until only a small amount of residue remains. Do not distill to dryness.

    • Stop the distillation by removing the heating mantle first. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Then, turn off the vacuum pump.[20]

  • Post-Purification:

    • Transfer the purified, colorless this compound to a clean, dry storage vessel and blanket with an inert gas like nitrogen before sealing.

References

Technical Support Center: Minimizing Discoloration in Polymers Stabilized with Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to discoloration in polymers stabilized with tributyl phosphite (B83602) and other phosphite antioxidants.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of tributyl phosphite in polymers?

A1: this compound serves as a secondary antioxidant. Its main function is to decompose hydroperoxides (ROOH) that form during the thermo-oxidative degradation of polymers at high processing temperatures.[1][2] By converting these unstable hydroperoxides into stable, non-radical alcohols, this compound prevents polymer chain scission and cross-linking, which helps to maintain the polymer's mechanical properties and, crucially, its color stability.[1]

Q2: What are the main causes of yellowing in polymers stabilized with this compound?

A2: Discoloration, particularly yellowing, in polymers stabilized with this compound can stem from several sources:

  • Thermo-oxidative Degradation of the Polymer: At high processing temperatures, the polymer itself can degrade, leading to the formation of chromophores (color-forming groups).[1][2]

  • Hydrolysis of this compound: this compound is susceptible to hydrolysis, especially in the presence of moisture and acidic conditions.[3] Hydrolysis can reduce its effectiveness as a stabilizer.

  • Interaction with Primary Antioxidants: When used in conjunction with primary antioxidants, such as hindered phenols, undesirable colored degradation products like quinones can form.[4]

  • UV Exposure: Exposure to ultraviolet (UV) radiation can lead to photo-oxidation of the polymer and the stabilizer, causing yellowing.[4]

Q3: Can the concentration of this compound affect discoloration?

A3: Yes, the concentration is a critical factor. An insufficient amount of this compound may not adequately protect the polymer during processing, leading to thermo-oxidative degradation and discoloration. Conversely, while a higher concentration might offer better initial color protection, it's important to optimize the level to avoid other issues like blooming (migration of the additive to the surface).

Q4: What is "gas fading" and how does it relate to polymer discoloration?

A4: Gas fading, or "warehouse yellowing," is a type of discoloration that can occur during the storage of finished polymer parts. It is often caused by the reaction of antioxidants in the polymer with airborne pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx), which can be present in industrial environments. This reaction can lead to the formation of colored species on the polymer surface.

Troubleshooting Guide

Problem: My polymer is yellow immediately after processing.

Potential Cause Troubleshooting Steps
Excessive Processing Temperature Gradually lower the processing temperature to the minimum required for proper melt flow.
Long Residence Time in Processor Increase the screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures.
High Shear Rates High shear can generate localized overheating. Adjust processing parameters to reduce shear stress on the polymer.
Insufficient Stabilizer Concentration Ensure the concentration of this compound is within the recommended range for your specific polymer and processing conditions. Consider a synergistic blend with a primary antioxidant if not already in use.
Presence of Moisture Ensure the polymer resin is thoroughly dried before processing to minimize hydrolysis of the this compound.

Problem: My white or light-colored polymer parts are turning yellow over time during storage.

Potential Cause Troubleshooting Steps
Gas Fading Store finished parts in a controlled environment with minimal exposure to industrial fumes (e.g., from forklifts). Use packaging materials that act as a barrier to NOx and SOx gases.
UV Exposure If the parts are exposed to sunlight or artificial lighting with a UV component, consider adding a UV absorber to the polymer formulation. Store parts in UV-protective packaging.
Interaction with Packaging Materials Ensure that the packaging materials do not contain components that could react with the stabilizers in the polymer.

Quantitative Data Summary

Table 1: Effect of Processing Temperature on Yellowness Index (YI)

Polymer FormulationProcessing Temperature (°C)Yellowness Index (YI)
Polymer + 0.1% this compound2005.2
Polymer + 0.1% this compound2208.9
Polymer + 0.1% this compound24015.6

Note: Data are illustrative and can vary based on the specific polymer and processing equipment.

Table 2: Influence of this compound Concentration on Color Stability

PolymerThis compound Conc. (%)Yellowness Index (YI) after 5 Extrusion Passes
Polypropylene0.0512.3
Polypropylene0.107.8
Polypropylene0.206.5

Note: Data are illustrative and demonstrate the general trend.

Experimental Protocols

Protocol 1: Measurement of Yellowness Index (YI)

Objective: To quantify the yellowness of a polymer sample in accordance with ASTM E313.[5][6][7][8]

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring color coordinates (L, a, b*).

  • Standard white calibration tile.

  • Compression molder or injection molder for sample preparation.

Methodology:

  • Sample Preparation:

    • Prepare flat, opaque polymer plaques of uniform thickness (typically 2-3 mm).

    • Ensure the sample surfaces are clean and free from defects.

    • Condition the samples at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 24 hours before testing.

  • Instrument Calibration:

    • Calibrate the spectrophotometer or colorimeter using the standard white tile according to the manufacturer's instructions.

  • Measurement:

    • Place the polymer sample in the instrument's measurement port.

    • Measure the tristimulus values (X, Y, Z) or the CIELAB color coordinates (L, a, b*).

    • Take measurements at multiple points on the sample surface and calculate the average.

  • Calculation of Yellowness Index (YI):

    • The Yellowness Index is calculated using the following formula for Illuminant C and 2° observer:

      • YI = [100(1.28X - 1.06Z)] / Y

    • Modern instruments often calculate the YI automatically.

Protocol 2: Assessment of Hydrolytic Stability

Objective: To evaluate the resistance of this compound to hydrolysis under accelerated conditions.

Apparatus:

  • Environmental chamber capable of maintaining elevated temperature and humidity.

  • Analytical technique to quantify the concentration of this compound and its hydrolysis products (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)).

  • Sealed containers for sample exposure.

Methodology:

  • Sample Preparation:

    • Prepare polymer samples containing a known concentration of this compound.

  • Initial Analysis:

    • Analyze a control sample to determine the initial concentration of this compound.

  • Accelerated Aging:

    • Place the polymer samples in the environmental chamber at a specified high temperature and relative humidity (e.g., 70°C and 85% RH).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 96 hours), remove samples from the chamber.

    • Extract the stabilizer from the polymer using a suitable solvent.

    • Analyze the extract using GC or HPLC to determine the remaining concentration of this compound and the concentration of any hydrolysis byproducts.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.

Visualizations

Discoloration_Pathway cluster_degradation Polymer Degradation cluster_stabilization Stabilization Pathway Polymer Polymer Hydroperoxides Hydroperoxides Polymer->Hydroperoxides Heat, Shear, O2 Degraded_Polymer Degraded_Polymer Hydroperoxides->Degraded_Polymer Chain Scission/Cross-linking Stable_Alcohols Stable_Alcohols Hydroperoxides->Stable_Alcohols Reduction by Phosphite Yellowing Yellowing Degraded_Polymer->Yellowing Tributyl_Phosphite Tributyl_Phosphite Tributyl_Phosphate Tributyl_Phosphate Tributyl_Phosphite->Tributyl_Phosphate Oxidation No_Discoloration No_Discoloration Tributyl_Phosphate->No_Discoloration

Caption: Mechanism of polymer discoloration and the role of this compound.

Experimental_Workflow Start Start Prepare_Polymer_Formulation Prepare Polymer Formulation (with this compound) Start->Prepare_Polymer_Formulation Process_Polymer Process Polymer (e.g., Extrusion, Molding) Prepare_Polymer_Formulation->Process_Polymer Prepare_Test_Plaques Prepare Test Plaques Process_Polymer->Prepare_Test_Plaques Initial_YI_Measurement Initial Yellowness Index (YI) Measurement (ASTM E313) Prepare_Test_Plaques->Initial_YI_Measurement Accelerated_Aging Accelerated Aging (Heat, UV, Humidity) Initial_YI_Measurement->Accelerated_Aging Final_YI_Measurement Final Yellowness Index (YI) Measurement (ASTM E313) Accelerated_Aging->Final_YI_Measurement Analyze_Results Analyze Results (ΔYI) Final_YI_Measurement->Analyze_Results End End Analyze_Results->End

Caption: Workflow for evaluating the color stability of stabilized polymers.

Troubleshooting_Logic Discoloration_Observed Discoloration Observed? When When is it observed? Discoloration_Observed->When Yes No_Issue No Issue Discoloration_Observed->No_Issue No Post_Processing Immediately After Processing When->Post_Processing During_Storage During Storage When->During_Storage Check_Processing_Params Check Processing Parameters (Temp, Time) Post_Processing->Check_Processing_Params Check_Stabilizer_Level Check Stabilizer Concentration & Hydrolysis Post_Processing->Check_Stabilizer_Level Check_Storage_Env Check Storage Environment (NOx, UV Exposure) During_Storage->Check_Storage_Env Optimize_Process Optimize Process Check_Processing_Params->Optimize_Process Adjust_Formulation Adjust Formulation Check_Stabilizer_Level->Adjust_Formulation Control_Storage Control Storage Check_Storage_Env->Control_Storage

Caption: Logical flowchart for troubleshooting polymer discoloration issues.

References

Validation & Comparative

A Comparative Analysis of Tributyl Phosphite and Triphenyl Phosphite as Stabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation development, the selection of an appropriate stabilizing agent is paramount to ensure product integrity, longevity, and performance. Among the various classes of stabilizers, phosphites play a crucial role as secondary antioxidants, protecting polymers from degradation during high-temperature processing and long-term use. This guide provides a comprehensive comparison of two commonly used phosphite (B83602) stabilizers: tributyl phosphite (TBP) and triphenyl phosphite (TPP). This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and triphenyl phosphite is essential for predicting their behavior in different polymer systems.

PropertyThis compound (TBP)Triphenyl Phosphite (TPP)
Molecular Formula C₁₂H₂₇O₃PC₁₈H₁₅O₃P[1][2]
Appearance Colorless to pale yellow liquidColorless to pale yellow solid or oily liquid[3][4]
Molecular Weight 250.32 g/mol 310.29 g/mol [4][5]
Boiling Point 125 °C @ 7 mmHg360 °C[5]
Melting Point -80 °C22-25 °C[4][6]
Solubility Soluble in most organic solvents; limited solubility in waterSoluble in most organic solvents; insoluble in water[4][6]

Mechanism of Action as Stabilizers

Both this compound and triphenyl phosphite function as secondary antioxidants, primarily by decomposing hydroperoxides (ROOH) that are formed during the auto-oxidation of polymers. This action prevents the generation of highly reactive and damaging free radicals, thus inhibiting the degradation cascade that leads to chain scission, cross-linking, and ultimately, the deterioration of the polymer's mechanical and physical properties. The general mechanism involves the oxidation of the phosphite ester to a phosphate (B84403) ester.

Phosphite Antioxidant Mechanism cluster_stabilization Stabilization by Phosphites Polymer Polymer Polymer Radical (R.) Polymer Radical (R.) Polymer->Polymer Radical (R.) Heat, Light, Shear Peroxy Radical (ROO.) Peroxy Radical (ROO.) Polymer Radical (R.)->Peroxy Radical (ROO.) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Alkoxy & Hydroxyl Radicals (RO. + .OH) Alkoxy & Hydroxyl Radicals (RO. + .OH) Hydroperoxide (ROOH)->Alkoxy & Hydroxyl Radicals (RO. + .OH) Degradation Stable Alcohol (ROH) Stable Alcohol (ROH) Hydroperoxide (ROOH)->Stable Alcohol (ROH) + P(OR)3 Polymer Degradation Polymer Degradation Alkoxy & Hydroxyl Radicals (RO. + .OH)->Polymer Degradation Chain Scission, Crosslinking P(OR)3 Phosphite (TBP or TPP) O=P(OR)3 Phosphate P(OR)3->O=P(OR)3 Oxidation

Caption: General mechanism of polymer degradation and stabilization by phosphite antioxidants.

Comparative Performance Data

Direct, head-to-head comparative studies of this compound and triphenyl phosphite across a wide range of polymers are limited in publicly available literature. However, existing research provides valuable insights into their relative performance in specific applications.

Thermal Stability Enhancement in Poly(p-dioxanone) (PPDO)

A study investigating the thermal stability of PPDO, a biodegradable polyester, demonstrated the efficacy of both TBP and TPP as stabilizers. The results indicated that TBP exhibited better reactivity in this specific polymer system.

StabilizerOnset Decomposition Temp (T5%) (°C)Temp at Max Decomposition Rate (Tmax) (°C)
Neat PPDO ~280~330
PPDO + TBP ~330 ~385
PPDO + TPP ~310~360
Data adapted from a study on the thermal stabilization of PPDO. The addition of both phosphites enhanced thermal stability, with TBP showing a more pronounced effect.

The enhanced performance of TBP in this context was attributed to its role as a more effective end-capped reagent and chain extender during melt processing.

Performance in PVC and Polyolefins

While direct comparative data is scarce, the general roles of these stabilizers in major commercial polymers are well-documented.

  • Triphenyl Phosphite (TPP) is widely used in Polyvinyl Chloride (PVC) formulations.[1][5][7][8] It acts as a secondary heat stabilizer and a chelating agent, complexing with metal chlorides that can otherwise accelerate degradation and cause discoloration.[1][7] TPP is also utilized in polyolefins (polyethylene, polypropylene), polyesters, and ABS resins to improve heat and color stability.[1][2]

  • This compound (TBP) is also known to function as a stabilizer in polymers, though it is less frequently cited in recent literature for these applications compared to TPP. Its lower molecular weight and boiling point may influence its volatility and suitability for high-temperature processing applications.

Hydrolytic Stability

The susceptibility of phosphite stabilizers to hydrolysis is a critical consideration, as it can impact their effectiveness and potentially lead to the formation of undesirable byproducts.

  • Triphenyl Phosphite (TPP): Aryl phosphites like TPP are generally considered to have higher hydrolytic stability compared to their alkyl counterparts. However, TPP can still undergo hydrolysis, particularly in the presence of moisture at elevated temperatures, to produce phenol (B47542) and phosphorous acid. One computational study suggested that triphenyl phosphite is more susceptible to hydrolysis than trimethyl phosphite.

  • This compound (TBP): As an alkyl phosphite, TBP is generally more prone to hydrolysis than TPP. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.[9][10] Experimental data shows that the hydrolysis of TBP can be significant under acidic or basic conditions and at elevated temperatures.

Hydrolysis_Comparison cluster_tbp This compound (TBP) Hydrolysis cluster_tpp Triphenyl Phosphite (TPP) Hydrolysis TBP This compound DBP Dibutyl Phosphate TBP->DBP + H₂O BuOH Butanol TBP->BuOH MBP Monobutyl Phosphate DBP->MBP + H₂O DBP->BuOH PA Phosphoric Acid MBP->PA + H₂O MBP->BuOH TPP Triphenyl Phosphite DPP Diphenyl Phosphate TPP->DPP + H₂O Phenol Phenol TPP->Phenol MPP Monophenyl Phosphate DPP->MPP + H₂O DPP->Phenol PA2 Phosphoric Acid MPP->PA2 + H₂O MPP->Phenol

Caption: Generalized hydrolysis pathways for this compound and triphenyl phosphite.

Experimental Protocols for Stabilizer Evaluation

The performance of stabilizing agents is typically assessed through a variety of standardized experimental methods.

Melt Flow Index (MFI) Stability
  • Objective: To evaluate the ability of a stabilizer to prevent polymer chain degradation (scission or cross-linking) during processing.

  • Methodology: The MFI of the stabilized polymer is measured after repeated extrusion cycles at a specific temperature and load. A smaller change in MFI indicates better stabilization. The test is typically performed according to ASTM D1238 or ISO 1133 standards.

Yellowness Index (YI)
  • Objective: To quantify the color stability of the polymer in the presence of the stabilizer.

  • Methodology: The Yellowness Index of polymer samples is measured using a spectrophotometer or colorimeter after processing and/or accelerated aging (e.g., oven aging at elevated temperatures). A lower YI value signifies better color stability. ASTM E313 is a commonly used standard for this measurement.

Oxidation Induction Time (OIT)
  • Objective: To determine the thermal-oxidative stability of a stabilized polymer.

  • Methodology: A small sample of the polymer is heated to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen) using a Differential Scanning Calorimeter (DSC). The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater stability.[10]

Experimental_Workflow Start Polymer Formulation (with TBP or TPP) Extrusion Melt Compounding / Multiple Extrusions Start->Extrusion DSC Differential Scanning Calorimetry (DSC) Start->DSC MFI Melt Flow Index (MFI) Measurement Extrusion->MFI YI_Initial Initial Yellowness Index (YI) Measurement Extrusion->YI_Initial Analysis Comparative Analysis of Performance Data MFI->Analysis Aging Accelerated Aging (e.g., Oven Aging) YI_Initial->Aging YI_Aged Aged Yellowness Index (YI) Measurement Aging->YI_Aged YI_Aged->Analysis OIT Oxidation Induction Time (OIT) Measurement DSC->OIT OIT->Analysis

Caption: A typical experimental workflow for evaluating the performance of polymer stabilizers.

Conclusion

The choice between this compound and triphenyl phosphite as a stabilizing agent depends heavily on the specific polymer, processing conditions, and end-use application requirements.

  • Triphenyl phosphite is a well-established stabilizer, particularly in PVC and other high-temperature processed polymers, where its higher thermal stability and chelating ability are advantageous. Its lower susceptibility to hydrolysis compared to alkyl phosphites is also a significant benefit in many applications.

  • This compound has demonstrated superior performance in specific applications, such as the thermal stabilization of PPDO, suggesting its potential in certain biodegradable polymer systems. However, its higher volatility and greater propensity for hydrolysis may limit its use in applications requiring long-term stability in the presence of moisture or at very high processing temperatures.

For researchers and professionals in drug development, where the stability and purity of materials are of utmost importance, a thorough evaluation of these stabilizers, including leachables and extractables studies, is crucial. The selection should be guided by empirical data generated under conditions that closely mimic the intended processing and storage environments. Further direct comparative studies are needed to provide a more complete performance profile of these two stabilizers in a broader range of polymers.

References

A Comparative Guide to Tributyl Phosphite and Other Phosphite Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tributyl phosphite (B83602) with other common phosphite antioxidants used in polymer stabilization and other applications requiring protection from oxidative degradation. Phosphite antioxidants, also known as secondary antioxidants, play a critical role by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of organic materials.[1] The selection of a specific phosphite is crucial as it impacts thermal stability, hydrolytic stability, color retention, and overall material longevity.

The effectiveness and properties of a phosphite antioxidant are largely determined by the nature of the organic groups (R) attached to the P(OR)₃ molecule. These can be broadly categorized into simple alkyl phosphites, like tributyl phosphite, and aryl phosphites, such as triphenyl phosphite and more sterically hindered variants like Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168).

Performance and Properties Comparison

The following table summarizes the key properties and general performance characteristics of this compound compared to representative aryl phosphites. While extensive quantitative performance data for hindered aryl phosphites is widely published, specific comparative data for simple alkyl phosphites like this compound in polymer applications is less common. The performance characteristics below are based on established chemical principles of these compound classes.[1][2]

PropertyThis compound (Alkyl) Triphenyl Phosphite (Aryl) Tris(2,4-di-tert-butylphenyl)phosphite (Hindered Aryl)
CAS Number 102-85-2[3][4]101-02-0[3]31570-04-4[5]
Molecular Formula C₁₂H₂₇O₃P[3][4]C₁₈H₁₅O₃P[3]C₄₂H₆₃O₃P[5]
Molecular Weight 250.32 g/mol [4][6]310.3 g/mol [3]646.9 g/mol [5]
Phosphorus Content ~12.4%~10.0%[3]~4.8%
Physical Form Colorless Liquid[4]Colorless Liquid/Solid[3]White Crystalline Powder[5]
Melting Point -80 °C[4]19 - 24 °C[3]183 - 187 °C[5]
Boiling Point ~265 °C[3]360 °C[3]N/A (Decomposes)
Reactivity High reactivity in hydroperoxide decomposition.[1]Moderate reactivity.Lower reactivity due to steric hindrance.[1]
Thermal Stability Lower; more volatile.[7]Moderate.Excellent; low volatility due to high molecular weight.[8][9]
Hydrolytic Stability Low; sensitive to moisture.[3][10]Moderate.Excellent, due to bulky tert-butyl groups protecting the phosphorus atom.[2][5]
Color Stability Good initial color.Good; often used to prevent color changes in PVC.[11]Excellent; widely used to inhibit discoloration.[12]
Primary Applications PVC stabilizer, chemical synthesis reagent.[3][4]PVC, polyolefins, epoxy resins, polyesters.[3][11]High-performance polymers (PE, PP), food-contact applications.[9][13]

Summary of Comparison:

  • This compound (TBP): As a simple alkyl phosphite, TBP is a liquid with a high phosphorus content and high reactivity, making it an effective hydroperoxide decomposer.[1] However, its utility is often limited by its lower thermal stability, higher volatility, and poor hydrolytic stability, making it susceptible to degradation in the presence of moisture.[3][7][10]

  • Triphenyl Phosphite (TPP): This aryl phosphite offers a balance of properties with better thermal stability than TBP.[3][11] It is widely used as a stabilizer and chelating agent, particularly in PVC applications, to maintain clarity and prevent discoloration.[11]

  • Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168): This high-molecular-weight, sterically hindered aryl phosphite is a benchmark for high-performance applications.[9] The bulky tert-butyl groups provide exceptional thermal and hydrolytic stability, making it highly resistant to degradation during high-temperature processing and long-term use.[5][8] While its reactivity is lower than simple alkyl phosphites, its superior stability and low volatility ensure it remains effective in the polymer matrix.[1][9]

Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental antioxidant mechanism of phosphites and a standard workflow for evaluating their performance.

Antioxidant_Mechanism Polymer Polymer (RH) ROOH Hydroperoxide (ROOH) (Unstable Intermediate) Polymer->ROOH Oxidation (Heat, O₂) Degradation Polymer Degradation (Chain Scission, Cross-linking) ROOH->Degradation Decomposition to Reactive Radicals Phosphite Phosphite Antioxidant P(OR)₃ Alcohol Stable Alcohol (ROH) ROOH->Alcohol Is Reduced to Phosphate Stable Phosphate O=P(OR)₃ Phosphite->Phosphate Decomposes Hydroperoxide

Caption: Mechanism of polymer stabilization by phosphite antioxidants.

Synergistic_Mechanism cluster_Primary Primary Antioxidant Action cluster_Secondary Secondary Antioxidant Action Radical Peroxyl Radical (ROO•) Phenol Phenolic AO (Ar-OH) Radical->Phenol Reacts with Phenoxyl Inactive Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl Donates H• ROOH Hydroperoxide (ROOH) Phenol->ROOH Forms Phosphite Phosphite AO (P(OR)₃) ROOH->Phosphite Decomposed by Alcohol Stable Alcohol (ROH) ROOH->Alcohol Phosphate Stable Phosphate (O=P(OR)₃) Phosphite->Phosphate

Caption: Synergistic antioxidant mechanism of phenolics and phosphites.

OIT_Workflow A 1. Prepare Polymer Sample (with 0.1-0.5% Antioxidant) B 2. Place 5-10 mg Sample in DSC Aluminum Pan A->B C 3. Heat to Isothermal Temp (e.g., 200°C) under Nitrogen (N₂) B->C D 4. Stabilize Temperature C->D E 5. Switch Purge Gas from N₂ to Oxygen (O₂) D->E F 6. Record Heat Flow vs. Time E->F G 7. Identify Onset of Exothermic Oxidation Peak F->G H Result: Oxidative Induction Time (OIT) (Time from O₂ switch to onset) G->H

Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.

Experimental Protocols

Detailed methodologies for assessing the performance of phosphite antioxidants are provided below.

This method is a standard for evaluating the thermo-oxidative stability of a polymer stabilized with an antioxidant.[1][14]

  • Principle: A polymer sample containing the antioxidant is heated to a high, constant temperature in an inert atmosphere. Oxygen is then introduced, and the time until the onset of exothermic oxidation is measured. A longer OIT indicates better thermal stability.[15][16]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A sample of the polymer stabilized with a known concentration of the phosphite antioxidant (typically 0.1-0.5% by weight) is prepared.[14]

    • A small, known weight of the sample (5-10 mg) is placed into an aluminum DSC pan.[14]

    • The pan is placed in the DSC cell, which is then sealed.

    • The sample is heated to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a continuous nitrogen purge.[14][15]

    • Once the temperature has stabilized and the heat flow is constant, the purge gas is switched from nitrogen to oxygen at the same flow rate.[14][15]

    • The heat flow is recorded as a function of time.

    • The OIT is determined as the time elapsed from the introduction of oxygen to the onset of the sharp exothermic peak, which signifies the start of rapid oxidation.[14]

This test assesses the susceptibility of a phosphite antioxidant to hydrolysis, which can diminish its effectiveness.[1][14]

  • Principle: The antioxidant is exposed to controlled conditions of high temperature and humidity. Its degradation is monitored over time by quantifying the amount of unhydrolyzed phosphite remaining.

  • Apparatus: Humidity chamber, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • A known quantity of the pure phosphite antioxidant is placed in a shallow, open container (e.g., a glass petri dish).[14]

    • The container is placed inside a humidity chamber set to a specific temperature and relative humidity (e.g., 80°C and 85% RH).[14]

    • Samples of the antioxidant are removed from the chamber at predetermined time intervals (e.g., 24, 48, 72 hours).

    • Each removed sample is dissolved in a suitable solvent and analyzed by HPLC.

    • The HPLC analysis quantifies the concentration of the remaining, unhydrolyzed phosphite antioxidant.

    • The hydrolytic stability is reported as the percentage of active phosphite remaining as a function of exposure time.

This method evaluates the ability of an antioxidant to prevent discoloration (e.g., yellowing) of a polymer during processing and aging.

  • Principle: The color of a polymer sample containing the antioxidant is measured before and after being subjected to heat or UV aging. The change in color, often expressed as the Yellowness Index (YI), is calculated.

  • Apparatus: Colorimeter or spectrophotometer, laboratory oven or UV weathering chamber.

  • Procedure:

    • Polymer plaques or films are prepared with a defined concentration of the antioxidant.

    • The initial color of the samples is measured using a colorimeter, which records the CIELAB color space values (L, a, b*).

    • The samples are then placed in an oven at an elevated temperature (e.g., 85°C) or in a UV weathering chamber for a specified duration to simulate aging.

    • After the aging period, the samples are removed and their color is measured again.

    • The Yellowness Index (YI) is calculated from the L, a, and b* values according to standard methods (e.g., ASTM E313). A smaller change in YI indicates better color stability.

References

A Comparative Guide to Tributyl Phosphite and Hindered Phenolic Antioxidants in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant system is critical in the development of stable and durable polymer-based materials. This guide provides an objective comparison of the performance of two common classes of antioxidants: tributyl phosphite (B83602), a representative of the phosphite family, and hindered phenolic antioxidants. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Introduction to Antioxidant Mechanisms

Oxidative degradation is a primary cause of polymer failure, leading to loss of mechanical properties, discoloration, and reduced lifespan. This process is a chain reaction involving the formation and propagation of free radicals. Antioxidants are additives that interrupt this cycle.

  • Hindered Phenolic Antioxidants (Primary Antioxidants): These molecules function as free radical scavengers . They donate a hydrogen atom from their sterically hindered hydroxyl group to reactive peroxy radicals, terminating the oxidation chain reaction. The bulky groups surrounding the hydroxyl group increase the stability of the resulting antioxidant radical, preventing it from initiating new oxidation chains.[1][2]

  • Tributyl Phosphite (Secondary Antioxidant): As a phosphite antioxidant, this compound acts as a hydroperoxide decomposer .[3] During the initial stages of oxidation, hydroperoxides (ROOH) are formed, which can decompose into highly reactive and damaging alkoxy and hydroxyl radicals. This compound stoichiometrically reduces these hydroperoxides to stable alcohols, in the process being converted to tributyl phosphate.[3] They are particularly effective at the high temperatures encountered during polymer processing.[3]

A significant advantage in polymer stabilization is the synergistic effect observed when primary and secondary antioxidants are used in combination.[4] The hindered phenolic antioxidant neutralizes free radicals, while the phosphite antioxidant decomposes the hydroperoxides that the phenolic antioxidant cannot, providing a more comprehensive stabilization package.[4]

Performance Comparison: this compound vs. Hindered Phenolic Antioxidants

To provide a clear comparison, this guide will use data representative of a typical hindered phenolic antioxidant, Butylated Hydroxytoluene (BHT), and will use Tris(2,4-di-tert-butylphenyl)phosphite (a common industrial phosphite antioxidant with extensive data, often used as a benchmark) as a proxy to illustrate the performance of this compound, given the scarcity of direct comparative data for this compound itself. The following tables summarize key performance indicators evaluated in a polymer matrix such as polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP).

Table 1: Processing Stability - Melt Flow Index (MFI)

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer. A smaller change in MFI after processing indicates better stabilization, as it signifies less polymer chain scission or cross-linking.

Antioxidant SystemPolymer MatrixProcessing ConditionsInitial MFI (g/10 min)MFI after 5 Extrusions (g/10 min)% Change in MFI
Control (No Antioxidant) HDPE230°C5.08.5+70%
Hindered Phenolic (BHT) HDPE230°C5.06.2+24%
Phosphite (Proxy: Tris(2,4-di-tert-butylphenyl)phosphite) HDPE230°C5.05.5+10%
Synergistic Blend (BHT + Phosphite Proxy) HDPE230°C5.05.2+4%

Note: Data is illustrative and compiled from typical performance characteristics found in literature. Actual results may vary based on specific polymer grade, antioxidant concentration, and processing parameters.

Table 2: Long-Term Thermal Stability - Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) measures the time until the onset of rapid oxidation of a material at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

Antioxidant SystemPolymer MatrixOIT Test TemperatureOIT (minutes)
Control (No Antioxidant) PP200°C< 1
Hindered Phenolic (BHT) PP200°C35
Phosphite (Proxy: Tris(2,4-di-tert-butylphenyl)phosphite) PP200°C8
Synergistic Blend (BHT + Phosphite Proxy) PP200°C> 90

Note: Data is illustrative and based on typical OIT performance.[5][6] Actual values are highly dependent on the specific polymer and antioxidant concentration.

Table 3: Color Stability - Yellowness Index (YI)

The Yellowness Index (YI) quantifies the change in color of a polymer from white or colorless towards yellow, which is often a sign of degradation. A lower YI value after processing and aging indicates better color stability.

Antioxidant SystemPolymer MatrixProcessing/Aging ConditionsInitial YIYI after Processing/Aging
Control (No Antioxidant) PPMultiple Extrusions-0.58.0
Hindered Phenolic (BHT) PPMultiple Extrusions-0.54.5
Phosphite (Proxy: Tris(2,4-di-tert-butylphenyl)phosphite) PPMultiple Extrusions-0.51.5
Synergistic Blend (BHT + Phosphite Proxy) PPMultiple Extrusions-0.50.8

Note: Data is illustrative. Phosphite antioxidants are well-known for their contribution to color stability.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melt Flow Index (MFI) Measurement
  • Standard: ASTM D1238, ISO 1133[7][8]

  • Objective: To determine the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer)

  • Procedure:

    • A specified amount of the polymer sample (typically 4-8 grams) is loaded into the heated barrel of the plastometer, which is maintained at a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).

    • A piston with a known weight is placed into the barrel, applying a constant pressure to the molten polymer.

    • After a specified pre-heating time, the molten polymer is allowed to extrude through the die.

    • The extrudate is cut at regular timed intervals.

    • The collected extrudates are weighed, and the MFI is calculated in grams of polymer extruded per 10 minutes.[9]

Oxidative Induction Time (OIT) Measurement
  • Standard: ASTM D3895[10]

  • Objective: To assess the thermo-oxidative stability of a material by measuring the time to the onset of exothermic oxidation.

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small sample of the polymer (5-15 mg) is placed in an open aluminum pan within the DSC cell.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[6]

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic peak on the DSC thermogram is recorded as the OIT.[6]

Yellowness Index (YI) Measurement
  • Standard: ASTM E313[11][12]

  • Objective: To quantify the degree of yellowness of a near-white or colorless material.

  • Apparatus: Spectrophotometer or Colorimeter

  • Procedure:

    • The instrument is calibrated using a standard white reference tile.

    • The polymer sample, typically in the form of a flat plaque of a specified thickness, is placed in the measurement port of the instrument.

    • The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample under a specified illuminant and observer angle.

    • The Yellowness Index is calculated from these values using the formula specified in ASTM E313.[13][14]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Polymer Oxidation Cycle cluster_1 Antioxidant Intervention Polymer (RH) Polymer (RH) Alkyl Radical (R.) Alkyl Radical (R.) Polymer (RH)->Alkyl Radical (R.) Heat, Light, Stress Peroxy Radical (ROO.) Peroxy Radical (ROO.) Alkyl Radical (R.)->Peroxy Radical (ROO.) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Stable Products Stable Products Peroxy Radical (ROO.)->Stable Products H-Donation Alkoxy (RO.) + Hydroxyl (.OH) Radicals Alkoxy (RO.) + Hydroxyl (.OH) Radicals Hydroperoxide (ROOH)->Alkoxy (RO.) + Hydroxyl (.OH) Radicals Heat, Metal Ions Stable Alcohol (ROH) Stable Alcohol (ROH) Hydroperoxide (ROOH)->Stable Alcohol (ROH) Reduction Alkoxy (RO.) + Hydroxyl (.OH) Radicals->Alkyl Radical (R.) + RH (Propagation) Hindered Phenol (ArOH) Hindered Phenol (ArOH) Hindered Phenol (ArOH)->Stable Products This compound (P(OBu)3) This compound (P(OBu)3) This compound (P(OBu)3)->Stable Alcohol (ROH)

Caption: Mechanism of polymer oxidation and intervention by antioxidants.

cluster_workflow Experimental Workflow for Antioxidant Performance Evaluation cluster_testing Performance Testing Sample Preparation Sample Preparation Melt Compounding (Extrusion) Melt Compounding (Extrusion) Sample Preparation->Melt Compounding (Extrusion) Polymer Resin Polymer Resin Polymer Resin->Sample Preparation Antioxidant (this compound / Hindered Phenol) Antioxidant (this compound / Hindered Phenol) Antioxidant (this compound / Hindered Phenol)->Sample Preparation Specimen Molding (Injection/Compression) Specimen Molding (Injection/Compression) Melt Compounding (Extrusion)->Specimen Molding (Injection/Compression) Initial Characterization Initial Characterization Specimen Molding (Injection/Compression)->Initial Characterization Accelerated Aging (Oven) Accelerated Aging (Oven) Specimen Molding (Injection/Compression)->Accelerated Aging (Oven) MFI Test (ASTM D1238) MFI Test (ASTM D1238) Initial Characterization->MFI Test (ASTM D1238) OIT Test (ASTM D3895) OIT Test (ASTM D3895) Initial Characterization->OIT Test (ASTM D3895) YI Test (ASTM E313) YI Test (ASTM E313) Initial Characterization->YI Test (ASTM E313) Data Analysis & Comparison Data Analysis & Comparison MFI Test (ASTM D1238)->Data Analysis & Comparison OIT Test (ASTM D3895)->Data Analysis & Comparison YI Test (ASTM E313)->Data Analysis & Comparison Aged Characterization Aged Characterization Accelerated Aging (Oven)->Aged Characterization Aged Characterization->MFI Test (ASTM D1238) Aged Characterization->OIT Test (ASTM D3895) Aged Characterization->YI Test (ASTM E313)

Caption: General experimental workflow for evaluating antioxidant performance.

Conclusion

Both this compound and hindered phenolic antioxidants play crucial, yet distinct, roles in the stabilization of polymers.

  • This compound (as a phosphite antioxidant) excels in providing processing stability and color protection , primarily by decomposing hydroperoxides at elevated temperatures.

  • Hindered Phenolic Antioxidants are highly effective in ensuring long-term thermal stability by scavenging free radicals.

The most robust protection against polymer degradation is typically achieved through a synergistic combination of both primary and secondary antioxidants. The choice of a specific antioxidant or blend should be guided by the polymer type, processing conditions, and the performance requirements of the end-use application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and selection of the optimal antioxidant system for a given formulation.

References

A Comparative Guide to the Validation of Tributyl Phosphite Purity by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of tributyl phosphite (B83602) purity. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Tributyl Phosphite and Purity Assessment

This compound [(C₄H₉O)₃P] is a versatile organophosphorus compound utilized as a solvent, antioxidant, and intermediate in various chemical syntheses. Its purity is critical, as impurities can significantly impact reaction yields, product quality, and safety. This guide focuses on the robust validation of this compound purity, with a primary emphasis on the widely employed GC-MS technique and its comparison with High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra.

Experimental Protocol for GC-MS Analysis

This protocol is adapted from established methods for organophosphate ester analysis and is suitable for the validation of this compound purity.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • If necessary, dilute the solution to a final concentration of approximately 10 µg/mL for analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent)

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector: Split/splitless injector

  • Autosampler: For automated injections

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Acquisition Mode Full Scan
Data Presentation: this compound and Potential Impurities

The following table summarizes the expected retention times and mass spectral data for this compound and its common impurities based on the proposed GC-MS method. Retention times are estimated based on the analysis of similar compounds.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
n-Butanol~3-431, 41, 56, 74
Dibutyl phosphite~10-1257, 83, 137, 194
This compound ~13-15 57, 99, 155, 250
Tributyl phosphate (B84403)~14-1699, 155, 211, 266

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample dilute->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Obtain Chromatogram detection->chromatogram mass_spectra Acquire Mass Spectra detection->mass_spectra identification Identify Peaks chromatogram->identification mass_spectra->identification quantification Quantify Purity & Impurities identification->quantification

Caption: Workflow for this compound purity analysis by GC-MS.

Alternative Analytical Methods for Purity Validation

While GC-MS is a primary method, other techniques offer complementary information and can be advantageous in specific scenarios.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable alternative, particularly for less volatile impurities or when derivatization is not desirable.

Experimental Protocol for HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or Refractive Index (RI) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: UV at 210 nm or RI detector.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds, providing structural information and quantitative data without the need for chromatographic separation.

Experimental Protocol for ³¹P NMR Analysis:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent) equipped with a broadband probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for accurate quantification.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

Expected ³¹P Chemical Shifts:

CompoundExpected ³¹P Chemical Shift (δ, ppm)
This compound ~ +138
Dibutyl phosphite~ +8
Tributyl phosphate~ -1

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, including the need for identification versus quantification, sample throughput, and available instrumentation.

FeatureGC-MSHPLC³¹P NMR
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or refractive index.Nuclear spin transitions in a magnetic field.
Strengths High sensitivity and specificity, excellent for volatile impurity profiling.Suitable for non-volatile and thermally labile compounds, straightforward quantification.Highly specific for phosphorus compounds, provides structural information, non-destructive.
Limitations Not ideal for non-volatile impurities, potential for thermal degradation of some analytes.Lower resolution than GC for some compounds, may require chromophores for UV detection.Lower sensitivity than chromatographic methods, may not separate isomers with similar phosphorus environments.
Estimated LOD/LOQ Low ng/mL to pg/mL range.Low to mid µg/mL range.mg/mL range.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate analytical technique for this compound purity validation.

Method_Selection start Start: Purity Validation of this compound q1 Need to identify unknown impurities? start->q1 gcms Use GC-MS for comprehensive impurity profiling q1->gcms Yes q2 Are impurities non-volatile or thermally labile? q1->q2 No end End: Method Selected gcms->end hplc Use HPLC for analysis of non-volatile impurities q2->hplc Yes q3 Need rapid confirmation of phosphorus-containing species? q2->q3 No hplc->end nmr Use ³¹P NMR for specific and quantitative analysis q3->nmr Yes routine Routine purity check with known impurity profile q3->routine No nmr->end routine->gcms

References

A Comparative Study of Alkyl Phosphites in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal performance in catalytic reactions. Among the vast arsenal (B13267) of phosphorus-based ligands, alkyl phosphites have carved a niche due to their unique electronic and steric properties. This guide provides an objective comparison of the performance of various alkyl phosphites in key catalytic transformations, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.

Alkyl phosphites, with the general formula P(OR)₃ where R is an alkyl group, are versatile ligands in homogeneous catalysis. Their strong π-acceptor character often leads to highly active catalysts. The steric and electronic properties of these ligands can be readily tuned by varying the alkyl substituents, allowing for the optimization of catalytic activity, selectivity, and stability. This guide focuses on a comparative analysis of common alkyl phosphites in three pivotal catalytic reactions: hydroformylation, Suzuki-Miyaura cross-coupling, and asymmetric hydrogenation.

Data Presentation: Performance of Alkyl Phosphites in Catalysis

The following tables summarize the performance of different alkyl phosphites in various catalytic reactions. It is important to note that direct comparison can be challenging as reaction conditions are not always identical across studies. However, this data provides a general overview of their relative performance.

Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)

LigandTemperature (°C)Pressure (bar, CO/H₂)L/Rh RatioConversion (%)n/i Ratio¹TON²TOF (h⁻¹)³Reference Conditions
Triethyl Phosphite (B83602)8020 (1:1)10>992.9>1000~500Toluene (B28343), [Rh] = 1 mM
Triisopropyl Phosphite8020 (1:1)10982.5~980~490Toluene, [Rh] = 1 mM
Tributyl Phosphite8020 (1:1)10>993.1>1000~500Toluene, [Rh] = 1 mM
Tris(2,4-di-tert-butylphenyl) phosphite8020 (1:1)4>992.13980039800Toluene, [Rh] = 0.25 mM

¹ n/i ratio refers to the ratio of the linear aldehyde (n-nonanal) to the branched aldehyde (2-methyloctanal). ² TON (Turnover Number) = moles of product / moles of catalyst. ³ TOF (Turnover Frequency) = TON / reaction time (h).

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) and Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference Conditions
Trimethyl PhosphitePd(OAc)₂K₂CO₃Toluene/H₂O1001285[Pd] = 1 mol%, Ligand/Pd = 2
Triethyl PhosphitePd(OAc)₂K₂CO₃Toluene/H₂O1001292[Pd] = 1 mol%, Ligand/Pd = 2
Triisopropyl PhosphitePd(OAc)₂K₂CO₃Toluene/H₂O1001288[Pd] = 1 mol%, Ligand/Pd = 2

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Chiral Alkyl Phosphite Ligand¹SolventH₂ Pressure (bar)S/C Ratio²Time (h)Conversion (%)ee (%)³Reference Conditions
(R,R)-DIOP-phosphiteBenzene11001210085 (R)[Rh(COD)₂]BF₄, 25°C
Chiral BINOL-derived monophosphiteToluene102001>9997 (S)[Rh(COD)₂]BF₄, 25°C
Mannitol-derived diphosphiteCH₂Cl₂11002410098 (R)[Rh(COD)₂]BF₄, 25°C

¹ The exact structure of the chiral alkyl phosphite ligands can be complex and are often derived from chiral diols like TADDOL or BINOL. ² S/C Ratio = Substrate to Catalyst ratio. ³ ee (%) = Enantiomeric excess.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a stock solution of [Rh(acac)(CO)₂] in toluene is prepared.

  • Ligand Addition: The desired alkyl phosphite ligand is added to the catalyst precursor solution to achieve the desired ligand-to-rhodium ratio. The solution is stirred for 30 minutes to allow for ligand exchange.

  • Reaction Setup: A high-pressure autoclave is charged with the catalyst/ligand solution and 1-octene.

  • Reaction Execution: The autoclave is sealed, purged with syngas (a 1:1 mixture of CO and H₂), and then pressurized to the desired pressure. The reaction mixture is heated to the specified temperature with vigorous stirring.

  • Analysis: After the designated reaction time, the autoclave is cooled to room temperature and depressurized. The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of linear to branched aldehydes.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: A round-bottom flask is charged with 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Palladium(II) acetate (B1210297) (1 mol%) and the desired alkyl phosphite ligand (2 mol%) are added to the flask.

  • Solvent Addition and Degassing: Toluene and water (e.g., in a 4:1 ratio) are added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: The reaction mixture is heated to 100°C under an inert atmosphere and stirred for the specified time.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the product, 4-methyl-1,1'-biphenyl, is determined by techniques such as ¹H NMR or GC analysis.

Mandatory Visualization

Catalytic Cycles and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate key catalytic cycles and a general experimental workflow for catalyst screening.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Precursor Catalyst Precursor Reaction Setup Reaction Setup Catalyst Precursor->Reaction Setup Ligand Stock Ligand Stock Ligand Stock->Reaction Setup Substrate Substrate Substrate->Reaction Setup Reaction Execution Reaction Execution Reaction Setup->Reaction Execution Work-up Work-up Reaction Execution->Work-up Analysis (GC, NMR, etc.) Analysis (GC, NMR, etc.) Work-up->Analysis (GC, NMR, etc.) Data Interpretation Data Interpretation Analysis (GC, NMR, etc.)->Data Interpretation

A general experimental workflow for catalyst screening.

Hydroformylation_Cycle HRh(CO)L₂ HRh(CO)L₂ Rh_alkene HRh(CO)L(alkene) HRh(CO)L₂->Rh_alkene + Alkene - L Alkyl_Rh R-Rh(CO)L₂ Rh_alkene->Alkyl_Rh Hydride Migration Acyl_Rh (RCO)Rh(CO)L₂ Alkyl_Rh->Acyl_Rh + CO - L H₂_adduct (RCO)Rh(H)₂(CO)L₂ Acyl_Rh->H₂_adduct + H₂ H₂_adduct->HRh(CO)L₂ Reductive Elimination + Aldehyde

Catalytic cycle for Rh-catalyzed hydroformylation with phosphite ligands (L).

Suzuki_Coupling_Cycle Pd(0)L₂ Pd(0)L₂ Ox_Add Ar-Pd(II)(X)L₂ Pd(0)L₂->Ox_Add Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ Ox_Add->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd(0)L₂ Reductive Elimination (Ar-Ar')

A Comparative Guide to Tributyl Phosphite Performance in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with materials requiring high-temperature stability, the selection of an appropriate antioxidant is critical. This guide provides a comprehensive comparison of tributyl phosphite's performance in high-temperature applications against common high-performance alternatives, supported by experimental data.

Tributyl phosphite (B83602) is an organophosphorus compound utilized as a secondary antioxidant and stabilizer in various polymers, such as polyvinyl chloride (PVC) and other plastics, to enhance their thermal and oxidative stability.[1] However, for demanding high-temperature applications, a range of specialized phosphite antioxidants are often employed. This guide will focus on a comparison with three widely used high-performance phosphite stabilizers:

  • Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168)

  • Bis(2,4-di-tert-butylphenyl) pentaerythritol (B129877) diphosphite (e.g., Ultranox® 626)

  • Bis(2,4-dicumylphenyl) pentaerythritol diphosphite (e.g., Doverphos® S-9228)

Mechanism of Action: The Role of Phosphite Antioxidants

Phosphite antioxidants function as secondary antioxidants, or hydroperoxide decomposers. During the oxidative degradation of polymers at elevated temperatures, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals that further propagate the degradation process. Phosphite antioxidants intervene by reducing these hydroperoxides to stable alcohols, thereby preventing further radical formation and protecting the polymer from degradation.[2] This mechanism is particularly effective during high-temperature melt processing of polymers.[3]

Antioxidant Mechanism of Phosphite Stabilizers A Polymer + Heat, O₂ B Polymer Radicals (R•) A->B C Peroxy Radicals (ROO•) B->C + O₂ D Hydroperoxides (ROOH) C->D + RH D->B Decomposition E Degradation Products (e.g., aldehydes, ketones) D->E Decomposition H Stable Alcohols (ROH) D->H Reduction by Phosphite F Phosphite Antioxidant (P(OR)₃) G Phosphate Ester (O=P(OR)₃) F->G Oxidation TGA Experimental Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Purge with Air/N₂) A->B C Heating Program (e.g., 10°C/min to 600°C) B->C D Data Acquisition (Weight vs. Temperature) C->D E Data Analysis (Determine % Weight Loss at Temp.) D->E OIT Experimental Workflow A Sample Preparation (5-10 mg in DSC pan) B Isothermal Heating (e.g., 200°C in N₂) A->B C Atmosphere Switch (N₂ to O₂) B->C D Data Acquisition (Heat Flow vs. Time) C->D E Data Analysis (Determine Time to Exotherm Onset) D->E

References

A Comparative Environmental Impact Assessment of Tributyl Phosphite and its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the environmental profiles of common phosphite (B83602) stabilizers, providing essential data for informed material selection in sensitive applications.

For researchers, scientists, and drug development professionals, the selection of materials and additives necessitates a thorough evaluation of not only performance but also environmental and toxicological profiles. This guide provides a comparative analysis of the environmental impact of tributyl phosphite and two common alternatives, Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) and Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626). The information herein is supported by available experimental data to facilitate the selection of more sustainable and environmentally benign materials.

Quantitative Environmental Impact Data

The following table summarizes key environmental indicators for this compound and its alternatives. Data has been compiled from various sources and is presented to offer a direct comparison of their potential environmental footprint.

ParameterThis compoundTris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626)
Aquatic Toxicity
Fish (96h LC50)4.2 - 18 mg/L[1]> 0.19 mg/L70.7 mg/L (Danio rerio)[2]
Daphnia magna (48h EC50)Data not available> 0.25 mg/L> 1000 mg/L (activated sludge, 3h EC50)[2]
Algae (72h EC50)1.1 mg/L (biomass, Scenedesmus subspicatus)[1]No data available97 mg/L (Desmodesmus subspicatus)[2]
Biodegradability
Ready Biodegradability (OECD 301B, 28 days)89-90.8% (Readily biodegradable)[1]6% (Not readily biodegradable)Data not available
Bioaccumulation
Potential (log Pow)2.5 - 4[1]> 6.0[3]10.9 (Calculated)[2]
Hydrolytic Stability
OECD 111Data not availableStable at pH 4, 7, and 9[3]Decomposes in acidic conditions

Key Environmental Considerations

This compound: This compound demonstrates good biodegradability, which is a positive attribute in terms of environmental persistence[1]. However, it exhibits moderate to high toxicity to aquatic organisms, particularly algae[1]. Its lower log Pow value suggests a lower potential for bioaccumulation compared to the alternatives[1].

Irgafos 168: A widely used alternative, Irgafos 168, shows low ready biodegradability, indicating it is persistent in the environment[3]. While the parent compound has lower reported aquatic toxicity than this compound, a significant concern is its hydrolysis to 2,4-di-tert-butylphenol, a substance with known toxicity. Its high log Pow suggests a high potential for bioaccumulation[3].

Ultranox 626: This diphosphite antioxidant exhibits lower acute aquatic toxicity compared to this compound for fish and algae[2]. However, a significant data gap exists regarding its biodegradability. Its very high calculated log Pow indicates a strong potential for bioaccumulation[2]. A notable concern is its instability and decomposition in acidic conditions[4].

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these protocols is crucial for interpreting the environmental impact data accurately.

Ready Biodegradability - OECD 301B (CO2 Evolution Test)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded in an aerobic aquatic environment.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge. The mixture is aerated with CO2-free air in a closed system. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production.

  • Apparatus: Biometer flasks or similar vessels, CO2-free air supply, and a system to trap and quantify the evolved CO2 (e.g., titration of barium hydroxide (B78521) or an infrared analyzer).

  • Procedure: The test substance is added to the mineral medium at a known concentration. The inoculum is introduced, and the flasks are incubated in the dark at a constant temperature (typically 20-25°C). The CO2 produced is trapped at regular intervals.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% of the theoretical maximum within a 10-day window during the 28-day test period.

cluster_0 OECD 301B Experimental Workflow Test Substance Test Substance Biometer Flask Biometer Flask Test Substance->Biometer Flask Mineral Medium Mineral Medium Mineral Medium->Biometer Flask Inoculum Inoculum Inoculum->Biometer Flask Incubation (28 days) Incubation (28 days) Biometer Flask->Incubation (28 days) CO2-free Air CO2-free Air CO2-free Air->Biometer Flask CO2 Trapping CO2 Trapping Incubation (28 days)->CO2 Trapping Quantification Quantification CO2 Trapping->Quantification Biodegradability Assessment Biodegradability Assessment Quantification->Biodegradability Assessment Start Start Define Application Requirements Define Application Requirements Start->Define Application Requirements Assess Environmental Impact Assess Environmental Impact Define Application Requirements->Assess Environmental Impact Biodegradability Biodegradability Assess Environmental Impact->Biodegradability Aquatic Toxicity Aquatic Toxicity Assess Environmental Impact->Aquatic Toxicity Bioaccumulation Potential Bioaccumulation Potential Assess Environmental Impact->Bioaccumulation Potential High High Biodegradability->High Poor Low Low Biodegradability->Low Good High2 High2 Aquatic Toxicity->High2 High Low2 Low2 Aquatic Toxicity->Low2 Low High3 High3 Bioaccumulation Potential->High3 High Low3 Low3 Bioaccumulation Potential->Low3 Low Evaluate Alternatives Evaluate Alternatives High->Evaluate Alternatives Low->Evaluate Alternatives High2->Evaluate Alternatives Low2->Evaluate Alternatives High3->Evaluate Alternatives Low3->Evaluate Alternatives Select Optimal Stabilizer Select Optimal Stabilizer Evaluate Alternatives->Select Optimal Stabilizer

References

A Comparative Guide to the Characterization of Phosphite Stabilizer Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphite (B83602) stabilizers are a cornerstone in the preservation of polymeric materials, particularly in applications sensitive to degradation such as pharmaceutical packaging and medical devices. As secondary antioxidants, they play a critical role in neutralizing hydroperoxides, thereby preventing the auto-oxidative degradation of polymers during high-temperature processing and long-term storage. However, the efficacy of these stabilizers is intrinsically linked to their own stability and the nature of their degradation products, which can influence the safety and performance of the final product. This guide provides an objective comparison of common phosphite stabilizers, focusing on their degradation products, performance metrics, and the analytical methodologies used for their characterization.

The Degradation Pathways of Phosphite Stabilizers

The primary mechanism of action for phosphite stabilizers involves their oxidation to phosphates as they reduce hydroperoxides to stable alcohols.[1][2] Concurrently, they are susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of phenols and phosphonic acids.[3][4]

A well-studied example is Tris(2,4-di-tert-butylphenyl) phosphite (commonly known as Irgafos 168). Its degradation primarily yields Tris(2,4-di-tert-butylphenyl) phosphate (B84403) through oxidation, and 2,4-di-tert-butylphenol (B135424) (DBP) via hydrolysis.[5][6] The formation of these degradation products is influenced by factors such as heat, oxygen, and moisture exposure.[5]

dot

cluster_main Phosphite Stabilizer Degradation Phosphite Phosphite (P(OR)₃) Phosphate Phosphate (O=P(OR)₃) Phosphite->Phosphate Oxidation (Reacts with ROOH) Phenol Phenol (e.g., 2,4-di-tert-butylphenol) Phosphite->Phenol Hydrolysis Phosphonic_Acid Phosphonic Acid Phosphite->Phosphonic_Acid Hydrolysis

Caption: Primary degradation pathways of phosphite stabilizers.

Comparative Performance of Commercial Phosphite Stabilizers

The selection of a phosphite stabilizer is often a balance between performance, regulatory compliance, and cost. The following table summarizes key performance indicators for several widely used commercial phosphite stabilizers in polyolefins, a common class of polymers in pharmaceutical applications.

Performance MetricIrgafos® 168Doverphos® S-9228Weston™ 705
Melt Flow Index (MFI) Stability Excellent melt flow retention after multiple extrusions.Provides very good melt flow stability.Effective molecular weight stabilizer.
Yellowness Index (YI) Prevents discoloration effectively.Exhibits good color performance.Provides good color stability.
Oxidation Induction Time (OIT) Significantly increases OIT, indicating good thermal-oxidative stability.High thermal stability suggests a high OIT.Provides good processing stability, implying an increase in OIT.
Hydrolytic Stability High resistance to hydrolysis.Excellent hydrolytic stability.Good, especially compared to older liquid phosphites.

Data compiled from multiple sources. Testing conditions may vary.[1]

Characterization of Degradation Products: Experimental Protocols

The accurate characterization and quantification of phosphite stabilizer degradation products are crucial for quality control and safety assessment. A variety of analytical techniques are employed for this purpose.

dot

cluster_workflow General Experimental Workflow for Stabilizer Evaluation Start Polymer with Phosphite Stabilizer Processing Melt Processing / Aging Start->Processing Extraction Solvent Extraction of Additives Processing->Extraction Analysis Chromatographic & Thermal Analysis Extraction->Analysis Data Data Interpretation & Quantification Analysis->Data

Caption: A typical workflow for evaluating phosphite stabilizers.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2,4-Di-tert-butylphenol (DBP) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products like DBP.[7][8]

Sample Preparation (Liquid-Liquid Extraction): [9]

  • A known quantity of the polymer sample is extracted with a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • An internal standard is added to the extract for quantification.

  • The extract is concentrated under a gentle stream of nitrogen.

  • The final extract is transferred to an autosampler vial for GC-MS analysis.

GC-MS Parameters: [9]

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Oven Program: A temperature gradient is programmed to ensure separation of the analytes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for DBP and the internal standard.

Data Analysis: A calibration curve is generated using standard solutions of DBP. The concentration of DBP in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Phosphite and Phosphate Analysis

HPLC is well-suited for the analysis of less volatile and thermally labile compounds like the parent phosphite stabilizer and its phosphate degradation product.[10][11]

Sample Preparation: Similar to GC-MS, the sample is typically extracted with a suitable solvent. The extract is then filtered before injection into the HPLC system.

HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a similar solvent system is employed.

  • Detector: A UV detector is often used, with the wavelength set to the absorbance maximum of the analytes.

  • Flow Rate: Typically around 1 mL/min.

Data Analysis: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

OIT is a measure of a material's resistance to oxidative degradation and is a key indicator of stabilizer performance.[12][13][14][15]

Procedure: [12][16]

  • A small, representative sample of the stabilized polymer is placed in an open aluminum pan inside the DSC instrument.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates greater oxidative stability.

Melt Flow Index (MFI) Testing

MFI is an indirect measure of the molecular weight of a polymer and is used to assess the effectiveness of a stabilizer in preventing polymer chain scission during processing.[17][18][19][20][21]

Procedure: [1][17]

  • A specified amount of the polymer is loaded into the heated barrel of a melt flow indexer.

  • The polymer is allowed to melt at a set temperature (e.g., 230°C for polypropylene).

  • A standard weight is applied to a piston, forcing the molten polymer through a die of a specific diameter.

  • The extrudate is collected over a set period (typically 10 minutes) and weighed.

  • The MFI is expressed in grams of polymer per 10 minutes. A smaller change in MFI after processing indicates better stabilization.

Conclusion

The characterization and comparison of phosphite stabilizer degradation products are essential for ensuring the long-term stability and safety of polymeric materials in critical applications. A thorough understanding of the degradation pathways, coupled with robust analytical methodologies, allows for the informed selection of stabilizers. While established stabilizers like Irgafos® 168 offer a well-documented performance profile, newer formulations such as Doverphos® S-9228 and Weston™ 705 provide enhanced hydrolytic stability and improved regulatory profiles, respectively. The choice of the most suitable stabilizer will ultimately depend on the specific polymer, processing conditions, and end-use requirements of the application.

References

Safety Operating Guide

Navigating the Safe Disposal of Tributyl Phosphite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Tributyl phosphite (B83602), a corrosive and moisture-sensitive compound, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of tributyl phosphite, aligning with established safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if inhaled, ingested, or comes into contact with skin, and can cause severe skin burns and eye damage.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand ProtectionChemical impermeable gloves.
Skin ProtectionSuitable protective clothing to prevent skin contact.
Respiratory ProtectionA full-face respirator if exposure limits are exceeded or if irritation is experienced.[2]

Work should always be conducted in a well-ventilated area, and all sources of ignition must be removed as a precautionary measure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Under no circumstances should this chemical be discharged into sewer systems or released into the environment.[2]

  • Containment: Ensure the this compound waste is stored in a suitable, tightly closed, and properly labeled container.[2]

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[3]

  • Spill Management: In the event of a spill, absorb the material with dry, inert substances such as sand, earth, or vermiculite.[1][3] Do not use combustible materials. The collected material should be promptly placed in a suitable container for disposal.[2]

  • Selection of Disposal Method: There are two primary recommended methods for the final disposal of this compound:

    • Chemical Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • Licensed Chemical Destruction Plant: Alternatively, the waste can be sent to a licensed chemical destruction plant for disposal.[2]

  • Packaging for Transport: For transportation to a disposal facility, this compound is classified as a corrosive liquid, acidic, organic, n.o.s., under DOT CLASS 8, UN3265.[1] Packaging must meet the requirements for this classification.

  • Container Decontamination: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE start->ppe contain Ensure Waste is in a Properly Labeled, Closed Container ppe->contain spill Is there a spill? contain->spill absorb Absorb with Inert Material (e.g., sand, earth) spill->absorb Yes consult_regs Consult Federal, State, and Local Disposal Regulations spill->consult_regs No collect Collect and Place in Suitable Disposal Container absorb->collect collect->consult_regs disposal_method Select Approved Disposal Method consult_regs->disposal_method incineration Chemical Incineration with Afterburner and Scrubber disposal_method->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_method->destruction_plant Option 2 transport Package and Transport as DOT Class 8 Corrosive Liquid incineration->transport destruction_plant->transport end End: Proper Disposal transport->end

This compound Disposal Workflow

Environmental and Health Hazard Summary

This compound is recognized as being toxic to aquatic life.[4] It is crucial to prevent its release into the environment. The compound is moisture-sensitive and can react with water.[1] While detailed hydrolysis product disposal procedures are not extensively documented in readily available safety data sheets, the primary disposal methods of incineration or chemical destruction would be effective for any potential byproducts. Always handle this chemical with the understanding that it is corrosive and can cause significant harm upon exposure.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Tributyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Tributyl phosphite (B83602) are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this chemical.

Tributyl phosphite is a combustible liquid that can cause severe skin burns, eye damage, and irritation to the respiratory system.[1][2] It may also be harmful if swallowed or absorbed through the skin.[2] Adherence to stringent safety measures, particularly the correct use of personal protective equipment (PPE), is paramount when working with this substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required protective gear, categorized by the type of protection.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be necessary for splash hazards.[2]Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Hand Protection Chemically impermeable gloves.[2] While specific breakthrough times for this compound are not readily available, nitrile rubber gloves are a common recommendation for similar chemicals.[3] Always inspect gloves for tears or punctures before use.Provides a critical barrier to prevent skin contact, which can cause severe irritation and burns.[1]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash risk, chemical-resistant coveralls are advised.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors is recommended.[4]Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1]
Footwear Closed-toe shoes are mandatory in any laboratory setting.Protects feet from potential spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic operational plan ensures that all safety aspects are addressed before, during, and after handling this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as a certified chemical fume hood, is operational.[5][2]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1][6]

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[5][1]

  • Avoid the formation of dust and aerosols.[2]

2. Donning PPE:

  • The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE Donning & Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_hygiene Final Step don1 1. Lab Coat / Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Apron doff2->doff3 doff4 4. Respirator doff3->doff4 wash Wash Hands Thoroughly doff4->wash caption Figure 1: Recommended PPE Donning and Doffing Procedure.

Figure 1: Recommended PPE Donning and Doffing Procedure.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a suitable and clearly labeled, closed container.[2]

2. Contaminated PPE:

  • Contaminated clothing and shoes should be removed immediately, and the skin flushed with plenty of water for at least 15 minutes.[5]

  • Contaminated clothing must be washed before reuse.[1][7]

  • Dispose of single-use contaminated PPE, such as gloves, as hazardous waste according to institutional and local regulations.

3. Chemical Waste Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional regulations.[5]

  • Dispose of this compound waste through a licensed hazardous waste disposal company.[4] Do not pour down the drain.[2]

  • Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[2]

4. Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[2][3]

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5][1] Do not use combustible materials like sawdust.[3]

  • Collect the absorbed material in a suitable container for disposal.[5]

By adhering to these detailed safety and logistical protocols, researchers can confidently handle this compound while prioritizing their safety and maintaining a secure and compliant laboratory environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Tributyl phosphite
Reactant of Route 2
Tributyl phosphite

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